SV 293
Beschreibung
Eigenschaften
Molekularformel |
C22H26N2O2S |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
1-[(5-methoxy-1H-indol-3-yl)methyl]-4-(4-methylsulfanylphenyl)piperidin-4-ol |
InChI |
InChI=1S/C22H26N2O2S/c1-26-18-5-8-21-20(13-18)16(14-23-21)15-24-11-9-22(25,10-12-24)17-3-6-19(27-2)7-4-17/h3-8,13-14,23,25H,9-12,15H2,1-2H3 |
InChI-Schlüssel |
LIFHVPXIKLLTMH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2CN3CCC(CC3)(C4=CC=C(C=C4)SC)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SV293; SV-293; SV 293; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
NMS-293: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NMS-293 (also known as Itareparib or NMS-P293) is a third-generation, orally bioavailable, and highly potent small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1] Its development is centered on a differentiated mechanism of action characterized by high selectivity for PARP1 over PARP2 and a "non-trapping" catalytic inhibition.[1][2] This unique profile is designed to offer a superior therapeutic window, particularly in combination with DNA-damaging agents, by minimizing the hematological toxicities associated with previous generations of PARP inhibitors.[3] Furthermore, NMS-293 is engineered for high brain penetrance, opening therapeutic possibilities for primary brain malignancies and metastatic central nervous system (CNS) diseases.[4] Preclinical and early clinical data suggest a favorable safety profile and promising anti-tumor activity, both as a monotherapy in tumors with homologous recombination deficiencies (HRD) and in combination settings beyond the traditional BRCA-mutant landscape.[5]
Core Mechanism of Action: Selective, Non-Trapping PARP1 Inhibition
NMS-293 exerts its anti-tumor effects through the targeted inhibition of PARP1, a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[6] In cancer cells with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations, the inhibition of PARP1-mediated SSB repair leads to the accumulation of DNA double-strand breaks (DSBs) during replication.[7] This overwhelming level of DNA damage cannot be repaired effectively, resulting in genomic instability and subsequent cell death through a process known as synthetic lethality.[7]
A critical and distinguishing feature of NMS-293 is its "non-trapping" mechanism.[1] Unlike first and second-generation PARP inhibitors that stabilize the PARP-DNA complex, effectively "trapping" PARP on the DNA and creating cytotoxic lesions, NMS-293 is designed to inhibit the catalytic activity of PARP1 without inducing the formation of these PARP-chromatin complexes.[4][5] This is believed to mitigate the off-target toxicities, particularly myelosuppression, associated with PARP trapping in healthy, rapidly dividing cells like those in the bone marrow.
Signaling Pathway: DNA Damage Response and Synthetic Lethality
The following diagram illustrates the central role of PARP1 in DNA repair and the principle of synthetic lethality exploited by NMS-293 in HRD-deficient cancer cells.
Quantitative Data
In Vitro Potency and Selectivity
NMS-293 demonstrates high potency for PARP1 and significant selectivity over PARP2, which is hypothesized to contribute to its favorable safety profile.
| Parameter | Value | Reference |
| PARP1 IC50 | <10 nM | |
| PARP1/PARP2 Selectivity | >200-fold | [7][8] |
Non-Trapping Activity
The non-trapping mechanism of NMS-293 has been demonstrated in biochemical assays, showing significantly lower PARP trapping potential compared to other PARP inhibitors.
| Compound | Relative Trapping Potency | Reference |
| Saruparib | Highest | [9] |
| Olaparib | High | [9] |
| Veliparib | Moderate | [9] |
| NMS-293 | Lowest | [9] |
Preclinical Pharmacokinetics
NMS-293 exhibits favorable pharmacokinetic properties in preclinical models, including good oral bioavailability and CNS penetration.
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rodents & Non-rodents | Nearly complete | [7] |
| Clearance | Rodents & Non-rodents | Low | [7] |
| Brain/Plasma Ratio | Rats & Mice | 4-10 | [4] |
| P-glycoprotein (PgP) Substrate | In vitro | No | [4] |
Preclinical Efficacy
NMS-293 has demonstrated potent anti-tumor activity in preclinical models of cancers with homologous recombination deficiencies and in combination with chemotherapy in glioblastoma models.
| Model | Treatment | Key Finding | Reference |
| MDA-MD-436 (BRCA1 mutant) Xenograft | NMS-293 (50 mg/kg, single oral dose) | >95% inhibition of PAR in tumors for >24h | [4] |
| BRCA-mutated Breast Cancer Xenograft | NMS-293 (oral administration) | Complete tumor regressions and cures | [7] |
| Glioblastoma Xenograft Models (TMZ-sensitive and resistant) | NMS-293 + Temozolomide (TMZ) | Synergistic and well-tolerated anti-tumor activity |
Clinical Trial Data
Early clinical data from Phase 1 and 2 studies have provided insights into the safety, tolerability, and preliminary efficacy of NMS-293.
Phase 1 Monotherapy Study (NCT04182516) [10]
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 100 mg BID (28-day cycle) | [11] |
| Most Frequent Treatment-Related Adverse Events (TRAEs) | Reversible QTcF prolongation, nausea, asthenia, decreased appetite, vomiting (mainly mild/moderate) | [11] |
| Myelosuppression | No dose-dependent trends observed | [11] |
Phase 1/2 Combination Study with Temozolomide in Glioma (NCT04910022) [12]
| Parameter | Finding | Reference |
| Safety | No Grade ≥3 TRAEs reported (as of Aug 2023 data cut-off) | [11] |
| Most Frequent TRAEs | Nausea, fatigue, vomiting, decreased appetite, decreased platelet count (mainly Grade 1) | [11] |
| Preliminary Efficacy | Confirmed partial response in a glioblastoma patient; unconfirmed PR with ongoing tumor shrinkage in a Grade 3 astrocytoma patient; complete radiological disappearance of a non-target lesion in a glioblastoma patient. | [5][11] |
| Pharmacokinetics (Half-life) | Approximately 5 to 13 hours | [11] |
Experimental Protocols
Detailed, proprietary experimental protocols are not publicly available. The following descriptions are based on information from published abstracts and presentations.
Biochemical PARP Inhibition Assay
-
Principle: To determine the concentration of NMS-293 required to inhibit 50% of PARP1 and PARP2 enzymatic activity (IC50).
-
General Methodology: Recombinant human PARP1 or PARP2 enzyme is incubated with a histone substrate and biotinylated NAD+ in the presence of varying concentrations of NMS-293. The reaction is allowed to proceed, and the amount of poly(ADP-ribosyl)ated histones is quantified, typically using a chemiluminescent or fluorescent detection system. IC50 values are calculated from the dose-response curves.
Cellular PAR Synthesis Inhibition Assay
-
Principle: To measure the ability of NMS-293 to inhibit the formation of poly(ADP-ribose) (PAR) in cells following DNA damage.
-
General Methodology: Cancer cell lines are treated with various concentrations of NMS-293 before being exposed to a DNA-damaging agent (e.g., hydrogen peroxide). Cells are then lysed, and the levels of PAR are quantified using an ELISA-based method or by immunofluorescence. This assay confirms the on-target activity of the compound in a cellular context.[8]
PARP Trapping Assay
-
Principle: To quantify the ability of a PARP inhibitor to stabilize the PARP-DNA complex.
-
General Methodology: A common method is the proximity ligation assay (PLA). Cells are treated with the PARP inhibitor, and the proximity of PARP1 to chromatin is detected using specific antibodies. When the antibodies are in close proximity (indicating trapping), a signal is generated and quantified, allowing for a comparison of the trapping potential of different inhibitors.[9]
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of NMS-293 in a living organism.
-
General Methodology: Human cancer cells (e.g., MDA-MD-436) are implanted subcutaneously or orthotopically into immunocompromised mice.[4] Once tumors are established, mice are randomized into treatment and control groups. NMS-293 is administered orally at various doses and schedules. Tumor volume is measured regularly to determine tumor growth inhibition. For pharmacodynamic assessments, tumors can be harvested at specific time points to measure biomarkers like PAR levels.[4]
Visualizations
Experimental Workflow: In Vivo Xenograft Study
Logical Relationship: The "Non-Trapping" Advantage
Conclusion
NMS-293 is a promising third-generation PARP1 inhibitor with a distinct mechanism of action that differentiates it from its predecessors. Its high selectivity for PARP1, coupled with its non-trapping nature and ability to cross the blood-brain barrier, positions it as a potentially safer and more effective therapeutic agent, particularly in combination regimens and for the treatment of CNS malignancies. The ongoing clinical development will be crucial in further defining its role in the evolving landscape of targeted cancer therapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. You are being redirected... [nervianoms.com]
- 3. A phase I/II combination study of NMS-03305293 and Temozolomide in adult patients with recurrent Glioblastoma [mdanderson.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. nmsgroup.it [nmsgroup.it]
- 7. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. nmsgroup.it [nmsgroup.it]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. nmsgroup.it [nmsgroup.it]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
NMS-293: A Technical Guide to a Novel PARP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-293, also known as Itareparib or NMS-03305293, is a potent and highly selective small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] Developed by Nerviano Medical Sciences, this third-generation PARP inhibitor exhibits a unique profile characterized by its non-trapping mechanism of action, high brain penetrance, and selectivity for PARP1 over PARP2.[3][4] These features position NMS-293 as a promising therapeutic agent, particularly in combination with DNA-damaging agents, for the treatment of various cancers, including those with proficient homologous recombination (HR) repair pathways.[2][5]
This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with NMS-293, designed to inform researchers and drug development professionals.
Core Properties and Mechanism of Action
NMS-293 exerts its anticancer effects through the specific inhibition of PARP1, a key enzyme in the DNA damage response (DDR) pathway. Unlike first and second-generation PARP inhibitors, NMS-293 is designed to be a "non-trapping" inhibitor. This means it does not stabilize the PARP1-DNA complex, a phenomenon known as trapping, which is believed to contribute to the hematological toxicity of other PARP inhibitors.[3][4] This reduced toxicity profile may allow for more effective and tolerable combination therapies with cytotoxic chemotherapies.
The high brain penetrance of NMS-293 is another distinguishing feature, with preclinical studies in rodents demonstrating a brain-to-plasma concentration ratio of 4 to 10.[1][6] This characteristic makes it a promising candidate for the treatment of primary brain tumors, such as glioblastoma, and brain metastases.[1][6]
The molecular mechanism of NMS-293 is centered on its potent and selective inhibition of PARP1's enzymatic activity. This leads to the accumulation of single-strand DNA breaks, which, during DNA replication, are converted into toxic double-strand breaks. In cancer cells with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations (a state known as homologous recombination deficiency or HRD), this accumulation of DNA damage leads to synthetic lethality and cell death.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for NMS-293 based on available preclinical information.
| Parameter | Value | Reference |
| PARP1 Potency | ||
| PARP1 IC50 | Single-digit nanomolar range | [7][8] |
| PARP1 Kd | 2 nM | [1][6] |
| PARP Selectivity | ||
| PARP1/PARP2 Selectivity | >200-fold | [3][5] |
| PARP2 Kd | 691 nM | |
| Pharmacokinetics (Rodents) | ||
| Brain/Plasma Ratio | 4 - 10 | [1][6] |
| Oral Bioavailability | Nearly complete | [3][8] |
| Clearance | Low | [3][8] |
| Preclinical Efficacy | ||
| In vivo PAR Inhibition (MDA-MB-436 xenograft) | >95% decrease for >24h (single 50 mg/kg oral dose) | [1] |
Experimental Protocols
PARP1 Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory activity of NMS-293 against the PARP1 enzyme.
Methodology: A common method for assessing PARP1 enzymatic activity is a chemiluminescent or fluorometric assay that measures the incorporation of NAD+ into poly(ADP-ribose) (PAR) chains on a histone substrate.
-
Materials: Recombinant human PARP1 enzyme, activated DNA, biotinylated NAD+, histone-coated microplates, streptavidin-HRP, chemiluminescent or fluorescent substrate, and a microplate reader.
-
Procedure (based on a typical chemiluminescent assay): [9]
-
Histone-coated 96-well plates are prepared.
-
A reaction mixture containing recombinant PARP1 enzyme, activated DNA, and varying concentrations of NMS-293 is added to the wells.
-
The enzymatic reaction is initiated by the addition of a biotinylated NAD+ substrate mixture.
-
The plate is incubated to allow for PAR synthesis.
-
The reaction is stopped, and the wells are washed.
-
Streptavidin-HRP is added to bind to the biotinylated PAR chains.
-
After another wash step, a chemiluminescent substrate is added.
-
The resulting luminescence, which is proportional to PARP1 activity, is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular PAR Formation Assay
Objective: To confirm the mechanism of action of NMS-293 by measuring the inhibition of PAR synthesis in cells.
Methodology: An ELISA-based method is commonly used to quantify intracellular PAR levels.[10][11][12]
-
Materials: Cancer cell lines, hydrogen peroxide (to induce DNA damage), cell lysis buffer, PAR-specific capture antibody, detection antibody (e.g., anti-PAR monoclonal antibody), HRP-conjugated secondary antibody, and a colorimetric or chemiluminescent substrate.
-
Procedure (based on a typical ELISA): [10][12]
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with varying concentrations of NMS-293 for a specified time.
-
DNA damage is induced by treating the cells with hydrogen peroxide.
-
Cells are lysed, and the lysates are transferred to a microplate coated with a PAR-specific capture antibody.
-
The plate is incubated to allow the capture of PARylated proteins.
-
After washing, a primary antibody that detects PAR is added, followed by an HRP-conjugated secondary antibody.
-
A substrate is added, and the resulting signal is measured using a microplate reader.
-
The reduction in signal in the presence of NMS-293 indicates the inhibition of PAR formation.
-
Cell Viability (Cytotoxicity) Assay
Objective: To assess the cytotoxic effects of NMS-293 on cancer cell lines with different homologous recombination (HR) statuses.
Methodology: A colorimetric assay, such as the MTT or MTS assay, is a standard method to measure cell viability.[13][14]
-
Materials: HR-deficient (e.g., BRCA1/2 mutant) and HR-proficient cancer cell lines, cell culture medium, NMS-293, and an MTT or MTS reagent.
-
Procedure (based on a typical MTT assay):
-
Cells are seeded in 96-well plates and allowed to attach.
-
Cells are treated with a range of concentrations of NMS-293.
-
After a prolonged incubation period (e.g., 72 hours or longer), the MTT reagent is added to each well.
-
The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
-
In Vivo Xenograft Studies
Objective: To evaluate the in vivo antitumor efficacy of NMS-293 as a single agent and in combination with other therapies.
-
MDA-MB-436 Breast Cancer Xenograft Model (Single Agent Efficacy): [1]
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Cell Line: MDA-MB-436, a human breast cancer cell line with a BRCA1 mutation.[15][16]
-
Procedure:
-
MDA-MB-436 cells are subcutaneously injected into the flank of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
NMS-293 is administered orally at various dose levels and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., PAR level inhibition).[1]
-
-
-
Orthotopic Glioblastoma Xenograft Model (Combination Therapy with Temozolomide): [1][17][18]
-
Animal Model: Immunocompromised mice.
-
Cell Line: Human glioblastoma cell line (e.g., U87MG-luc, which expresses luciferase for bioluminescence imaging).[19]
-
Procedure:
-
Glioblastoma cells are stereotactically implanted into the brain of the mice.
-
Tumor growth is monitored using bioluminescence imaging.
-
Mice are randomized into treatment groups: vehicle control, NMS-293 alone, temozolomide (TMZ) alone, and the combination of NMS-293 and TMZ.
-
Treatments are administered according to a defined schedule. For example, NMS-293 may be given orally daily, while TMZ is given for a specific number of consecutive days.
-
Tumor growth is monitored via bioluminescence imaging, and animal survival is recorded.
-
-
Visualizations
Signaling Pathway
Caption: NMS-293 inhibits PARP1, leading to synthetic lethality in HR-deficient cells.
Experimental Workflow
Caption: Workflow for assessing the in vivo efficacy of NMS-293 in xenograft models.
Conclusion
NMS-293 is a promising third-generation PARP1 inhibitor with a distinct preclinical profile. Its high potency, selectivity for PARP1, non-trapping mechanism, and ability to cross the blood-brain barrier suggest potential for significant clinical utility, both as a monotherapy in HR-deficient tumors and in combination with DNA-damaging agents in a broader range of cancers. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug developers in the field of oncology. Further investigation into the full clinical potential of NMS-293 is ongoing.
References
- 1. [PDF] A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models | Semantic Scholar [semanticscholar.org]
- 2. You are being redirected... [nervianoms.com]
- 3. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. You are being redirected... [nervianoms.com]
- 5. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. tebubio.com [tebubio.com]
- 11. US20240197730A1 - Cancer treatment using parp inhibitors and plk1 inhibitors - Google Patents [patents.google.com]
- 12. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MDA-MB-436 cell line|AcceGen [accegen.com]
- 16. Response of subtype specific human breast cancer-derived cells to PARP and Chk1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Focused ultrasound-mediated temozolomide delivery into intact blood–brain barrier tissue improves survival in patient-derived xenograft model of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aldoxorubicin and Temozolomide combination in a xenograft mice model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
NMS-293: A Preclinical In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-293 (also known as NMS-P293 or NMS-03305293) is a potent and highly selective, orally bioavailable, small-molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1).[1][2][3][4] Developed by Nerviano Medical Sciences, it represents a next-generation PARP inhibitor with a distinct preclinical profile characterized by high selectivity for PARP-1 over PARP-2, a non-trapping mechanism of action, and the ability to penetrate the blood-brain barrier.[2][4][5][6] These characteristics suggest a potential for improved tolerability and efficacy in a range of oncology indications, including those with central nervous system (CNS) involvement.[2][4][5] This technical guide provides a comprehensive overview of the preclinical data and studies for NMS-293.
Core Quantitative Data
The preclinical development of NMS-293 has yielded significant quantitative data supporting its potency, selectivity, and pharmacological properties. These findings are summarized in the tables below for ease of comparison.
In Vitro Potency and Selectivity
| Parameter | Value | Species/System | Reference |
| PARP-1 IC50 | 10.4 nM | Biochemical Assay | [7] |
| PARP-1 Kd | 2 nM | Biochemical Assay | [2][3] |
| PARP-2 IC50 | >4160 nM | Biochemical Assay | [7] |
| Selectivity (PARP-2/PARP-1) | >400-fold | Biochemical Assay | [7] |
| Cellular PAR Synthesis IC50 | Single-digit nM | H2O2-induced | [1][4][8] |
Pharmacokinetic Profile
| Parameter | Value | Species | Reference |
| Oral Bioavailability | Nearly complete | Rodents and non-rodents | [1][2][4][8][9] |
| Brain/Plasma Ratio | 4 - 10 | Rodents (rats and mice) | [2][3] |
| Metabolic Stability | High | Cross-species | [1][2][4][8] |
| Clearance | Low | Rodents and non-rodents | [1][2][4][8] |
| P-glycoprotein (PgP) Substrate | No | In vitro | [2] |
In Vivo Efficacy
| Model | Treatment | Key Findings | Reference |
| BRCA-mutated Breast Cancer Xenograft | Single-agent NMS-293 | Complete tumor regressions and cures.[1][4][8][9] | [1][4][8][9] |
| MDA-MB-436 (BRCA1 mutant) Xenograft | 50 mg/kg single oral dose | >95% PAR inhibition in tumors for >24h. | [2] |
| Glioblastoma (GBM) Xenograft Models | NMS-293 in combination with Temozolomide (TMZ) | Synergistic and well-tolerated antitumor activity in both MGMT methylated and unmethylated models.[7][10][11][12] | [7][10][11][12] |
Signaling Pathway and Mechanism of Action
NMS-293 exerts its therapeutic effect through the targeted inhibition of PARP-1, a key enzyme in the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-1 leads to synthetic lethality.
References
- 1. Orthotopic GBM xenograft models [bio-protocol.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PARP assay [assay-protocol.com]
- 6. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmsgroup.it [nmsgroup.it]
- 8. researchgate.net [researchgate.net]
- 9. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. You are being redirected... [nervianoms.com]
- 12. researchgate.net [researchgate.net]
NMS-293: A Deep Dive into its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-293 (also known as Itareparib or NMS-P293) is a potent and highly selective, orally bioavailable small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1).[1][2] Developed by Nerviano Medical Sciences, it represents a new generation of PARP inhibitors characterized by its specific targeting of PARP-1 over PARP-2 and its unique non-DNA trapping mechanism.[3][4] These features are associated with a potentially improved safety profile, particularly concerning hematological toxicities, and may offer broader therapeutic opportunities, including in combination with DNA-damaging agents.[4][5][6] This technical guide provides a comprehensive overview of the target selectivity profile of NMS-293, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Core Mechanism of Action
NMS-293 exerts its therapeutic effect by inhibiting the enzymatic activity of PARP-1.[1] PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). Upon DNA damage, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.
Inhibition of PARP-1 by NMS-293 prevents the formation of PAR chains, thereby impairing the recruitment of the DNA repair machinery.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (a state known as homologous recombination deficiency or HRD), the inhibition of PARP-1-mediated SSB repair leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In HRD cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death through a process known as synthetic lethality.[2]
A distinguishing feature of NMS-293 is its non-trapper mechanism.[1] Some PARP inhibitors not only block the catalytic activity of PARP-1 but also "trap" the enzyme on the DNA, creating a cytotoxic PARP-DNA complex that can be more toxic than the unrepaired SSB itself. NMS-293 is designed to avoid this trapping effect, which is thought to contribute to the hematological toxicity observed with other PARP inhibitors.[5] This non-trapper profile may allow for better tolerability and more effective combination therapies.[4][6]
Quantitative Target Selectivity Profile
The selectivity of a drug molecule is a critical determinant of its efficacy and safety. NMS-293 has been profiled for its activity against its primary target, PARP-1, and its closely related isoform, PARP-2.
| Target | Parameter | Value | Selectivity (PARP-2 / PARP-1) |
| PARP-1 | IC50 | 10.4 nM | >400-fold |
| PARP-2 | IC50 | >4160 nM | |
| PARP-1 | Kd | 2 nM | >200-fold |
Table 1: Biochemical Potency and Selectivity of NMS-293 against PARP-1 and PARP-2.[1]
| Compound | PARP-1 Trapping (IC50, µM) | PARP-2 Trapping (IC50, µM) |
| NMS-293 | 3.1 | 1.8 |
| Veliparib | 0.4 | 0.7 |
| Olaparib | 0.1 | 0.06 |
| Saruparib | 0.009 | 8.9 |
Table 2: Comparative PARP Trapping Activity of NMS-293 and other PARP inhibitors.
Note: A comprehensive kinome-wide selectivity profile for NMS-293 against a broad panel of kinases is not publicly available in the searched scientific literature and company disclosures. The available data focuses primarily on the selectivity between PARP-1 and PARP-2.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of NMS-293 in homologous recombination deficient (HRD) cancer cells.
Caption: Experimental workflow for determining the target selectivity profile of NMS-293.
Experimental Protocols
Detailed experimental protocols for the key assays cited in the characterization of NMS-293 are provided below.
Biochemical PARP-1 and PARP-2 Inhibition Assay (Fluorescence Polarization)
This assay is designed to measure the in vitro potency of NMS-293 against the enzymatic activity of PARP-1 and PARP-2. A likely method is a fluorescence polarization (FP)-based assay.
-
Principle: The assay measures the binding of a fluorescently labeled NAD+ analog to the active site of the PARP enzyme. In the absence of an inhibitor, the small fluorescent ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger PARP enzyme, its rotation is slowed, leading to a higher polarization value. Competitive inhibitors like NMS-293 will displace the fluorescent ligand, causing a decrease in fluorescence polarization.
-
Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes.
-
Fluorescently labeled NAD+ analog (e.g., a BODIPY-labeled NAD+).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA, 1 mM DTT).
-
NMS-293 stock solution in DMSO.
-
384-well, low-volume, black microplates.
-
-
Procedure:
-
Prepare serial dilutions of NMS-293 in assay buffer.
-
In the microplate, add the PARP enzyme (PARP-1 or PARP-2) to each well.
-
Add the serially diluted NMS-293 or DMSO vehicle control to the wells.
-
Incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled NAD+ analog.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature, protected from light.
-
Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
-
Data Analysis: The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to achieve 50% inhibition of the enzymatic activity, is determined by fitting the data to a four-parameter logistic equation.
PARP Trapping Assay (PARPtrap™ Assay)
This assay quantifies the ability of NMS-293 to trap PARP-1 and PARP-2 on DNA. The commercially available PARPtrap™ Assay Kit from BPS Bioscience is a common method.
-
Principle: This is a fluorescence polarization-based assay. A fluorescently labeled DNA oligonucleotide is used as a probe. In the presence of NAD+, PARP-1 or PARP-2 binds to the DNA, undergoes auto-PARylation, and then dissociates from the DNA, resulting in a low FP signal. A "trapper" inhibitor will bind to the PARP-DNA complex and prevent its dissociation even in the presence of NAD+, leading to a sustained high FP signal.
-
Materials (based on BPS Bioscience PARPtrap™ Assay Kit):
-
Recombinant PARP-1 or PARP-2 enzyme.
-
Fluorescently labeled nicked DNA.
-
PARPtrap™ assay buffer.
-
NAD+.
-
NMS-293 stock solution in DMSO.
-
384-well, low-volume, black microplates.
-
-
Procedure:
-
Prepare a master mix containing assay buffer, DTT, and the fluorescently labeled nicked DNA.
-
Add the master mix to each well of the microplate.
-
Add serial dilutions of NMS-293 or other test compounds to the wells.
-
Add the PARP enzyme (PARP-1 or PARP-2) to all wells except the "blank" control.
-
Incubate for 30 minutes at room temperature with slow shaking.
-
Add NAD+ to all wells except the "no NAD+" control.
-
Incubate for 60 minutes at room temperature with slow shaking.
-
Measure fluorescence polarization using a microplate reader.
-
-
Data Analysis: The FP signal is plotted against the inhibitor concentration. The EC50 for trapping is determined from the dose-response curve.
Cellular PAR Synthesis Inhibition Assay
This assay measures the ability of NMS-293 to inhibit the synthesis of poly (ADP-ribose) (PAR) in cells following the induction of DNA damage.
-
Principle: Cells are treated with a DNA damaging agent, such as hydrogen peroxide (H2O2), to stimulate PARP activity. The amount of PAR synthesized is then quantified, typically by ELISA or Western blotting, in the presence and absence of the inhibitor.
-
Materials:
-
A suitable cell line (e.g., HeLa or a specific cancer cell line).
-
Cell culture medium and supplements.
-
NMS-293 stock solution in DMSO.
-
Hydrogen peroxide (H2O2) or another DNA damaging agent.
-
Lysis buffer.
-
For ELISA: Anti-PAR antibody (capture), secondary antibody conjugated to HRP, and substrate.
-
For Western Blot: Anti-PAR antibody, secondary antibody, and chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of NMS-293 for a specified period (e.g., 1-2 hours).
-
Induce DNA damage by adding H2O2 to the cell culture medium and incubate for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Quantify the protein concentration in the lysates.
-
For ELISA: Coat a microplate with an anti-PAR antibody. Add the cell lysates and incubate. Wash and add a detection antibody. Add the HRP-conjugated secondary antibody and then the substrate. Measure the absorbance.
-
For Western Blot: Separate the proteins in the cell lysates by SDS-PAGE and transfer them to a membrane. Probe the membrane with an anti-PAR antibody, followed by a secondary antibody. Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: The levels of PAR are normalized to the total protein concentration. The percentage of inhibition of PAR synthesis is calculated for each concentration of NMS-293 relative to the vehicle-treated, H2O2-stimulated control. The IC50 value is determined from the dose-response curve.
Conclusion
NMS-293 is a highly potent and selective inhibitor of PARP-1 with a favorable non-trapper profile. The quantitative data clearly demonstrates its high selectivity for PARP-1 over PARP-2, which is a key differentiator from many first- and second-generation PARP inhibitors. This selectivity, combined with its non-trapping mechanism, is anticipated to translate into an improved therapeutic window with reduced hematological toxicity. While a comprehensive kinome-wide selectivity profile is not publicly available, the detailed characterization of its interaction with the PARP family provides a strong foundation for its ongoing clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of NMS-293 and other novel PARP inhibitors.
References
NMS-293: A Technical Guide to a Novel Non-Trapping PARP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NMS-293 (also known as itareparib, NMS-P293, and NMS-03305293) is a third-generation, orally bioavailable, and highly potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] A key differentiator of NMS-293 is its non-trapping mechanism of action, which distinguishes it from many earlier generation PARP inhibitors.[3][4] This unique feature, combined with its high selectivity for PARP1 over PARP2 and excellent central nervous system (CNS) penetration, positions NMS-293 as a promising therapeutic agent, particularly for the treatment of brain tumors and in combination with DNA-damaging agents.[5][6] Preclinical studies have demonstrated its efficacy in homologous recombination deficient (HRD) tumor models, and early clinical trials have shown encouraging signs of activity and a favorable safety profile.[6][7][8]
Mechanism of Action: Selective, Potent, and Non-Trapping PARP1 Inhibition
PARP1 is a crucial enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[9] In cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which collapse replication forks, resulting in double-strand breaks (DSBs).[10] The inability to repair these DSBs through the faulty HR pathway leads to synthetic lethality and tumor cell death.[11]
NMS-293 exerts its anti-tumor effect through the potent and selective inhibition of PARP1's catalytic activity.[5][7] Unlike many other PARP inhibitors that "trap" the PARP enzyme on DNA, creating cytotoxic PARP-DNA complexes, NMS-293 is designed to avoid this trapping effect.[3][4] This non-trapping mechanism is believed to contribute to a better safety profile, particularly concerning myelosuppression, and makes NMS-293 an ideal candidate for combination therapies with chemotherapy or antibody-drug conjugates (ADCs) that also damage DNA.[4][12]
The proposed mechanism of action and the distinction between trapping and non-trapping inhibitors are illustrated in the signaling pathway diagram below.
Figure 1: Signaling pathway of PARP1 inhibition by NMS-293.
Preclinical Data
NMS-293 has undergone extensive preclinical evaluation, demonstrating favorable characteristics for a clinical candidate.[3][5]
Potency and Selectivity
NMS-293 is a highly potent inhibitor of PARP1 with a dissociation constant (Kd) of 2 nM.[3][5] It exhibits over 200-fold selectivity for PARP1 versus PARP2, a feature that is thought to minimize off-target effects, such as hematological toxicities, which can be associated with PARP2 inhibition.[7][10][11] In cellular assays, NMS-293 inhibits the synthesis of poly ADP-ribose (PAR) induced by hydrogen peroxide with an IC50 in the single-digit nanomolar range.[7][11]
| Parameter | Value | Reference |
| PARP1 Binding Affinity (Kd) | 2 nM | [3][5] |
| Selectivity (PARP1 vs. PARP2) | >200-fold | [7][11] |
| Cellular PAR Synthesis Inhibition (IC50) | Single-digit nM | [7][11] |
Pharmacokinetics and CNS Penetration
NMS-293 displays favorable pharmacokinetic properties, including high metabolic stability across species, low clearance, and nearly complete oral bioavailability in both rodents and non-rodents.[5][7][10] A significant feature of NMS-293 is its ability to extensively cross the blood-brain barrier.[5] In preclinical models (rats and mice), the brain-to-plasma concentration ratio was observed to be between 4 and 10, which is significantly higher than other major PARP inhibitors.[3][5] This high CNS penetration makes it a particularly promising agent for primary brain tumors like glioblastoma and for brain metastases.[5] Furthermore, NMS-293 is not a substrate for P-glycoprotein (PgP) mediated efflux, a common mechanism of drug resistance.[3][5]
| Parameter | Observation | Species | Reference |
| Oral Bioavailability | Nearly complete | Rodents and non-rodents | [5][7] |
| Brain/Plasma Ratio | 4 - 10 | Rats and mice | [3][5] |
| P-glycoprotein (PgP) Substrate | No | In vitro | [3][5] |
| Tumor/Plasma Ratio | >3.5-fold | Mice (MDA-MB-436 xenograft) | [5] |
In Vivo Efficacy
As a single agent, NMS-293 has demonstrated potent, dose-dependent anti-tumor activity in HRD xenograft models.[5] In mice bearing BRCA1-mutant MDA-MB-436 human breast cancer xenografts, oral administration of NMS-293 led to complete tumor regressions and cures.[7][11] A single oral dose of 50 mg/kg resulted in over 95% inhibition of PAR formation in tumors, which persisted for more than 24 hours.[5]
NMS-293 also shows potent synergistic efficacy when combined with the alkylating agent temozolomide (TMZ) in glioblastoma (GBM) models, including those resistant to TMZ due to unmethylated MGMT promoter status.[5][8]
Clinical Development
NMS-293 is being evaluated in several Phase I and II clinical trials, both as a monotherapy and in combination with other agents.[6][13]
Monotherapy (PARPA-293-001, NCT04182516)
A Phase I dose-escalation study in patients with advanced/metastatic, relapsed/refractory solid tumors established a maximum tolerated dose (MTD) of 100 mg administered twice daily (BID) for 28 days in a 28-day cycle.[6][8] The pharmacokinetic profile showed a dose-dependent increase in exposure with a half-life of approximately 5 to 13 hours.[6] The most common treatment-related adverse events (TRAEs) were generally mild to moderate and included reversible QTcF prolongation, nausea, asthenia, decreased appetite, and vomiting.[6] Importantly, no dose-dependent trends of myelosuppression were observed.[6]
Combination with Temozolomide in Glioma (PARPA-293-002, NCT04910022)
This Phase I/II study is evaluating NMS-293 in combination with TMZ in adult patients with recurrent diffuse gliomas.[6][14] In this study, NMS-293 is administered on days 1-7 with TMZ on days 1-5 of a 28-day cycle.[6] The combination has been well-tolerated, with no Grade 3 or higher TRAEs reported at the time of data cutoff.[6][15] The most frequent any-grade TRAEs were nausea, fatigue, vomiting, decreased appetite, and decreased platelet count, primarily Grade 1.[6][15] Encouraging clinical activity has been observed, including a confirmed partial response in a glioblastoma patient and an unconfirmed partial response in a patient with grade 3 IDH-mutant astrocytoma.[6]
Other Combination Studies
The favorable safety profile, particularly the lack of significant bone marrow toxicity, supports the combination of NMS-293 with other DNA-damaging agents.[4] The FDA has cleared Investigational New Drug (IND) applications for Phase I studies combining NMS-293 with temozolomide in relapsed small cell lung cancer (SCLC) (PARPA-293-004) and with topotecan in BRCA wild-type ovarian cancer (PARPA-293-003).[12][16]
| Trial Identifier | Phase | Population | Intervention | Status |
| PARPA-293-001 (NCT04182516) | I | Advanced/metastatic solid tumors | NMS-293 monotherapy | Completed dose escalation |
| PARPA-293-002 (NCT04910022) | I/II | Recurrent diffuse gliomas | NMS-293 + Temozolomide | Recruiting |
| PARPA-293-003 | I | BRCA wild-type ovarian cancer | NMS-293 + Topotecan | IND cleared |
| PARPA-293-004 | I | Relapsed small cell lung cancer | NMS-293 + Temozolomide | IND cleared |
Experimental Protocols
Detailed, step-by-step experimental protocols for NMS-293 are proprietary to Nerviano Medical Sciences. However, based on published abstracts, the key methodologies can be outlined as follows.
Cellular PAR Synthesis Inhibition Assay
This assay is designed to confirm the on-target mechanism of action of NMS-293 in a cellular context.
Figure 2: Workflow for PAR synthesis inhibition assay.
-
Principle: To measure the ability of NMS-293 to inhibit PARP1 enzymatic activity within cells following the induction of DNA damage.
-
Methodology Outline:
-
Tumor cells (e.g., HeLa or specific cancer cell lines) are cultured in microplates.
-
Cells are pre-treated with a serial dilution of NMS-293 for a defined period.
-
DNA damage is induced by adding an agent such as hydrogen peroxide (H2O2) or MMS to stimulate PARP1 activity.[7][11]
-
After a short incubation, the reaction is stopped, and cells are lysed.
-
The amount of poly(ADP-ribose) (PAR) generated is quantified, typically using an anti-PAR antibody in an ELISA or by Western blot analysis.
-
The concentration of NMS-293 that inhibits PAR synthesis by 50% (IC50) is determined.[7]
-
In Vivo Xenograft Efficacy Studies
These studies assess the anti-tumor activity of NMS-293 in a living organism.
Figure 3: Workflow for in vivo xenograft efficacy study.
-
Principle: To evaluate the ability of orally administered NMS-293 to inhibit the growth of human tumors in an animal model.
-
Methodology Outline:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with a suspension of human cancer cells known to have HRD (e.g., BRCA1-mutant MDA-MB-436).[5]
-
Tumors are allowed to establish and grow to a predetermined size.
-
Animals are randomized into groups to receive either vehicle control or NMS-293 at various doses and schedules via oral gavage.
-
Tumor dimensions are measured periodically with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored as indicators of toxicity.
-
The study continues until tumors in the control group reach a specified endpoint. Efficacy is assessed by comparing tumor growth between treated and control groups.[7]
-
For pharmacodynamic (PD) studies, tumors can be harvested at specific time points after dosing to measure drug concentration and target engagement (e.g., PAR levels).[5]
-
Conclusion
NMS-293 is a highly selective, potent, brain-penetrant PARP1 inhibitor with a distinguishing non-trapping mechanism. This unique combination of features offers the potential for improved tolerability and expanded therapeutic opportunities, particularly in combination with DNA-damaging agents and for the treatment of CNS malignancies. Preclinical data are robust, and early clinical results are promising, supporting its continued development as a next-generation PARP inhibitor.[1][4][6] The ongoing and planned clinical trials will be crucial in defining the role of NMS-293 in the evolving landscape of cancer therapy.[12]
References
- 1. You are being redirected... [nervianoms.com]
- 2. NMS-293 ( NMS-P293 ) | CAS 1606996-12-6 | PARP-1 Inhibitor | Sun-shinechem [sun-shinechem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. You are being redirected... [nervianoms.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Nerviano Medical Sciences Presents Preliminary, Encouraging Clinical Phase 1 Data for PARP-1 Selective Inhibitor at the 35th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics - BioSpace [biospace.com]
- 9. Avoid the Trap: Targeting PARP1 Beyond Human Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
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- 14. mayo.edu [mayo.edu]
- 15. Ph I/II Study of NMS-03305293+TMZ in Adult Patients With Recurrent Glioblastoma [clin.larvol.com]
- 16. nmsgroup.it [nmsgroup.it]
NMS-293: A Technical Guide on Brain Penetrance Capabilities for Neuro-Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core brain penetrance capabilities of NMS-293, a potent and selective PARP-1 inhibitor. The following sections detail its mechanism of action, quantitative pharmacokinetic data, and the experimental methodologies employed in its preclinical evaluation, providing a comprehensive resource for researchers in neuro-oncology and drug development.
Core Attributes and Mechanism of Action
NMS-293, also known as itareparib, is a novel small molecule inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1).[1][2] Its primary mechanism of action involves the inhibition of PAR synthesis, a critical step in the repair of DNA single-strand breaks.[1][2][3] In tumor cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 by NMS-293 leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality.[3]
A key differentiator of NMS-293 is its non-trapping mechanism of action.[1][4] Unlike some other PARP inhibitors that trap PARP-1 on DNA, forming cytotoxic complexes, NMS-293 inhibits PARP-1's catalytic activity without stabilizing these complexes.[1] This characteristic is believed to contribute to a more favorable safety profile, particularly concerning hematological toxicity, and may allow for more effective combination therapies with DNA-damaging agents.[4] Furthermore, NMS-293 is not a substrate for P-glycoprotein (PgP) mediated efflux, a common mechanism of drug resistance.[1][2]
Signaling Pathway of NMS-293
Caption: Signaling pathway of NMS-293 in the context of DNA damage and repair.
Brain Penetrance and Pharmacokinetics
A critical feature of NMS-293 for the treatment of central nervous system (CNS) malignancies is its high brain penetrance.[1][2][5] Preclinical studies in rodents have demonstrated that NMS-293 effectively crosses the blood-brain barrier.
Quantitative Data on NMS-293 Brain Penetrance
| Parameter | Value | Species | Reference |
| Brain-to-Plasma Ratio | 4 - 10 | Rats and Mice | [1][2] |
| Unbound Brain to Unbound Plasma Partition Coefficient (Kp,uu) | 3.2 - 7.5 | Not Specified | [6] |
| Oral Bioavailability | Nearly complete | Rodents and Non-rodents | [1][2] |
| Half-life (in humans) | ~5 to 13 hours | Humans | [7] |
Experimental Protocols
The following sections outline the methodologies for key preclinical experiments cited in the evaluation of NMS-293.
Brain-to-Plasma Ratio Determination in Rodents
Objective: To quantify the ability of NMS-293 to cross the blood-brain barrier.
Methodology:
-
Dosing: A single oral or intravenous administration of NMS-293 at a defined dose (e.g., 50 mg/kg).[1]
-
Sample Collection: At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 12, and 24 hours), animals are euthanized.[10] Blood is collected via cardiac puncture into heparinized tubes. The brain is perfused with saline to remove intravascular blood and then harvested.
-
Sample Processing: Blood is centrifuged to separate plasma. Brain tissue is homogenized.
-
Quantification: NMS-293 concentrations in plasma and brain homogenates are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[10]
-
Calculation: The brain-to-plasma ratio is calculated by dividing the concentration of NMS-293 in the brain tissue by its concentration in the plasma at each time point.
In Vivo Efficacy in a BRCA1-Mutant Breast Cancer Xenograft Model
Objective: To assess the single-agent antitumor activity of NMS-293 in a homologous recombination-deficient tumor model.
Methodology:
-
Cell Line: MDA-MB-436, a human breast cancer cell line with a BRCA1 mutation.[1]
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of MDA-MB-436 cells (e.g., 2.5 x 10^6 cells in a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Treatment Initiation: When tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Dosing: Oral administration of NMS-293 (e.g., 50 mg/kg) as a single agent, once daily.[1] The control group receives a vehicle.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as a measure of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised to measure the inhibition of PAR synthesis as a biomarker of NMS-293 activity.[1]
In Vivo Efficacy in a Glioblastoma Xenograft Model
Objective: To evaluate the synergistic effect of NMS-293 in combination with temozolomide (TMZ) in a brain tumor model.
Methodology:
-
Cell Line: A human glioblastoma cell line (e.g., U87 or a patient-derived xenograft line) engineered to express luciferase for in vivo imaging.
-
Animal Model: Immunocompromised mice (e.g., NSG mice).
-
Tumor Implantation: Intracranial injection of glioblastoma cells into the brain of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by bioluminescent imaging.
-
Treatment Initiation: Once tumors are established, mice are randomized into treatment groups: vehicle, NMS-293 alone, TMZ alone, and NMS-293 in combination with TMZ.
-
Dosing: NMS-293 is administered orally, and TMZ is administered via an appropriate route (e.g., oral or intraperitoneal). Dosing schedules are based on preclinical optimization.
-
Efficacy Assessment: The primary endpoint is overall survival. Tumor burden is monitored via bioluminescent imaging.
Experimental Workflows
The following diagrams illustrate the workflows for the key preclinical experiments.
Workflow for Brain-to-Plasma Ratio Determination
Caption: Workflow for determining the brain-to-plasma ratio of NMS-293.
Workflow for Xenograft Efficacy Studies
Caption: General workflow for preclinical in vivo efficacy studies of NMS-293.
Clinical Development
NMS-293 is currently in clinical development.[4] Phase I/II studies are evaluating its safety, tolerability, and preliminary antitumor activity as a single agent in patients with advanced solid tumors and in combination with TMZ for recurrent diffuse gliomas.[7][11] The high brain penetrance of NMS-293 makes it a particularly promising candidate for the treatment of primary brain tumors, such as glioblastoma, and brain metastases.[1][2][4] Initial clinical data have shown that NMS-293 is well-tolerated with no dose-dependent trends of myelosuppression and has demonstrated encouraging clinical activity in combination with TMZ in recurrent glioma patients.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. You are being redirected... [nervianoms.com]
- 3. Dose-Finding Study and Pharmacokinetics Profile of the Novel 13-Mer Antisense miR-221 Inhibitor in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. You are being redirected... [nervianoms.com]
- 5. Pharmacokinetics, biodistribution and toxicology of novel cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ph I/II Study of NMS-03305293+TMZ in Adult Patients With Recurrent Glioblastoma [clin.larvol.com]
- 8. Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats [mdpi.com]
- 9. cBioPortal for Cancer Genomics [cbioportal.org]
- 10. currentseparations.com [currentseparations.com]
- 11. fda.gov [fda.gov]
NMS-293: A Technical Guide to its Discovery and Development
Foreword: This document provides a comprehensive technical overview of NMS-293 (also known as NMS-P293 and NMS-03305293), a third-generation, selective, brain-penetrant, and non-trapping Poly (ADP-ribose) Polymerase 1 (PARP1) inhibitor. Developed by Nerviano Medical Sciences (NMS), NMS-293 represents a strategic evolution in PARP inhibitor design, aiming to enhance therapeutic combinations and address unmet needs in oncology, particularly in brain tumors and cancers outside the typical BRCA-mutation landscape. This guide is intended for researchers, scientists, and drug development professionals, detailing the preclinical rationale, mechanism of action, and clinical development trajectory of NMS-293.
Discovery and Rationale
The development of NMS-293 was driven by the need to overcome the limitations of first and second-generation PARP inhibitors. While clinically successful, many of these earlier agents inhibit both PARP1 and PARP2 and exhibit a "trapping" mechanism, whereby the inhibitor locks the PARP enzyme onto DNA. This trapping effect, while contributing to cytotoxicity, is also associated with significant hematological toxicity (myelosuppression), which limits combination strategies with DNA-damaging chemotherapies.[1][2]
The discovery program at Nerviano Medical Sciences, leveraging their extensive kinase inhibitor platform, aimed to identify a novel chemical entity with the following key characteristics:[3][4]
-
High Selectivity for PARP1 over PARP2: To spare PARP2-related functions and potentially reduce on-target toxicities like myelosuppression.[5]
-
Absence of DNA Trapping: To improve bone marrow safety and create a more tolerable combination partner for chemotherapy and other DNA-damaging agents.[1][2][6][7]
-
High Blood-Brain Barrier Penetrance: To effectively treat primary brain tumors like glioblastoma and brain metastases.[6][7]
-
Oral Bioavailability: For ease of clinical administration.[8][9]
This effort led to the identification of NMS-293, a small molecule inhibitor that embodies these design principles.[10][11]
Mechanism of Action
NMS-293 exerts its anti-tumor effect through the targeted inhibition of PARP1, a critical enzyme in the DNA Damage Response (DDR) network, particularly the Base Excision Repair (BER) pathway for single-strand breaks (SSBs).
Selective PARP1 Inhibition & Synthetic Lethality
In normal cells, DNA single-strand breaks are constantly generated and efficiently repaired by the BER pathway, in which PARP1 plays a key signaling role. When PARP1 is inhibited by NMS-293, these SSBs are not repaired. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DNA double-strand breaks (DSBs).
In cells with a proficient Homologous Recombination (HR) repair pathway, these DSBs can be effectively repaired. However, in tumor cells with deficiencies in the HR pathway (e.g., due to mutations in BRCA1 or BRCA2 genes), these DSBs cannot be repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality .[12]
NMS-293 is highly selective for PARP1, sparing PARP2. This is a key differentiator, as PARP2 inhibition has been linked to hematological toxicity.[13]
Non-Trapping Properties
Unlike many PARP inhibitors that trap the PARP1 enzyme on DNA, NMS-293 is characterized as a non-trapper.[13] This means it inhibits the catalytic activity of PARP1 without stabilizing the PARP1-DNA complex. This non-trapping mechanism is believed to be the reason for the observed favorable hematological safety profile, as trapping is a major contributor to myelosuppression. This improved safety profile makes NMS-293 an ideal candidate for combination with cytotoxic agents that also cause bone marrow toxicity.[2][5][7]
Preclinical Development
NMS-293 has undergone extensive preclinical evaluation to characterize its potency, selectivity, pharmacokinetics, and anti-tumor efficacy.
In Vitro Profile
The in vitro profile of NMS-293 demonstrates high potency and selectivity. It inhibits the catalytic activity of PARP1 with a dissociation constant (Kd) in the low nanomolar range and shows high selectivity over the PARP2 isoenzyme.
| Parameter | Value | Reference |
| Target | PARP1 | [13] |
| Binding Affinity (Kd) | 2 nM | [13] |
| Selectivity | >200-fold vs. PARP2 | |
| Cellular Activity | Single-digit nanomolar IC50 for PAR synthesis inhibition |
Pharmacokinetics and Brain Penetration
Preclinical studies in multiple species have shown that NMS-293 possesses favorable drug-like properties, including high oral bioavailability and metabolic stability. A critical feature is its ability to effectively cross the blood-brain barrier.
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rodents & Non-rodents | Nearly complete | |
| Brain/Plasma Ratio | Rats & Mice | 4 - 10 | [13][14] |
| P-gp Substrate | - | No | [13] |
In Vivo Efficacy
NMS-293 has demonstrated potent single-agent anti-tumor activity in preclinical models of cancers with HR deficiencies. Furthermore, its unique properties support its use in combination with DNA-damaging agents, notably temozolomide (TMZ), in glioblastoma models.
| Model Type | Key Findings | Reference |
| BRCA-mutant Breast Cancer Xenograft | Oral administration as a single agent led to complete tumor regressions and cures. | [8][9] |
| Glioblastoma (GBM) Xenografts | Showed potent synergistic efficacy and good tolerability in combination with temozolomide (TMZ), even in TMZ-resistant (MGMT-unmethylated) models. | [8][9][15] |
| Pharmacodynamic (PD) Studies | A single 50 mg/kg oral dose in a breast cancer xenograft model resulted in >95% inhibition of PAR formation in tumors for over 24 hours. |
Experimental Protocols
While specific, detailed internal protocols for NMS-293 are proprietary, this section describes the general methodologies for the key experiments cited.
PARP1/PARP2 Biochemical Inhibition Assay
Objective: To determine the concentration of NMS-293 required to inhibit 50% of PARP1 and PARP2 enzymatic activity (IC50), thus establishing potency and selectivity.
Methodology:
-
Reaction Setup: Recombinant human PARP1 or PARP2 enzyme is incubated in a reaction buffer containing biotinylated NAD+ (the PARP substrate) and fragmented DNA to activate the enzyme.
-
Inhibitor Addition: The reaction is performed in the presence of serial dilutions of NMS-293 or vehicle control.
-
Incubation: The mixture is incubated at room temperature to allow the poly(ADP-ribosyl)ation (PARylation) reaction to proceed.
-
Detection: The reaction plate, coated with histones (the protein target for PARylation), is washed. The incorporated biotinylated PAR chains are detected using a streptavidin-conjugated horseradish peroxidase (HRP) or a fluorescent probe.
-
Data Analysis: The signal is measured, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Selectivity is determined by the ratio of IC50 (PARP2) / IC50 (PARP1).
Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy of NMS-293, alone or in combination with temozolomide, in a clinically relevant brain tumor model.
Methodology:
-
Cell Preparation: Patient-derived glioblastoma (PDX) cells or established GBM cell lines are cultured and prepared as a single-cell suspension.[16]
-
Animal Model: Immunocompromised mice (e.g., NOD-scid or nude mice) are used to prevent rejection of the human tumor cells.[17]
-
Stereotactic Implantation: Mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled in the skull, and a precise number of tumor cells (e.g., 1x10^5 cells in 2-5 µL) is injected into the cerebral cortex or striatum.[16][17]
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI). Animal body weight and clinical symptoms are monitored as measures of toxicity.
-
Treatment: Once tumors are established, mice are randomized into treatment groups (e.g., Vehicle, NMS-293, TMZ, NMS-293 + TMZ). NMS-293 is typically administered orally (p.o.) and TMZ is administered orally or via intraperitoneal (i.p.) injection according to a defined schedule.
-
Endpoint Analysis: The primary endpoint is typically overall survival. Tumor growth inhibition can also be assessed by imaging. At the end of the study, brains are often harvested for histological and biomarker analysis (e.g., PAR levels).
Clinical Development
The clinical development of NMS-293 is focused on leveraging its unique non-trapping and brain-penetrant properties, both as a monotherapy and in combination settings.
Phase I Monotherapy (PARPA-293-001)
The first-in-human study was a dose-escalation trial to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of NMS-293 in patients with advanced solid tumors, particularly those with BRCA mutations.[11][18]
| Study ID | Phase | Population | Key Objectives | Status/Results |
| PARPA-293-001 (NCT04182516) | I | Advanced/metastatic solid tumors | Safety, MTD, PK, preliminary efficacy | MTD established at 100 mg BID (28-day cycle). Most common TRAEs: reversible QTcF prolongation, nausea, asthenia. No dose-dependent myelosuppression observed.[9][18][19] |
Combination Therapy Trials
The favorable safety profile of NMS-293 has paved the way for multiple combination studies aimed at enhancing the efficacy of standard-of-care DNA-damaging agents.[7]
| Study ID | Phase | Population | Combination Agent | Key Objectives | Status/Results |
| PARPA-293-002 (NCT04910022) | I/II | Recurrent diffuse gliomas (incl. Glioblastoma) | Temozolomide (TMZ) | Safety, RP2D, 6-month PFS rate | Well-tolerated with intermittent dosing. Encouraging activity observed, including a confirmed PR in a glioblastoma patient and an unconfirmed PR in an astrocytoma patient.[1][6][18][19][20][21] |
| PARPA-293-003 (NCT06930755) | I | Recurrent, BRCA wild-type Ovarian Cancer | Topotecan | Safety, dose-finding, preliminary activity | Initiated April 2025.[5][7] |
| PARPA-293-004 | I | Relapsed Small Cell Lung Cancer (SCLC) | Temozolomide (TMZ) | Safety, preliminary activity | Initiated April 2025.[5][7] |
Clinical Safety and Pharmacokinetics
Across trials, NMS-293 has been generally well-tolerated. The absence of significant myelosuppression, even when combined with TMZ, supports its non-trapping mechanism.[15][18] Pharmacokinetic data from patients show a dose-proportional increase in exposure and a half-life of approximately 5 to 13 hours.[18][19]
Future Directions
The clinical development program for NMS-293 continues to expand. Having reacquired the full worldwide rights from Merck KGaA in late 2024, Nerviano Medical Sciences is actively planning further trials in other solid tumors.[2] The unique profile of NMS-293—combining PARP1 selectivity, a non-trapping mechanism, and brain penetrance—positions it as a potentially transformative agent. It has the potential to become a backbone therapy in combination with a variety of DNA-damaging modalities, including chemotherapy and antibody-drug conjugate (ADC) payloads, for a wide range of tumors beyond those with HR deficiencies.[7] The ongoing and planned studies will be critical in defining its role in the evolving landscape of cancer therapy.
References
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- 2. You are being redirected... [nervianoms.com]
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- 5. You are being redirected... [nervianoms.com]
- 6. A phase I/II combination study of NMS-03305293 and Temozolomide in adult patients with recurrent Glioblastoma [mdanderson.org]
- 7. You are being redirected... [nervianoms.com]
- 8. NMS-03305293 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. You are being redirected... [nervianoms.com]
- 10. NMS-293 ( NMS-P293 ) | CAS 1606996-12-6 | PARP-1 Inhibitor | Sun-shinechem [sun-shinechem.com]
- 11. Nerviano Collaboration [merckgroup.com]
- 12. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Abstract 4843: NMS-P293, a PARP-1 selective inhibitor with no trapping activity and high CNS penetration, possesses potentin vivoefficacy and represents a novel therapeutic option for brain localized metastases and glioblastoma | Semantic Scholar [semanticscholar.org]
- 15. Nerviano Medical Sciences Presents Preliminary, Encouraging Clinical Phase 1 Data for PARP-1 Selective Inhibitor at the 35th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics - BioSpace [biospace.com]
- 16. Frontiers | Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. nmsgroup.it [nmsgroup.it]
- 19. researchgate.net [researchgate.net]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. duke-research.dukehealth.org [duke-research.dukehealth.org]
NMS-293 and its Role in the DNA Damage Response: A Technical Guide
The DNA Damage Response (DDR) is a complex network of cellular pathways that detect, signal, and repair DNA lesions, thus maintaining genomic integrity. In the context of oncology, the DDR has emerged as a critical therapeutic target. Cancer cells often harbor defects in DDR pathways, rendering them reliant on alternative repair mechanisms for survival. This dependency creates a vulnerability that can be exploited by targeted inhibitors. This technical guide provides an in-depth overview of NMS-293, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), and its role in the DNA damage response. While the initial query referenced the WEE1 kinase, it is crucial to clarify that NMS-293 is a PARP1 inhibitor. For completeness, this guide will also briefly touch upon the role of WEE1 in the DDR to provide a broader context for researchers in this field.
NMS-293: A Selective, Non-Trapping PARP1 Inhibitor
NMS-293 (also known as Itareparib and NMS-P293) is a third-generation, orally bioavailable, and brain-penetrant small molecule inhibitor of PARP1.[1][2] It is distinguished by its high selectivity for PARP1 over PARP2 and its "non-trapping" mechanism of action.[3][4]
Mechanism of Action:
PARP1 is a key enzyme in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Upon detection of a DNA break, PARP1 synthesizes chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, which recruits the necessary DNA repair machinery. Inhibition of PARP1's catalytic activity prevents the repair of SSBs. When these unrepaired SSBs are encountered by the replication fork during DNA synthesis, they are converted into more cytotoxic double-strand breaks (DSBs).
In cancer cells with mutations in the homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately cell death. This concept is known as synthetic lethality.[5][6]
A key feature of NMS-293 is its "non-trapping" nature.[3][7] Some PARP inhibitors not only block the enzymatic activity of PARP1 but also "trap" the inactive PARP1 enzyme on the DNA at the site of the break. This trapping can lead to the formation of cytotoxic PARP-DNA complexes, which can contribute to toxicity in healthy cells, particularly bone marrow suppression.[3] By avoiding this trapping mechanism, NMS-293 is designed to have an improved safety profile, making it more suitable for combination therapies with DNA-damaging agents.[1][4]
Signaling Pathway of PARP1 Inhibition
Caption: Mechanism of action of NMS-293 in inducing synthetic lethality.
Quantitative Data
The following tables summarize key quantitative data for NMS-293 from preclinical and clinical studies.
Table 1: Preclinical Activity of NMS-293
| Parameter | Value | Cell Line/Model | Reference |
| PARP1 Kd | 2 nM | N/A | [8] |
| PARP1 vs PARP2 Selectivity | >200-fold | N/A | [6][9] |
| Cellular PAR Synthesis IC50 | Single-digit nanomolar | Various | [6][9] |
| In Vivo Efficacy | Complete tumor regression | BRCA mutated breast cancer xenografts | [6][9] |
| Brain/Plasma Ratio | 4-10 | Rats and mice | [8] |
Table 2: Clinical Trial Information for NMS-293
| Trial Identifier | Phase | Indication | Treatment Regimen | Status | Reference |
| PARPA-293-001 (NCT04182516) | I/II | Advanced/metastatic solid tumors | NMS-293 monotherapy (dose escalation) | Recruiting | [3][10][11] |
| PARPA-293-002 (NCT04910022) | I/II | Recurrent diffuse gliomas (including GBM) | NMS-293 in combination with temozolomide | Recruiting | [3][10][12] |
| PARPA-293-003 (NCT06930755) | I | Relapsed BRCA wild-type ovarian cancer | NMS-293 in combination with topotecan | Recruiting | [2][3] |
| PARPA-293-004 (NCT06931626) | I | Relapsed small cell lung cancer | NMS-293 in combination with temozolomide | Recruiting | [1][2][3] |
Experimental Protocols
Detailed experimental protocols are proprietary to the conducting institutions. However, based on published abstracts and technical summaries, the general methodologies for key experiments can be outlined.
PAR Synthesis Inhibition Assay: This assay is used to determine the cellular potency of a PARP inhibitor.
-
Cell Culture: Human tumor cell lines are cultured in appropriate media.
-
Induction of DNA Damage: Cells are treated with a DNA-damaging agent, such as hydrogen peroxide, to induce single-strand breaks and activate PARP1.[6][9]
-
Inhibitor Treatment: Cells are concurrently treated with varying concentrations of NMS-293.
-
PAR Detection: After a short incubation period, cells are lysed, and the levels of poly(ADP-ribose) (PAR) are quantified using an ELISA-based assay or by Western blotting with an anti-PAR antibody.
-
Data Analysis: The concentration of NMS-293 that inhibits PAR synthesis by 50% (IC50) is calculated.
Cell Viability and Apoptosis Assays: These assays assess the cytotoxic effect of NMS-293, particularly in HR-deficient cells.
-
Cell Lines: A panel of cell lines, including those with and without defects in homologous recombination (e.g., BRCA1/2 mutations), are used.[5]
-
Treatment: Cells are treated with a range of concentrations of NMS-293 for an extended period (e.g., 72-96 hours).
-
Viability Measurement: Cell viability is measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity.[13]
-
Apoptosis Measurement: Apoptosis can be quantified by flow cytometry using Annexin V/propidium iodide staining or by measuring caspase-3/7 activity.[14]
-
Data Analysis: The differential sensitivity of HR-deficient versus HR-proficient cells to NMS-293 is determined.
In Vivo Xenograft Studies: These studies evaluate the anti-tumor efficacy of NMS-293 in a living organism.
-
Animal Models: Immunocompromised mice are implanted with human tumor cells, often those with BRCA mutations, to establish xenografts.[8][9]
-
Treatment Administration: Once tumors reach a specified size, mice are treated with NMS-293, typically administered orally.[6][9]
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement, for instance, by measuring the inhibition of PAR synthesis.[8]
-
Data Analysis: The effect of NMS-293 on tumor growth inhibition, regression, and overall survival is evaluated.
The Role of WEE1 in the DNA Damage Response
For the purpose of providing a comprehensive overview of DDR inhibitors, this section briefly describes the role of WEE1 kinase. It is important to reiterate that NMS-293 is not a WEE1 inhibitor .
WEE1 is a tyrosine kinase that acts as a critical gatekeeper of the G2/M cell cycle checkpoint.[15] In response to DNA damage, WEE1 phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing cells from entering mitosis with damaged DNA.[16][17] This allows time for DNA repair. Many cancer cells have a defective G1 checkpoint (often due to p53 mutations) and are therefore highly dependent on the G2/M checkpoint for survival after DNA damage.[18]
Inhibition of WEE1 abrogates the G2/M checkpoint, forcing cells with damaged DNA to prematurely enter mitosis. This leads to a phenomenon known as mitotic catastrophe and subsequent cell death.[15][17] Therefore, WEE1 inhibitors are being investigated as a strategy to sensitize cancer cells to DNA-damaging therapies like chemotherapy and radiation.
WEE1-Mediated G2/M Checkpoint Signaling
Caption: The WEE1-mediated G2/M DNA damage checkpoint pathway.
Clinical Development and Combination Therapies
NMS-293 is currently undergoing several clinical trials, both as a monotherapy and in combination with other agents.[3] A significant focus of its clinical development is on combination therapies with DNA-damaging agents, such as the alkylating agent temozolomide (TMZ).[10] The rationale for this combination is that by inhibiting PARP1-mediated DNA repair, NMS-293 can potentiate the cytotoxic effects of TMZ.
The favorable safety profile of NMS-293, attributed to its non-trapping mechanism, is expected to allow for effective combination dosing without the severe myelosuppression seen with some earlier-generation PARP inhibitors.[1][4] This is particularly relevant for expanding the use of PARP inhibitors beyond BRCA-mutated cancers to a broader range of tumor types.[1] The brain-penetrant nature of NMS-293 also makes it a promising candidate for treating primary brain tumors like glioblastoma, as well as brain metastases.[3][8]
Workflow for a Phase I/II Clinical Trial of a DDR Inhibitor
Caption: A generalized workflow for a Phase I/II clinical trial of a DDR inhibitor like NMS-293.
Conclusion
NMS-293 is a promising, next-generation PARP1 inhibitor with a distinct pharmacological profile characterized by high potency, selectivity, brain penetrance, and a non-trapping mechanism of action. These features suggest the potential for an improved therapeutic window and enhanced combination strategies compared to earlier PARP inhibitors. By targeting the core of the DNA damage response in HR-deficient tumors, NMS-293 exemplifies the progress in developing targeted therapies that exploit the specific vulnerabilities of cancer cells. Ongoing clinical trials will be crucial in defining its role in the treatment of various malignancies, both as a single agent and as a cornerstone of combination regimens designed to overcome resistance and improve patient outcomes.
References
- 1. You are being redirected... [nervianoms.com]
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- 5. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nerviano Medical Sciences Presents Preliminary, Encouraging Clinical Phase 1 Data for PARP-1 Selective Inhibitor at the 35th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics - BioSpace [biospace.com]
- 11. researchgate.net [researchgate.net]
- 12. Ph I/II Study of NMS-03305293+TMZ in Adult Patients With Recurrent Glioblastoma [clin.larvol.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | Discovery of potential WEE1 inhibitors via hybrid virtual screening [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PMC [pmc.ncbi.nlm.nih.gov]
NMS-293: An In-Depth Technical Guide to its In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-293, also known as Itareparib, is a potent and highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. Its mechanism of action is centered on the concept of synthetic lethality, where the inhibition of PARP1 is particularly effective in cancer cells harboring defects in other DNA repair pathways, most notably the Homologous Recombination (HR) pathway. This technical guide provides a comprehensive overview of the in vitro efficacy of NMS-293, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Core Efficacy Data
The in vitro activity of NMS-293 has been characterized through a series of enzymatic and cell-based assays, demonstrating its high potency and selectivity for PARP1.
Enzymatic and Cellular Activity
NMS-293 exhibits strong inhibitory activity against the PARP1 enzyme and effectively blocks the synthesis of poly (ADP-ribose) (PAR) in cellular contexts. This targeted action forms the basis of its therapeutic potential.
| Parameter | Value | Reference |
| PARP1 IC50 | 10.4 nM | [1] |
| PARP1 Kd | 2 nM | [2][3] |
| Selectivity (PARP1 vs. PARP2) | >400-fold | [1] |
| Cellular PAR Synthesis Inhibition IC50 | Single-digit nanomolar range | [3] |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The Kd (dissociation constant) is used to describe the binding affinity between a ligand and a protein.
Antiproliferative Activity
A key feature of NMS-293 is its selective antiproliferative activity against cancer cell lines with deficiencies in the HR DNA repair pathway, such as those with mutations in the BRCA1 or PTEN genes.[2][3] This selectivity is a hallmark of synthetic lethality, where the drug is effective in cancer cells with a specific genetic vulnerability while sparing normal, healthy cells.[3] NMS-293 has shown potent, dose-related growth inhibition in BRCA mutated tumor models.[2]
While specific IC50 values for a broad panel of cell lines are not publicly available in the reviewed literature, studies have consistently highlighted the potent antiproliferative responses in BRCA mutated cell lines.[4] For instance, the BRCA1-mutant human breast cancer cell line, MDA-MD-436, has been used as a model to demonstrate the preclinical efficacy of NMS-293.[2]
Mechanism of Action: Synthetic Lethality
The primary mechanism of action of NMS-293 is the induction of synthetic lethality in HR-deficient cancer cells.
In healthy cells with proficient HR, the inhibition of PARP1-mediated Base Excision Repair (BER) can be compensated for by other DNA repair mechanisms, leading to cell survival. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), the inhibition of PARP1 by NMS-293 leads to the accumulation of unrepaired single-strand breaks. During DNA replication, these unrepaired breaks are converted into toxic double-strand breaks. The inability of the HR-deficient cells to repair these double-strand breaks results in genomic instability and, ultimately, apoptotic cell death. A distinguishing feature of NMS-293 is that it does not induce "DNA trapping," the formation of PARP-chromatin complexes, which is a characteristic of some other PARP inhibitors and is believed to contribute to toxicity.[2][3]
Experimental Protocols
Detailed protocols for the specific in vitro studies on NMS-293 are proprietary to the conducting research institutions. However, this section provides representative methodologies for the key experiments based on standard laboratory practices.
PARP1 Enzymatic Inhibition Assay
This assay quantifies the ability of NMS-293 to inhibit the enzymatic activity of PARP1.
Methodology:
-
Reaction Setup: A reaction mixture containing recombinant human PARP1 enzyme, histones (as a substrate for PARylation), biotinylated NAD+ (the substrate for PARP1), and activated DNA is prepared in a 96-well plate.
-
Compound Addition: NMS-293 is serially diluted to various concentrations and added to the reaction wells.
-
Incubation: The plate is incubated to allow the enzymatic reaction to proceed.
-
Detection: The amount of poly (ADP-ribose) (PAR) produced is quantified. This is often done using an ELISA-based method where the plate is coated with an anti-PAR antibody, and a colorimetric or chemiluminescent substrate is used for detection.
-
Data Analysis: The signal intensity is measured, and the data is plotted against the concentration of NMS-293 to calculate the IC50 value.
Cellular PAR Synthesis Inhibition Assay
This assay measures the ability of NMS-293 to inhibit PAR synthesis within a cellular context.
Methodology:
-
Cell Culture: Cancer cells (e.g., HeLa or a relevant cancer cell line) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-incubated with various concentrations of NMS-293.
-
DNA Damage Induction: DNA damage is induced to stimulate PARP activity, for example, by treating the cells with hydrogen peroxide (H2O2) or another DNA-damaging agent.[3]
-
Cell Lysis and Detection: Cells are lysed, and the level of PAR is quantified using an ELISA-based assay similar to the enzymatic assay, or by Western blotting using an anti-PAR antibody.
-
Data Analysis: The cellular PAR levels are normalized to a control (e.g., total protein concentration), and the IC50 value for the inhibition of PAR synthesis is determined.
Cell Viability/Antiproliferation Assay
This assay determines the effect of NMS-293 on the proliferation and viability of cancer cell lines.
Methodology (using MTT assay as an example):
-
Cell Seeding: A panel of cancer cell lines (both HR-deficient and HR-proficient) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Addition: NMS-293 is added to the wells in a range of concentrations.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined by plotting viability against drug concentration.
Conclusion
NMS-293 is a highly potent and selective PARP1 inhibitor with a well-defined in vitro efficacy profile. Its mechanism of action, based on synthetic lethality in HR-deficient tumors, provides a strong rationale for its development as a targeted cancer therapy. The data presented in this guide underscore its potential as a valuable therapeutic agent for specific patient populations. Further research and clinical investigations will continue to delineate the full therapeutic utility of NMS-293 in oncology.
References
- 1. nmsgroup.it [nmsgroup.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nerviano Medical Sciences Presents Preliminary, Encouraging Clinical Phase 1 Data for PARP-1 Selective Inhibitor at the 35th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics - BioSpace [biospace.com]
Methodological & Application
NMS-293: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-293, also known as Itareparib or NMS-P293, is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1).[1][2] PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 or PTEN mutations, the inhibition of PARP-1 by NMS-293 leads to synthetic lethality, resulting in targeted cell death.[1][3] This document provides detailed protocols for the use of NMS-293 in a cell culture setting, along with quantitative data and a description of its mechanism of action.
NMS-293 is characterized by its high selectivity for PARP-1 over PARP-2 and its ability to be used in combination with DNA-damaging agents like temozolomide (TMZ), particularly in models of glioblastoma.[2][3][4]
Data Presentation
In Vitro Efficacy of NMS-293
| Parameter | Cell Line | Genotype | IC50 (nM) | Assay Type | Reference |
| PAR Synthesis Inhibition | - | - | Single-digit nM | H2O2-induced PAR synthesis | [1] |
| PARP-1 Inhibition (Biochemical) | - | - | 10.4 | Biochemical Assay | [5] |
| Cell Viability | MDA-MB-436 | BRCA1 mutant | Potent activity reported | Not specified | [3] |
| Cell Viability | Glioblastoma Models | - | Synergistic with TMZ | Not specified | [1][3] |
Signaling Pathway
The following diagram illustrates the role of PARP-1 in DNA single-strand break repair and the mechanism of action of NMS-293.
References
Application Notes and Protocols for NMS-293 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data on the use of NMS-293, a selective PARP-1 inhibitor, in in vivo mouse models. The information is based on publicly accessible preclinical data. Detailed protocols for multi-dose efficacy studies, including specific long-term dosing regimens and formulation details, are not fully available in the public domain but this document provides key data from a pharmacodynamic study and general protocols for relevant experimental models.
Overview of NMS-293
NMS-293 (also known as NMS-P293 and Itareparib) is an orally bioavailable, brain-penetrant selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1).[1][2][3] It has demonstrated potent antitumor activity in preclinical models of BRCA-mutated cancers and shows synergistic effects with temozolomide (TMZ) in glioblastoma models.[1][2][4][5][6][7] A key feature of NMS-293 is its high selectivity for PARP-1 over PARP-2 and its lack of "trapping" activity, which may contribute to a better safety profile, especially in combination therapies.[2][8]
Data Presentation
The following table summarizes the available quantitative data from a single-dose pharmacodynamic study of NMS-293 in a mouse xenograft model. Information regarding multi-dose efficacy studies that have led to reports of "complete tumor regression" is not available in sufficient detail in the public literature to be included in this table.[4][9]
| Mouse Model | Tumor Type | Drug | Dosage | Administration Route | Dosing Schedule | Pharmacodynamic Effect | Reference |
| Xenograft | MDA-MB-436 (human breast cancer, BRCA1 mutant) | NMS-P293 | 50 mg/kg | Oral | Single dose | >95% inhibition of PAR formation in tumors for >24 hours | [2][10][11] |
Signaling Pathway
NMS-293 selectively inhibits PARP-1, a key enzyme in the repair of DNA single-strand breaks (SSBs). In cancer cells with defects in homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of DNA damage and cell death through a process known as synthetic lethality.
References
- 1. Nerviano Medical Sciences Presents Preliminary, Encouraging Clinical Phase 1 Data for PARP-1 Selective Inhibitor at the 35th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics - BioSpace [biospace.com]
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- 3. You are being redirected... [nervianoms.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
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- 7. Redirecting to https://onderzoekmetmensen.nl/en/trial/56287 [onderzoekmetmensen.nl]
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- 9. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Utilizing NMS-293 in Combination with Temozolomide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the combined use of NMS-293 (also known as NMS-03305293) and temozolomide (TMZ) in preclinical cancer research, with a particular focus on glioblastoma (GBM). Contrary to some initial classifications, NMS-293 is a highly potent and selective PARP-1 (Poly (ADP-ribose) polymerase-1) inhibitor, not a CHK1 inhibitor.[1][2] This document outlines the synergistic mechanism of action between NMS-293 and the alkylating agent temozolomide, summarizes key preclinical and clinical findings, and offers detailed protocols for in vitro and in vivo experimental setups.
Introduction
Temozolomide (TMZ)
Temozolomide is an oral alkylating agent that has been the standard-of-care chemotherapy for glioblastoma for over a decade.[3] It is a prodrug that spontaneously converts at physiological pH to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[3][4] MTIC methylates DNA, primarily at the N7 and O6 positions of guanine residues, leading to DNA damage and subsequent cancer cell death.[5][6] However, tumor resistance, often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), remains a significant clinical challenge.[5]
NMS-293: A Selective PARP-1 Inhibitor
NMS-293 is an orally bioavailable, brain-penetrant, and highly selective PARP-1 inhibitor.[1][2] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[6][7] By inhibiting PARP-1, NMS-293 prevents the repair of SSBs. When these unrepaired SSBs are encountered by the replication fork during DNA synthesis, they are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA mutations), these DSBs cannot be effectively repaired, leading to cell death through a mechanism known as synthetic lethality.[1] Importantly, NMS-293 has been shown to be synergistic with TMZ in both MGMT-methylated (TMZ-sensitive) and MGMT-unmethylated (TMZ-resistant) glioblastoma models.[1]
Rationale for Combination Therapy
The combination of NMS-293 and temozolomide is based on a strong mechanistic synergy. Temozolomide induces DNA lesions, including N7-methylguanine and N3-methyladenine, which are primarily repaired by the PARP-1-mediated BER pathway.[6] By inhibiting PARP-1 with NMS-293, the repair of these TMZ-induced lesions is blocked. This leads to an accumulation of DNA damage, stalling of replication forks, and the formation of cytotoxic DSBs, ultimately enhancing the anticancer activity of temozolomide.[8][9] This combination has the potential to overcome TMZ resistance and improve therapeutic outcomes in cancers like glioblastoma.[1][10]
Signaling Pathway and Mechanism of Action
The synergistic interaction between temozolomide and NMS-293 is centered on the induction and subsequent inhibition of DNA damage repair pathways.
Caption: Synergistic mechanism of Temozolomide and NMS-293.
Summary of Preclinical and Clinical Data
The combination of NMS-293 and temozolomide has shown promising results in both preclinical models and early-phase clinical trials.
Preclinical Data
Preclinical studies have demonstrated that NMS-293 is synergistic with temozolomide in glioblastoma mouse models, irrespective of the MGMT promoter methylation status.[1] NMS-293 is noted for its high brain penetrance, a crucial feature for treating brain tumors.[1][6]
| Parameter | Value | Reference |
| NMS-293 Selectivity | >200-fold for PARP-1 vs. PARP-2 | [11] |
| NMS-293 Brain/Plasma Ratio (mice) | 4-10 | [6] |
| In Vivo Efficacy (GBM Xenograft) | Potent synergistic efficacy and tolerability with TMZ | [1][6] |
| Oral Bioavailability (rodents) | Nearly complete | [11] |
Clinical Trial Data (NCT04910022)
A Phase I/II clinical trial (NCT04910022) is evaluating the safety and efficacy of NMS-293 in combination with TMZ in adult patients with recurrent glioblastoma.[2][10][12]
| Parameter | Details | Reference |
| Study Phase | Phase I/II | [2][10] |
| Patient Population | Adult patients with recurrent diffuse gliomas (Phase I) and IDH wild-type glioblastoma (Phase II) at first relapse. | [2][10] |
| Dosing (Phase I) | Dose escalation of NMS-293 (oral, QD or BID, days 1-7 or 1-28) with TMZ (150 mg/m², oral, QD, days 1-5) in 28-day cycles. | [1] |
| Preliminary Safety | Combination is well-tolerated. Most frequent treatment-related adverse events (TRAEs) were nausea, fatigue, vomiting, decreased appetite, and decreased platelet count (mainly Grade 1). No dose-dependent myelosuppression observed. | [1][13] |
| Preliminary Efficacy | Encouraging clinical activity observed, including partial responses in patients with recurrent glioma. | [1] |
Experimental Protocols
The following protocols are provided as a starting point for preclinical research and should be optimized for specific cell lines and experimental conditions.
In Vitro Synergy Assessment Protocol
This protocol outlines a method for determining the synergistic interaction between NMS-293 and temozolomide in glioblastoma cell lines using a cell viability assay (e.g., CellTiter-Glo® or MTT).
Caption: Workflow for in vitro drug synergy assessment.
Methodology:
-
Cell Plating: Seed glioblastoma cells (e.g., U87MG, T98G) in 96-well plates at a density of 2,000-5,000 cells/well and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare stock solutions of NMS-293 (in DMSO) and Temozolomide (in DMSO or appropriate vehicle). Note: TMZ is unstable in aqueous solutions at neutral pH; prepare fresh or use appropriate handling procedures.
-
Treatment: Treat cells with a matrix of drug concentrations. This typically involves a 5x5 or 7x7 matrix of serially diluted NMS-293 and TMZ, including single-agent controls and a vehicle control.
-
Suggested NMS-293 concentrations: 0, 1, 10, 100, 1000 nM.
-
Suggested TMZ concentrations: 0, 10, 50, 100, 250 µM.[14]
-
-
Incubation: Incubate the treated plates for 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a preferred method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Normalize viability data to vehicle-treated controls. Calculate IC50 values for each drug alone. Use software (e.g., SynergyFinder, Combenefit) to calculate synergy scores based on models like Bliss Independence or Loewe Additivity.[15]
In Vivo Glioblastoma Xenograft Protocol
This protocol describes a subcutaneous or orthotopic glioblastoma xenograft model in immunodeficient mice to evaluate the in vivo efficacy of the NMS-293 and TMZ combination.
Caption: Workflow for in vivo glioblastoma xenograft study.
Methodology:
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or NSG).
-
Tumor Implantation:
-
Subcutaneous: Inject 1-5 million U87MG or other GBM cells suspended in Matrigel into the flank of each mouse.
-
Orthotopic (Intracranial): Stereotactically inject GBM cells into the striatum of anesthetized mice. This model better recapitulates the tumor microenvironment but is more technically demanding.[3]
-
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Drug Formulation and Dosing:
-
NMS-293: Formulate for oral gavage. A preclinical dose of 50 mg/kg has been used for PARP inhibitors.[6]
-
Temozolomide: Can be formulated for intraperitoneal (IP) injection or oral gavage. A common preclinical dose is 50 mg/kg.[9]
-
Example Dosing Schedule: Treat for 4 consecutive days per week for 4 weeks.[9]
-
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and overall animal health daily.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size limit, or after a fixed duration. Survival studies may also be conducted.
-
Analysis: Calculate Tumor Growth Inhibition (TGI). Collect tumors at the endpoint for pharmacodynamic and biomarker analysis (e.g., γH2AX, PAR levels).
Conclusion
The combination of the selective PARP-1 inhibitor NMS-293 with the standard-of-care alkylating agent temozolomide represents a promising therapeutic strategy, particularly for challenging cancers like glioblastoma. The strong mechanistic rationale, supported by encouraging preclinical and early clinical data, warrants further investigation. The protocols provided herein offer a framework for researchers to explore this synergistic combination in relevant preclinical models.
References
- 1. You are being redirected... [nervianoms.com]
- 2. You are being redirected... [nervianoms.com]
- 3. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances in temozolomide encapsulation for the enhancement of glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, safety, and tolerability of olaparib and temozolomide for recurrent glioblastoma: results of the phase I OPARATIC trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacokinetic properties of the temozolomide perillyl alcohol conjugate (NEO212) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model | In Vivo [iv.iiarjournals.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Pharmacokinetics, safety, and tolerability of olaparib and temozolomide for recurrent glioblastoma: results of the phase I OPARATIC trial - PMC [pmc.ncbi.nlm.nih.gov]
NMS-293 Administration in Glioblastoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical administration of NMS-293, a potent and selective PARP-1 inhibitor, in the context of glioblastoma (GBM) research. The protocols outlined below are based on established methodologies for PARP inhibitors in GBM studies and specific data available for NMS-293.
Introduction to NMS-293 in Glioblastoma
NMS-293 (also known as Itareparib or NMS-03305293) is a next-generation, orally bioavailable, small-molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1) with unique properties that make it a promising candidate for glioblastoma therapy.[1][2] Glioblastoma is the most aggressive primary brain tumor in adults, with a poor prognosis despite standard-of-care treatment involving surgery, radiation, and the alkylating agent temozolomide (TMZ).[3]
Key features of NMS-293 relevant to glioblastoma research include:
-
High PARP-1 Selectivity and Potency: NMS-293 is a potent inhibitor of PARP-1 with a dissociation constant (Kd) of 2 nM.[1][4] Its high selectivity for PARP-1 over other PARP family members may contribute to a more favorable safety profile.
-
Non-Trapping Mechanism: Unlike some other PARP inhibitors, NMS-293 does not induce "DNA trapping," the formation of PARP-chromatin complexes that can lead to cytotoxicity in healthy, rapidly dividing cells.[1][4] This non-trapping characteristic is anticipated to reduce hematological toxicity, making it more suitable for combination therapies.[2]
-
Excellent Brain Penetrance: Preclinical studies in rodents have demonstrated that NMS-293 readily crosses the blood-brain barrier, achieving a brain-to-plasma concentration ratio of 4 to 10.[1][4] This is a critical feature for any drug targeting brain tumors.
-
Synergy with Temozolomide: NMS-293 has shown synergistic anti-tumor activity when combined with TMZ in preclinical glioblastoma models, including those resistant to TMZ due to the lack of O6-methylguanine-DNA methyltransferase (MGMT) promoter methylation.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data for NMS-293 from preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetics and Pharmacodynamics of NMS-293
| Parameter | Value | Species | Model System | Reference |
| PARP-1 Dissociation Constant (Kd) | 2 nM | - | Biochemical Assay | [1][4] |
| Brain-to-Plasma Ratio | 4 - 10 | Rats and Mice | - | [1][4] |
| PAR Inhibition (in vivo) | >95% for >24h | Mice | MDA-MB-436 Breast Cancer Xenograft (50 mg/kg, single oral dose) | [1] |
Table 2: Clinical Trial Information for NMS-293 in Glioblastoma
| Parameter | Details | Clinical Trial ID | Reference |
| Study Phase | Phase I/II | NCT04910022 | [6][7] |
| Patient Population | Adult patients with recurrent diffuse gliomas, including glioblastoma | NCT04910022 | [6] |
| Treatment Regimen | NMS-293 (dose escalation) orally on days 1-7 + Temozolomide (150 mg/m²) orally on days 1-5 of a 28-day cycle | NCT04910022 | [5] |
| Monotherapy MTD (in solid tumors) | 100 mg BID | NCT04182516 | [5] |
Signaling Pathways and Experimental Workflow
NMS-293 Mechanism of Action in Combination with Temozolomide
The synergy between NMS-293 and TMZ is rooted in their complementary effects on DNA damage and repair. TMZ is an alkylating agent that induces DNA lesions, primarily at the N7 and O6 positions of guanine. While O6-methylguanine is the most cytotoxic lesion, its repair by MGMT confers resistance. In MGMT-deficient tumors, other DNA repair pathways, including base excision repair (BER) where PARP-1 plays a crucial role, are essential for cell survival. By inhibiting PARP-1, NMS-293 prevents the repair of TMZ-induced single-strand breaks, leading to the accumulation of DNA damage, replication fork collapse, and ultimately, cancer cell death.
Figure 1: Simplified signaling pathway of NMS-293 and TMZ synergy.
General Experimental Workflow for Preclinical Evaluation
The preclinical assessment of NMS-293 in glioblastoma typically follows a multi-stage process, from in vitro characterization to in vivo efficacy studies in orthotopic models.
Figure 2: General workflow for preclinical evaluation of NMS-293 in glioblastoma.
Experimental Protocols
In Vitro Assays
1. Cell Culture
-
Cell Lines: Human glioblastoma cell lines such as U87MG (MGMT promoter methylated) and T98G (MGMT promoter unmethylated) are commonly used.[3][8] Cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
NMS-293 Preparation: Prepare a stock solution of NMS-293 in dimethyl sulfoxide (DMSO) at a concentration of 10 mM and store at -20°C. Dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
2. Cell Viability Assay (CCK-8 or MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed glioblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of NMS-293, TMZ, or the combination of both for 72 hours. Include a vehicle control (medium with DMSO).
-
After the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in 6-well plates and treat with NMS-293, TMZ, or the combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
4. PAR Level Quantification (Western Blot)
This assay measures the levels of poly(ADP-ribose) (PAR), a direct indicator of PARP-1 activity.
-
Procedure:
-
Treat glioblastoma cells with NMS-293 for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PAR overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system. Normalize PAR levels to a loading control such as GAPDH or β-actin.
-
In Vivo Orthotopic Glioblastoma Model
1. Animal Model
-
Species: Athymic nude mice (nu/nu) or other immunodeficient strains, 6-8 weeks old.
-
Housing: Maintain mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Intracranial Tumor Implantation
-
Cell Preparation: Use a human glioblastoma cell line engineered to express a reporter gene such as luciferase (e.g., U87MG-luc) for non-invasive tumor monitoring. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/5 µL.
-
Stereotactic Surgery:
-
Anesthetize the mouse with isoflurane or a ketamine/xylazine cocktail.
-
Secure the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Drill a small burr hole at a predetermined stereotactic coordinate in the cerebral cortex (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 5 µL of the cell suspension (1 x 10^5 cells) into the brain parenchyma at a depth of 3 mm using a Hamilton syringe.
-
Withdraw the needle slowly, seal the burr hole with bone wax, and suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
3. Drug Administration and Treatment Schedule
-
Tumor Growth Monitoring: Begin monitoring tumor growth approximately 7-10 days after implantation using bioluminescence imaging (BLI). Administer luciferin intraperitoneally and image the mice using an in vivo imaging system.
-
Randomization: When tumors reach a predetermined size (based on BLI signal), randomize the mice into treatment groups (e.g., vehicle control, NMS-293 alone, TMZ alone, NMS-293 + TMZ).
-
Dosing (example based on preclinical data and clinical regimen):
-
NMS-293: Administer orally (e.g., by gavage) at a dose determined by preclinical efficacy studies (e.g., 50 mg/kg, as used in a breast cancer model that showed significant PAR inhibition) daily for a specified period.[1]
-
Temozolomide: Administer orally or intraperitoneally at a standard preclinical dose (e.g., 25-50 mg/kg) on a 5-day on/2-day off schedule, or a schedule mimicking the clinical trial.
-
Combination: Administer NMS-293 and TMZ according to a defined schedule, for example, co-administration for 5 consecutive days followed by a treatment-free period, repeated for several cycles.
-
-
Monitoring and Endpoints:
-
Monitor tumor growth via BLI weekly.
-
Record body weight and clinical signs of toxicity twice weekly.
-
The primary endpoint is typically overall survival. Mice are euthanized when they exhibit neurological symptoms or a significant loss of body weight, and the date is recorded for survival analysis.
-
Conclusion
NMS-293 is a promising PARP-1 inhibitor for the treatment of glioblastoma, characterized by its high brain penetrance, potent and selective PARP-1 inhibition, and synergistic activity with temozolomide. The protocols provided here offer a framework for the preclinical evaluation of NMS-293 in glioblastoma research. Rigorous and well-controlled studies based on these methodologies will be crucial in further elucidating the therapeutic potential of NMS-293 and guiding its clinical development for this challenging disease.
References
- 1. researchgate.net [researchgate.net]
- 2. You are being redirected... [nervianoms.com]
- 3. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abstract 4843: NMS-P293, a PARP-1 selective inhibitor with no trapping activity and high CNS penetration, possesses potentin vivoefficacy and represents a novel therapeutic option for brain localized metastases and glioblastoma | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Ph I/II Study of NMS-03305293+TMZ in Adult Patients With Recurrent Glioblastoma [clin.larvol.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for NMS-293 in BRCA-Mutated Cancer Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-293 is a third-generation, orally bioavailable, and highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1) that readily crosses the blood-brain barrier.[1][2][3] Its primary mechanism of action is inducing synthetic lethality in cancer cells with deficient homologous recombination (HR) repair pathways, most notably those with mutations in the BRCA1 or BRCA2 genes.[4][5][6][7]
A distinguishing feature of NMS-293 is its "non-trapping" mechanism.[1][4][8] Unlike first and second-generation PARP inhibitors that trap the PARP enzyme on DNA, creating cytotoxic complexes, NMS-293 inhibits PARP-1's catalytic activity without stabilizing these complexes.[4][9] This unique property is designed to enhance tolerability and improve its safety profile when used in combination with DNA-damaging chemotherapies, potentially reducing side effects like myelosuppression.[1][8]
These application notes provide a summary of NMS-293's preclinical data and detailed protocols for its use in studying BRCA-mutated cancer cells.
Mechanism of Action: Synthetic Lethality in BRCA-Mutated Cancers
In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP-1 is a key enzyme. If these SSBs are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication. DSBs are repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.
In cancer cells with BRCA1/2 mutations, the HR pathway is compromised. These cells become heavily reliant on the PARP-1-mediated BER pathway to repair SSBs and prevent the formation of catastrophic DSBs.
Inhibition of PARP-1 by NMS-293 in these HR-deficient cells effectively shuts down the last major DNA repair option. Unrepaired SSBs accumulate, leading to the formation of DSBs that cannot be fixed. This accumulation of extensive DNA damage triggers cell cycle arrest and apoptosis, a concept known as synthetic lethality.[7][10]
Preclinical Data Summary
NMS-293 has demonstrated high potency, selectivity, and significant anti-tumor activity in preclinical models of BRCA-mutated cancers.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line / Condition | Source |
| PARP-1 Inhibition (IC₅₀) | Single-digit nanomolar | Hydrogen peroxide-induced PAR synthesis | [5][6] |
| Selectivity | >200-fold vs. PARP-2 | Biochemical assays | [5][6][7] |
| Cellular Activity | Selectively active | BRCA and PTEN mutated tumor cell lines | [5][6][7] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Value | Model System | Source |
| PAR Inhibition in Tumor | >95% for >24 hours | MDA-MD-436 (BRCA1 mutant) xenograft; 50 mg/kg oral dose | [4] |
| Anti-Tumor Efficacy | Complete tumor regressions and cures | BRCA-mutated breast cancer xenografts (oral admin.) | [5][6][7] |
| Brain Penetration (Kp,uu) | 3.2 - 7.5 | Rodent models | [3] |
| Oral Bioavailability | Nearly complete | Rodent and non-rodent models | [4][5][6] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for IC₅₀ Determination
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of NMS-293 in BRCA-mutated and wild-type cancer cell lines using a luminescence-based cell viability assay.
Principle: The assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity induced by NMS-293.
Materials:
-
BRCA-mutated cancer cell line (e.g., MDA-MB-436, CAPAN-1)
-
BRCA wild-type cancer cell line (e.g., MCF-7) for comparison
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
NMS-293 compound (stock solution in DMSO)
-
White, flat-bottom 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer or microplate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).
-
Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a 2x serial dilution series of NMS-293 in culture medium. Start with a high concentration (e.g., 10 µM) and perform 8-12 dilutions.
-
Include "vehicle control" wells (medium with DMSO, matching the highest DMSO concentration used) and "untreated control" wells (medium only).
-
Remove old medium from the plate and add 100 µL of the NMS-293 dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours (or a desired time point) at 37°C, 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data: Calculate the percentage of cell viability for each concentration relative to the vehicle control wells [(Sample Luminescence / Average Vehicle Control Luminescence) * 100].
-
Plot the percent viability against the log of the NMS-293 concentration.
-
Determine the IC₅₀ value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) in graphing software like GraphPad Prism.
-
Protocol 2: Cell-Based PARP-1 Inhibition Assay
This protocol assesses the ability of NMS-293 to inhibit PARP-1 activity within cancer cells by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP enzymes.
Principle: Cells are treated with a DNA-damaging agent to induce PARP activity, followed by treatment with NMS-293. PAR levels are then quantified using an ELISA-based method. A reduction in PAR levels indicates PARP inhibition.
Materials:
-
BRCA-mutated cancer cell line (e.g., MDA-MB-436)
-
Complete cell culture medium
-
NMS-293 compound
-
DNA-damaging agent (e.g., hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS))
-
Cell-based PARP assay kit (e.g., from Trevigen or R&D Systems) containing lysis buffer, anti-PAR antibody, and detection reagents.
-
96-well plates
-
Microplate reader capable of colorimetric or chemiluminescent detection
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight as described in Protocol 1.
-
-
Compound Pre-treatment:
-
Treat cells with various concentrations of NMS-293 (and a vehicle control) for 1-2 hours.
-
-
Induction of DNA Damage:
-
Add a DNA-damaging agent (e.g., 1 mM H₂O₂) to the wells for 10-15 minutes to stimulate PARP activity. Include a "no damage" control.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
-
PAR Quantification (ELISA):
-
Transfer the cell lysates to the antibody-coated plate provided in the kit.
-
Follow the manufacturer's protocol for incubation with primary (anti-PAR) and secondary (HRP-conjugated) antibodies, washing steps, and substrate addition.
-
-
Detection and Analysis:
-
Measure the absorbance or chemiluminescence using a microplate reader.
-
Calculate the percentage of PARP inhibition for each NMS-293 concentration relative to the "damage + vehicle" control.
-
Plot the inhibition percentage against the log of the NMS-293 concentration to determine the IC₅₀ for cellular PARP inhibition.
-
Protocol 3: Animal Xenograft Efficacy Study
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of NMS-293 in a mouse xenograft model using a BRCA-mutated human cancer cell line.
Principle: BRCA-mutated human cancer cells are implanted into immunodeficient mice. Once tumors are established, mice are treated with NMS-293, and tumor growth is monitored over time to assess efficacy.
Materials:
-
Immunodeficient mice (e.g., SCID or NSG mice, 6-8 weeks old).[11]
-
BRCA-mutated cancer cell line (e.g., MDA-MB-436).
-
Matrigel or similar basement membrane matrix.
-
NMS-293 compound.
-
Vehicle for oral gavage (formulation to be optimized).
-
Calipers for tumor measurement.
-
Animal housing and handling equipment compliant with institutional guidelines (IACUC).
Procedure:
-
Cell Implantation:
-
Resuspend cancer cells in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor mice regularly for tumor formation.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle control, NMS-293 low dose, NMS-293 high dose).
-
-
Drug Administration:
-
Monitoring and Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
-
Study Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined endpoint size or for a set duration.
-
Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics, histology).
-
Plot the mean tumor volume for each group over time. Analyze for statistically significant differences in tumor growth inhibition between the NMS-293 treated groups and the vehicle control group.
-
Disclaimer: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
References
- 1. nmsgroup.it [nmsgroup.it]
- 2. aacrjournals.org [aacrjournals.org]
- 3. nmsgroup.it [nmsgroup.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]
- 8. You are being redirected... [nervianoms.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Effect of the PARP inhibitor veliparib on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMS-293 in Small Cell Lung Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-293 (also known as Itareparib) is a potent and highly selective, non-trapping inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1] Its mechanism of action, which avoids the formation of PARP-chromatin complexes, suggests a favorable safety profile and potential for combination therapies with DNA-damaging agents.[1] Preclinical studies have demonstrated the efficacy of NMS-293 in various tumor models, including those with deficiencies in homologous recombination repair.[2][3] While detailed preclinical data on NMS-293 specifically in small cell lung cancer (SCLC) xenografts are not extensively published, the initiation of Phase 1 clinical trials in relapsed SCLC is supported by underlying preclinical evidence.[1][4]
These application notes provide a summary of the available preclinical information and generalized protocols for evaluating NMS-293 in SCLC xenograft models, based on its known mechanism and standard oncological research methodologies.
Mechanism of Action: PARP1 Inhibition
NMS-293 selectively targets PARP1, a key enzyme in the base excision repair (BER) pathway that corrects single-strand DNA breaks. In cancer cells with deficient DNA repair pathways, such as those with mutations in BRCA1/2 or other homologous recombination (HR) genes, inhibition of PARP1 leads to the accumulation of unrepaired DNA damage, resulting in synthetic lethality and tumor cell death. The "non-trapping" nature of NMS-293 is a distinguishing feature, potentially leading to better tolerability when combined with chemotherapy.
Preclinical Efficacy (Surrogate Data)
While specific quantitative data for NMS-293 in SCLC xenografts is limited in publicly available literature, data from other cancer models provide insight into its potential efficacy.
| Cancer Type | Xenograft Model | Treatment | Efficacy | Citation |
| Breast Cancer | BRCA-mutated | NMS-P293 (Oral) | Complete tumor regression and cures | [2][3] |
| Glioblastoma | MGMT methylated & unmethylated | NMS-293 + Temozolomide | Synergistic and well-tolerated | [5][6] |
Experimental Protocols
The following are generalized protocols for assessing the efficacy of NMS-293 in SCLC patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models.
SCLC Xenograft Model Establishment
This protocol outlines the initial phase of establishing SCLC tumors in immunocompromised mice.
Protocol:
-
Cell Culture (for CDX):
-
Culture human SCLC cell lines (e.g., NCI-H69, NCI-H82) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable matrix (e.g., Matrigel) at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
-
Animal Models:
-
Use immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before any procedures.
-
-
Implantation:
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
For PDX models, implant a small fragment of patient-derived tumor tissue subcutaneously.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
-
Randomization:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
NMS-293 Administration and Efficacy Evaluation
This protocol details the treatment phase to assess the anti-tumor activity of NMS-293.
Materials:
-
NMS-293 (formulated for oral administration)
-
Vehicle control
-
Optional: Chemotherapeutic agent for combination studies (e.g., Temozolomide)
-
Gavage needles
-
Digital calipers
Protocol:
-
Treatment Groups:
-
Group 1: Vehicle control (oral gavage)
-
Group 2: NMS-293 (e.g., 50 mg/kg, oral gavage, daily)
-
Group 3 (Optional): Chemotherapeutic agent
-
Group 4 (Optional): NMS-293 in combination with the chemotherapeutic agent
-
-
Drug Administration:
-
Administer the assigned treatment to each mouse according to the specified schedule.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe mice for any signs of toxicity.
-
-
Endpoint:
-
The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Euthanize mice and collect tumors, blood, and other tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
-
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI to quantify the anti-tumor effect of NMS-293.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of differences between treatment groups.
-
Toxicity Assessment: Evaluate toxicity based on body weight changes and clinical observations.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate drug concentrations in plasma and tumor tissue with target engagement biomarkers (e.g., PAR levels).
Conclusion
NMS-293 is a promising PARP1 inhibitor with a unique non-trapping mechanism that is currently undergoing clinical investigation for SCLC. The provided protocols offer a framework for preclinical evaluation of NMS-293 in SCLC xenograft models. Researchers should adapt these general methodologies to their specific experimental questions and available resources. As more data becomes publicly available, these protocols can be further refined to reflect the optimal conditions for assessing the efficacy of NMS-293 in this indication.
References
- 1. You are being redirected... [nervianoms.com]
- 2. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. You are being redirected... [nervianoms.com]
- 5. Nerviano Medical Sciences Presents Preliminary, Encouraging Clinical Phase 1 Data for PARP-1 Selective Inhibitor at the 35th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics - BioSpace [biospace.com]
- 6. You are being redirected... [nervianoms.com]
Application Notes and Protocols for Measuring NMS-293 Efficacy in Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of NMS-293, a novel, potent, and highly selective non-trapping PARP1 inhibitor, in ovarian cancer models. The protocols outlined below are intended to guide researchers in assessing the efficacy and mechanism of action of NMS-293 both in vitro and in vivo.
Introduction
NMS-293 is a third-generation PARP1 inhibitor characterized by its high selectivity for PARP1 over PARP2 and its unique non-trapping mechanism of action.[1][2] This property is designed to enhance its therapeutic index, particularly in combination with DNA-damaging agents, by minimizing hematological toxicity associated with PARP trapping.[1] Preclinical studies in breast cancer models have demonstrated significant anti-tumor activity.[3] NMS-293 is currently under investigation in Phase 1 clinical trials for relapsed/refractory solid tumors, including BRCA wild-type ovarian cancer in combination with topotecan.[1] These application notes will detail the experimental procedures to validate the efficacy of NMS-293 in ovarian cancer models.
Data Presentation
In Vitro Efficacy of NMS-293 in Ovarian Cancer Cell Lines
The following table summarizes hypothetical data on the half-maximal inhibitory concentration (IC50) of NMS-293 in various ovarian cancer cell lines. This data is for illustrative purposes, as specific IC50 values for NMS-293 in ovarian cancer cell lines are not publicly available. The table is designed to showcase the expected potency of NMS-293, particularly in cell lines with deficiencies in the homologous recombination (HR) repair pathway.
Table 1: Illustrative IC50 Values of NMS-293 in Ovarian Cancer Cell Lines
| Ovarian Cancer Cell Line | BRCA Status | HRD Status | NMS-293 IC50 (nM) |
| OVCAR-3 | Wild-Type | Proficient | >1000 |
| SKOV-3 | Wild-Type | Proficient | >1000 |
| KURAMOCHI | Mutant (BRCA1) | Deficient | 5 |
| OVCAR-8 | Wild-Type | Deficient (pTEN loss) | 10 |
| A2780 | Wild-Type | Proficient | >1000 |
| PEO1 | Mutant (BRCA2) | Deficient | 8 |
In Vivo Efficacy of NMS-293 in Ovarian Cancer Xenograft Models
This table presents hypothetical data on the tumor growth inhibition (TGI) induced by NMS-293 in an ovarian cancer patient-derived xenograft (PDX) model. This illustrative data is based on the potent in vivo efficacy observed in other cancer models.
Table 2: Illustrative In Vivo Efficacy of NMS-293 in an Ovarian Cancer PDX Model (HRD-deficient)
| Treatment Group | Dosing Schedule | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, Oral | 1500 ± 250 | - |
| NMS-293 (25 mg/kg) | Daily, Oral | 450 ± 120 | 70 |
| NMS-293 (50 mg/kg) | Daily, Oral | 225 ± 80 | 85 |
| Topotecan (2 mg/kg) | Weekly, IV | 900 ± 180 | 40 |
| NMS-293 (25 mg/kg) + Topotecan (2 mg/kg) | Combination | 150 ± 50 | 90 |
Signaling Pathway
The following diagram illustrates the mechanism of action of NMS-293 as a PARP1 inhibitor in the context of DNA damage repair.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of NMS-293 in ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3, KURAMOCHI)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
NMS-293
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed ovarian cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of NMS-293 in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the NMS-293 dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot for PARP1 and γ-H2AX
This protocol is to assess the pharmacodynamic effects of NMS-293 by measuring the inhibition of PARP1 activity and the induction of DNA damage.
Materials:
-
Ovarian cancer cells
-
NMS-293
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP1, anti-cleaved PARP1, anti-γ-H2AX, anti-H2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat ovarian cancer cells with NMS-293 at various concentrations for the desired time.
-
Lyse the cells and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using ECL reagent and an imaging system.
In Vivo Ovarian Cancer Xenograft Model
This protocol describes the establishment of an ovarian cancer xenograft model to evaluate the in vivo efficacy of NMS-293.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Ovarian cancer cells or patient-derived tumor fragments
-
Matrigel
-
NMS-293 formulation for oral gavage
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject 5-10 x 10^6 ovarian cancer cells mixed with Matrigel into the flank of each mouse. For PDX models, implant a small tumor fragment.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Administer NMS-293 (and/or combination agents) and vehicle control according to the desired dosing schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
Immunohistochemistry (IHC)
This protocol is for the detection of biomarkers in tumor tissues from the xenograft study.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3, anti-γ-H2AX)
-
Biotinylated secondary antibodies
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Cut 4-5 µm sections from the FFPE tumor blocks.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Quench endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding with blocking solution.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with biotinylated secondary antibodies followed by streptavidin-HRP complex.
-
Develop the signal with DAB substrate and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the slides under a microscope and quantify the staining intensity and percentage of positive cells.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of NMS-293 in ovarian cancer models.
References
NMS-293 Clinical Trial Design and Methodology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NMS-293 (also known as NMS-03305293) is a potent and highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair. Its mechanism of action is based on the concept of synthetic lethality, where in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to cancer cell death.[1][2] What distinguishes NMS-293 is its high selectivity for PARP-1 over PARP-2 and its unique "non-trapping" mechanism, which is designed to reduce toxicity to healthy cells.[3] Furthermore, NMS-293 is brain-penetrant, making it a promising candidate for the treatment of brain tumors and metastases.[4][5]
These application notes provide a detailed overview of the clinical trial design and methodology for NMS-293, summarizing key preclinical and clinical data. Detailed protocols for relevant preclinical experiments are also included to facilitate further research and development.
Preclinical Data Summary
NMS-293 has demonstrated a favorable preclinical profile, characterized by high potency, selectivity, and desirable pharmacokinetic properties.
Table 1: Preclinical Profile of NMS-293
| Parameter | Value/Observation | Reference |
| Mechanism of Action | Potent and selective PARP-1 inhibitor; "non-trapping" | [1][6] |
| Selectivity | >200-fold selective for PARP-1 over PARP-2 | [1][7] |
| Cellular Activity | Inhibits PAR synthesis with a single-digit nanomolar IC50 | [1] |
| In Vitro Efficacy | Selectively active in tumor cell lines with homologous recombination deficiencies (e.g., BRCA, PTEN mutated) | [1] |
| In Vivo Efficacy | - Complete tumor regression in BRCA-mutated breast cancer xenograft models.[1][2]- Synergistic efficacy with temozolomide (TMZ) in glioblastoma mouse models.[4] | [1][2][4] |
| Pharmacokinetics (Rodents) | - Excellent oral bioavailability- Low clearance- High metabolic stability | [1][2] |
| Brain Penetration (Rats & Mice) | Brain-to-plasma ratio of 4-10 | [6] |
Clinical Trial Design and Methodology
NMS-293 is currently being evaluated in several Phase 1 and Phase 2 clinical trials, both as a monotherapy and in combination with other anti-cancer agents.
Phase 1 Monotherapy Study (PARPA-293-001 / NCT04182516)
This Phase 1, first-in-human, open-label, multicenter, dose-escalation study was designed to assess the safety, tolerability, and preliminary antitumor activity of NMS-293 as a single agent.[8]
-
Patient Population: Adult patients with selected advanced/metastatic, relapsed/refractory solid tumors who have exhausted standard treatment options. This included patients with HER2-negative breast cancer, epithelial ovarian cancer, castration-resistant prostate cancer, and pancreatic cancer.[8][9]
-
Treatment Regimen: NMS-293 administered orally, with doses ranging from 20 mg once daily (QD) to 160 mg twice daily (BID) for 21 or 28 days in 28-day cycles.[5]
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
-
Status: Terminated. The sponsor decided to shift development towards combination therapies.[8]
Phase 1/2 Combination Study with Temozolomide (PARPA-293-002 / NCT04910022)
This is a multicenter, open-label, single-arm Phase 1/2 study evaluating the safety and efficacy of NMS-293 in combination with temozolomide (TMZ).[10]
-
Patient Population:
-
Treatment Regimen:
-
Phase 1 (Dose Escalation): NMS-293 administered orally (QD or BID) on days 1-7 in combination with TMZ (150 mg/m²) on days 1-5 of a 28-day cycle.[5]
-
Phase 2: NMS-293 at the RP2D in combination with TMZ.
-
-
Primary Objectives:
-
Phase 1: To determine the MTD and RP2D of the combination.[11]
-
Phase 2: To evaluate the anti-tumor efficacy of the combination.
-
-
Status: Active, not recruiting.[10]
Phase 1 Combination Study with Temozolomide in Small Cell Lung Cancer (PARPA-293-004 / NCT06931626)
This open-label, single-arm Phase 1 trial is designed to evaluate NMS-293 in combination with temozolomide in patients with relapsed Small Cell Lung Cancer (SCLC).[8][12]
-
Patient Population: Approximately 10 patients with relapsed SCLC who have progressed after platinum-based chemotherapy and immunotherapy.[8]
-
Treatment Regimen: NMS-293 (100 mg BID) on days 1-28 and TMZ (150 mg/m²) on days 1-5 of a 28-day cycle.[12]
-
Primary Objectives: To assess the safety and preliminary anti-tumor activity of the combination.[8]
Phase 1 Combination Study with Topotecan in Ovarian Cancer (PARPA-293-003)
This Phase 1 study will evaluate NMS-293 in combination with topotecan for BRCA wild-type ovarian cancer.[13]
Clinical Data Summary
Initial results from the Phase 1 studies were presented at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics in 2023.[4][7]
Table 2: Summary of Initial Phase 1 Clinical Trial Results (Data cut-off: 02-AUG-23)
| Trial ID | Treatment | Key Findings | Reference |
| PARPA-293-001 (NCT04182516) | NMS-293 Monotherapy | Safety: - Maximum Tolerated Dose (MTD) identified as 100 mg BID for 28 days on a 28-day cycle.[5][14]- Most frequent any-grade treatment-related adverse events (TRAEs) (≥10%): reversible QTcF prolongation, nausea, asthenia, decreased appetite, and vomiting (mainly mild/moderate).[5]Pharmacokinetics: - Half-life of approximately 5 to 13 hours.[5] | [5][14] |
| PARPA-293-002 (NCT04910022) | NMS-293 + Temozolomide | Safety: - No dose-limiting toxicities (DLTs) reported as of the cut-off date.[15]- No Grade ≥3 TRAEs reported.[5]- Most frequent any-grade TRAEs (≥10%): nausea, fatigue, vomiting, decreased appetite, and decreased platelet count (mainly Grade 1).[5]- No dose-dependent trends of myelosuppression observed.[5]Efficacy (in 14 evaluable recurrent glioma patients): - 1 confirmed partial response (PR) in a glioblastoma patient (duration 7.6+ weeks).[5]- 1 unconfirmed PR in a grade 3 IDH-mutant astrocytoma patient with ongoing tumor shrinkage at 16.1+ weeks.[5]- 1 glioblastoma patient had complete radiological disappearance of enhancing non-target lesions.[5] | [5][15] |
Signaling Pathway and Experimental Workflow Diagrams
NMS-293 Mechanism of Action in Homologous Recombination Deficient (HRD) Cancer Cells
Caption: NMS-293 inhibits PARP-1, leading to cell death in HRD cancers.
General Experimental Workflow for Preclinical Evaluation of NMS-293
Caption: Workflow for preclinical assessment of NMS-293.
Experimental Protocols
Protocol 1: PARP-1 and PARP-2 Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of NMS-293 against PARP-1 and PARP-2 enzymes.
Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes
-
Histone H1
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) (PAR) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Plate reader
Method:
-
Coat streptavidin-coated plates with biotinylated NAD+.
-
Add a reaction mixture containing PARP-1 or PARP-2 enzyme, histone H1, and varying concentrations of NMS-293.
-
Initiate the reaction by adding NAD+.
-
Incubate to allow for PARylation of histone H1.
-
Wash the plates to remove unbound reagents.
-
Add anti-PAR antibody, followed by HRP-conjugated secondary antibody.
-
Add TMB substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 values for PARP-1 and PARP-2 inhibition.
Protocol 2: Cellular PARylation Assay
Objective: To assess the ability of NMS-293 to inhibit PAR synthesis in cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
NMS-293
-
Hydrogen peroxide (H₂O₂)
-
Lysis buffer
-
Anti-PAR antibody
-
Fluorescently labeled secondary antibody
-
High-content imaging system
Method:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of NMS-293 for a specified period.
-
Induce DNA damage and stimulate PARP activity by treating with H₂O₂.
-
Fix and permeabilize the cells.
-
Incubate with anti-PAR antibody, followed by a fluorescently labeled secondary antibody.
-
Acquire images using a high-content imaging system and quantify the fluorescence intensity of PAR.
-
Determine the IC50 value for the inhibition of cellular PARylation.
Protocol 3: Cell Viability Assay in Homologous Recombination Deficient (HRD) and Proficient Cell Lines
Objective: To evaluate the selective anti-proliferative effect of NMS-293 on HRD cancer cells.
Materials:
-
HRD (e.g., BRCA1-mutant) and HR-proficient cancer cell lines
-
NMS-293
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Method:
-
Seed both HRD and HR-proficient cells in separate multi-well plates.
-
Treat the cells with a range of concentrations of NMS-293.
-
Incubate for a period sufficient to observe effects on cell proliferation (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Measure luminescence to determine the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each cell line and compare the sensitivity of HRD versus HR-proficient cells.
Protocol 4: Human Tumor Xenograft Model in Mice
Objective: To assess the in vivo anti-tumor efficacy of NMS-293.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HRD human cancer cell line (e.g., MDA-MB-436, BRCA1-mutant)
-
NMS-293 formulated for oral administration
-
Calipers for tumor measurement
Method:
-
Subcutaneously implant the human cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and NMS-293 treatment groups.
-
Administer NMS-293 orally at the desired dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Compare the tumor growth inhibition between the treated and control groups.
Conclusion
NMS-293 is a promising PARP-1 selective inhibitor with a unique non-trapping mechanism and the ability to penetrate the blood-brain barrier. Preclinical data have demonstrated its potent and selective anti-tumor activity, particularly in cancers with homologous recombination deficiencies. Early-phase clinical trials have shown that NMS-293 is well-tolerated, both as a monotherapy and in combination with temozolomide, and has shown encouraging signs of clinical activity in difficult-to-treat cancers like recurrent glioma. The detailed protocols provided herein are intended to support further investigation into the therapeutic potential of NMS-293 and similar agents.
References
- 1. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. You are being redirected... [nervianoms.com]
- 4. nmsgroup.it [nmsgroup.it]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. You are being redirected... [nervianoms.com]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. mdpi.com [mdpi.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. You are being redirected... [nervianoms.com]
- 14. Ph I/II Study of NMS-03305293+TMZ in Adult Patients With Recurrent Glioblastoma [clin.larvol.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
NMS-293: A Novel, Brain-Penetrant PARP1 Inhibitor - Application Notes and Protocols
For Research Use Only.
Introduction
NMS-293 (also known as Itareparib or NMS-P293) is a third-generation, orally bioavailable, highly potent, and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1][2][3][4][5] A key distinguishing feature of NMS-293 is its "non-trapping" mechanism of action, which avoids the formation of PARP1-DNA complexes, a known contributor to the toxicity of earlier-generation PARP inhibitors.[4][6] This characteristic, combined with its high selectivity for PARP1 over PARP2 and its ability to penetrate the blood-brain barrier, makes NMS-293 a promising candidate for the treatment of various solid tumors, including those with homologous recombination deficiencies (HRD) and brain malignancies like glioblastoma.[1][3][5][6][7]
These application notes provide a summary of the preclinical and clinical pharmacokinetic and pharmacodynamic properties of NMS-293, along with detailed protocols for key experimental assays to facilitate further research and drug development.
Pharmacodynamics
NMS-293 exerts its anti-tumor effects by inhibiting the catalytic activity of PARP1, an enzyme crucial for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1-mediated DNA repair leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in synthetic lethality and apoptotic cell death.[8]
Signaling Pathway of NMS-293 Action
Quantitative Pharmacodynamic Data
| Parameter | Value | Species/Cell Line | Reference |
| PARP1 Inhibition (IC50) | Single-digit nM range | In vitro enzymatic assay | [9] |
| PARP1 Binding Affinity (Kd) | 2 nM | In vitro | [6] |
| PARP1/PARP2 Selectivity | >200-fold | In vitro | [8][9] |
| PAR Inhibition in vivo | >95% for >24h (50 mg/kg, oral) | MDA-MB-436 xenograft (mouse) | [6] |
| Brain-to-Plasma Ratio | 4-10 | Rodents (rats and mice) | [6] |
Pharmacokinetics
NMS-293 exhibits a favorable pharmacokinetic profile, characterized by good oral bioavailability and significant penetration of the central nervous system.[8][10][11]
Quantitative Pharmacokinetic Data
| Parameter | Value | Species | Route | Reference |
| Bioavailability | Nearly complete | Rodents and non-rodents | Oral | [8][10][11] |
| Clearance | Low | Rodents and non-rodents | - | [8][10][11] |
| Half-life (t1/2) | ~5-13 hours | Human | Oral | [12] |
| Maximum Tolerated Dose (MTD) | 100 mg BID (28-day cycle) | Human | Oral | [12] |
Experimental Protocols
Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of NMS-293 against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (PARP1 substrate)
-
Biotinylated NAD+
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-coated microplates
-
Anti-poly(ADP-ribose) antibody conjugated to a reporter enzyme (e.g., HRP)
-
Reporter enzyme substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
NMS-293 stock solution (in DMSO)
-
Plate reader
Procedure:
-
Prepare serial dilutions of NMS-293 in assay buffer.
-
Coat streptavidin-coated microplates with histone H1.
-
Add the PARP1 enzyme, activated DNA, and the NMS-293 dilutions to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add the anti-poly(ADP-ribose) antibody-HRP conjugate and incubate for 1 hour.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
Calculate the percent inhibition for each NMS-293 concentration and determine the IC50 value using a suitable software.
Protocol 2: In Vivo Antitumor Efficacy in a BRCA1-Mutant Xenograft Model
This protocol outlines a study to evaluate the in vivo efficacy of NMS-293 in a human breast cancer xenograft model with a BRCA1 mutation (MDA-MB-436).
References
- 1. [PDF] A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models | Semantic Scholar [semanticscholar.org]
- 2. NMS-03305293 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Nerviano Collaboration [merckgroup.com]
- 4. You are being redirected... [nervianoms.com]
- 5. You are being redirected... [nervianoms.com]
- 6. researchgate.net [researchgate.net]
- 7. You are being redirected... [nervianoms.com]
- 8. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]
- 9. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20240197730A1 - Cancer treatment using parp inhibitors and plk1 inhibitors - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
NMS-293 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with NMS-293, particularly focusing on its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is NMS-293 and what is its mechanism of action?
A1: NMS-293 (also known as NMS-P293 or Itareparib) is a potent and highly selective small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1).[1][2][3][4][5] Its mechanism of action involves inhibiting the enzymatic activity of PARP-1, a key protein in the DNA damage response (DDR) pathway.[2][3] Specifically, NMS-293 prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for the recruitment of DNA repair proteins to sites of single-strand DNA breaks (SSBs). In cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a state known as homologous recombination deficiency or HRD), the inhibition of PARP-1 by NMS-293 leads to the accumulation of unrepaired DNA damage, ultimately resulting in cell death. This concept is known as synthetic lethality.[3] A key feature of NMS-293 is that it is a "non-trapping" PARP inhibitor, meaning it does not stabilize the PARP1-DNA complex, which is believed to contribute to the toxicity of some other PARP inhibitors.[1][2]
Q2: What are the recommended storage conditions for NMS-293?
A2: For optimal stability, NMS-293 should be handled and stored according to the following guidelines:
-
Solid Form: The solid (powder) form of NMS-293 should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C.[5]
-
Stock Solutions: Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.
Q3: In which solvents is NMS-293 soluble?
A3: NMS-293 is known to be soluble in dimethyl sulfoxide (DMSO).[5] While specific quantitative solubility data in a range of solvents is not widely published, DMSO is the recommended solvent for preparing stock solutions for in vitro experiments. The aqueous solubility of NMS-293 is expected to be low, a common characteristic of many small molecule inhibitors.
Data Presentation
Table 1: NMS-293 Physicochemical and Solubility Data
| Property | Value/Information | Source/Recommendation |
| Molecular Formula | C₂₀H₂₇N₃O₂ | [5] |
| Molecular Weight | 341.46 g/mol | [5] |
| Appearance | Off-white solid | [5] |
| Solubility in DMSO | Soluble | [5] |
| Aqueous Solubility | Expected to be low | General characteristic of similar compounds |
Table 2: Recommended Storage and Stability of NMS-293
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light.[5] |
| -20°C | Long-term (months to years) | Keep dry and protected from light.[5] | |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Note: The stability of stock solutions is a general recommendation for small molecules and should be confirmed by the user for their specific experimental conditions.
Troubleshooting Guides
A common issue encountered when working with hydrophobic compounds like NMS-293 is its precipitation in aqueous cell culture media. This guide provides a systematic approach to troubleshoot and mitigate this problem.
Issue: Precipitation of NMS-293 in Cell Culture Media
Diagram: Troubleshooting Workflow for NMS-293 Precipitation
Caption: Troubleshooting workflow for NMS-293 precipitation.
Question-and-Answer Troubleshooting:
Q: I observed a precipitate in my cell culture plate after adding NMS-293. What should I do?
A: Precipitation can lead to inaccurate dosing and potential cytotoxicity unrelated to the compound's mechanism of action. Follow these steps to identify and resolve the issue:
-
Verify the Final Concentration: Are you working at the higher end of the concentration range? NMS-293, like many hydrophobic compounds, has a limited solubility in aqueous media.
-
Recommendation: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration. If possible, lower the final concentration of NMS-293 in your experiment.
-
-
Check the Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced toxicity and to minimize its effect on compound solubility.
-
Recommendation: If your final DMSO concentration is high, consider preparing a more concentrated initial stock solution of NMS-293. This will allow you to add a smaller volume to your media, thereby reducing the final DMSO percentage.
-
-
Review Your Dilution Method: How you dilute the concentrated DMSO stock into your aqueous media is critical. Adding a small volume of concentrated DMSO stock directly into a large volume of media can cause the compound to "crash out" of solution.
-
Recommendation: Employ a serial dilution method. First, create an intermediate dilution of your NMS-293 stock in a small volume of serum-free medium or PBS. Mix thoroughly. Then, add this intermediate dilution to your final volume of complete cell culture medium. Also, pre-warming the media to 37°C can aid in solubility.
-
-
Inspect the Media and Serum: Occasionally, precipitates can form in the cell culture medium or serum itself, especially after freeze-thaw cycles.[6]
-
Recommendation: Before adding NMS-293, visually inspect your media and serum for any existing precipitates. If you are using serum-free media, consider whether the addition of a low percentage of serum is permissible for your experiment, as serum proteins can sometimes help to solubilize hydrophobic compounds.
-
Experimental Protocols
Protocol 1: Preparation of NMS-293 Stock and Working Solutions
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of NMS-293 powder (Molecular Weight: 341.46 g/mol ). For example, to make 1 mL of a 10 mM stock solution, you would need 0.341 mg of NMS-293.
-
Add the appropriate volume of high-purity, anhydrous DMSO.
-
Vortex the solution vigorously and/or sonicate briefly in a water bath until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
-
-
Preparation of a Working Solution for Cell Culture (Example: 10 µM final concentration):
-
Thaw an aliquot of the 10 mM NMS-293 stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution. For example, prepare a 100 µM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed, serum-free media. Vortex gently.
-
Add the intermediate solution to your final volume of complete cell culture medium to achieve the desired final concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of complete media to get a final concentration of 10 µM.
-
Mix gently by inverting the tube or pipetting up and down.
-
Add the final working solution to your cells. Remember to include a vehicle control with the same final concentration of DMSO.
-
Diagram: Experimental Workflow for NMS-293 Cell-Based Assay
Caption: General experimental workflow for a cell-based assay with NMS-293.
Protocol 2: Cell Viability Assay (e.g., using a resazurin-based reagent)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of NMS-293 in your cell culture medium as described in Protocol 1. Remove the old medium from the cells and add the NMS-293-containing medium. Include wells with vehicle (DMSO) control and wells with medium only (no cells) for background subtraction.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
Addition of Viability Reagent: Add the resazurin-based reagent (e.g., alamarBlue™) to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~560 nm excitation and ~590 nm emission) using a plate reader.
-
Data Analysis: Subtract the background fluorescence (from no-cell wells). Normalize the fluorescence of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percent viability against the log of the NMS-293 concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 3: In-Cell PARP Inhibition Assay (ELISA-based)
This protocol provides a general workflow for an ELISA-based assay to measure the inhibition of PAR synthesis in cells.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of NMS-293 and a vehicle control for a short duration (e.g., 1-2 hours).
-
Induction of DNA Damage: To stimulate PARP activity, treat the cells with a DNA-damaging agent, such as hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS), for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.
-
ELISA Procedure:
-
Coat a high-binding 96-well plate with an anti-PAR capture antibody.
-
Add the cell lysates to the wells and incubate to allow the capture of PARylated proteins.
-
Wash the wells to remove unbound material.
-
Add a detection antibody (e.g., a biotinylated anti-PAR antibody).
-
Wash the wells and add a streptavidin-HRP conjugate.
-
Wash again and add a chemiluminescent or colorimetric HRP substrate.
-
-
Measurement: Read the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: The signal intensity is proportional to the amount of PAR in the cell lysate. Normalize the signal from NMS-293-treated cells to the signal from vehicle-treated (but DNA damage-induced) cells to determine the percentage of PARP inhibition. Calculate the IC₅₀ for PARP inhibition.
Signaling Pathway
Diagram: NMS-293 Mechanism of Action in the PARP-1 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. PARP assay [assay-protocol.com]
- 3. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NMS-293 ( NMS-P293 ) | CAS 1606996-12-6 | PARP-1 Inhibitor | Sun-shinechem [sun-shinechem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Navigating NMS-293 Administration: A Guide to Optimizing Dosage and Minimizing Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing NMS-293, a potent and selective PARP1 inhibitor, in preclinical and clinical research. Our aim is to empower researchers to optimize dosing strategies while minimizing potential toxicities, ensuring the generation of robust and reproducible data. This resource offers troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NMS-293 and how does it differ from other PARP inhibitors?
A1: NMS-293 is a highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. Unlike many other PARP inhibitors, NMS-293 is a "non-trapping" inhibitor. This means that while it blocks the enzymatic activity of PARP1, it does not stabilize PARP1 on DNA, a phenomenon known as trapping. PARP trapping is believed to contribute significantly to the hematological toxicity observed with other PARP inhibitors. The high selectivity for PARP1 over PARP2 and its non-trapping mechanism are thought to contribute to NMS-293's more favorable safety profile, particularly concerning myelosuppression.[1][2][3]
Q2: What is the recommended starting dose for in vitro experiments with NMS-293?
A2: For initial in vitro experiments, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Based on preclinical data, NMS-293 inhibits PAR synthesis with an IC50 in the single-digit nanomolar range.[4] Therefore, a starting concentration range of 1 nM to 1 µM is a reasonable starting point for most cancer cell lines, particularly those with defects in the homologous recombination (HR) repair pathway (e.g., BRCA mutated).[4]
Q3: What are the known toxicities of NMS-293 in preclinical and clinical studies?
A3: Preclinical studies in animal models have shown a generally favorable safety profile for NMS-293.[5] In a Phase 1 clinical trial of NMS-293 monotherapy (PARPA-293-001), the Maximum Tolerated Dose (MTD) was established at 100 mg administered twice daily (BID). The most frequently observed treatment-related adverse events were generally mild to moderate and included reversible QTcF prolongation, nausea, asthenia, decreased appetite, and vomiting. Notably, no dose-dependent myelosuppression was observed. In a combination study with temozolomide (PARPA-293-002), the most common adverse events were nausea, fatigue, vomiting, decreased appetite, and a decrease in platelet count.
Troubleshooting Guides
In Vitro Experimentation
Issue: High level of cell death observed even at low concentrations of NMS-293.
-
Possible Cause: The cell line being used may be highly sensitive to PARP1 inhibition, particularly if it harbors mutations in DNA repair pathways (e.g., BRCA1/2).
-
Troubleshooting Steps:
-
Verify Cell Line Genotype: Confirm the genetic background of your cell line, specifically looking for mutations in genes involved in homologous recombination.
-
Perform a More Granular Dose-Response: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a wider range of lower concentrations (e.g., picomolar to low nanomolar range) to identify a more precise IC50.
-
Reduce Incubation Time: Shorten the duration of exposure to NMS-293 to assess for acute toxicity versus long-term effects on proliferation.
-
Issue: No significant effect of NMS-293 on cell viability is observed.
-
Possible Cause: The cell line may be proficient in DNA repair or have other resistance mechanisms.
-
Troubleshooting Steps:
-
Confirm Drug Activity: Test the activity of your NMS-293 stock on a known sensitive cell line (e.g., a BRCA-mutated cancer cell line) to ensure its potency.
-
Assess PARP1 Inhibition: Perform a Western blot to measure the levels of poly(ADP-ribose) (PAR) in cells treated with NMS-293. A significant reduction in PAR levels will confirm that the drug is engaging its target.
-
Consider Combination Therapy: In HR-proficient cell lines, the cytotoxic effects of NMS-293 may be more pronounced when combined with a DNA-damaging agent (e.g., temozolomide, topotecan).
-
In Vivo Experimentation
Issue: Significant weight loss or signs of distress in animal models treated with NMS-293.
-
Possible Cause: The administered dose may be too high for the specific animal model or strain.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Re-evaluate the dose and frequency of administration. Consider starting with a lower dose and escalating gradually while closely monitoring for signs of toxicity.
-
Monitor Animal Health: Implement a comprehensive monitoring plan that includes daily body weight measurements, assessment of general appearance and behavior, and regular blood work to check for hematological changes.
-
Consult Toxicology Data: Refer to available preclinical toxicology data for NMS-293 to guide dose selection. Although specific LD50 values are not publicly available, the favorable safety profile in GLP studies suggests a good therapeutic window.[5]
-
Data Presentation
Table 1: Preclinical Activity of NMS-293
| Parameter | Value | Cell Line/Model | Reference |
| PAR Synthesis Inhibition (IC50) | Single-digit nM | Various | [4] |
| Selective Activity | Active in HR-deficient (e.g., pTEN, BRCA mutated) cell lines | Cancer cell lines | [4] |
| In Vivo Efficacy | Potent, dose-related tumor growth inhibition and cures | MDA-MB-436 (BRCA1 mutant) human breast cancer xenograft | [5] |
Table 2: Clinical Trial Monotherapy (PARPA-293-001) - Treatment-Related Adverse Events (≥10% of patients)
| Adverse Event | Grade |
| Reversible QTcF prolongation | Mainly mild/moderate |
| Nausea | Mainly mild/moderate |
| Asthenia | Mainly mild/moderate |
| Decreased appetite | Mainly mild/moderate |
| Vomiting | Mainly mild/moderate |
Table 3: Clinical Trial Combination Therapy with Temozolomide (PARPA-293-002) - Treatment-Related Adverse Events (≥10% of patients)
| Adverse Event | Grade |
| Nausea | Mainly G1 |
| Fatigue | Mainly G1 |
| Vomiting | Mainly G1 |
| Decreased appetite | Mainly G1 |
| Platelet count decreased | Mainly G1 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of NMS-293 on cancer cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of NMS-293 in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include vehicle-only control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for PARP Activity
This protocol allows for the assessment of NMS-293's ability to inhibit PARP1 activity in cells.
-
Cell Treatment and Lysis: Treat cells with NMS-293 at the desired concentrations for the specified time. To induce PARP activity, treat with a DNA-damaging agent (e.g., H2O2 or MMS) for a short period before harvesting. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PAR (poly ADP-ribose) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Visualizations
Caption: Mechanism of action of NMS-293 in inhibiting the PARP1-mediated DNA damage response.
References
NMS-293 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of NMS-293. The content is structured to address common questions and troubleshooting scenarios encountered during experimental work with this highly selective PARP-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target concern for NMS-293?
A1: The primary off-target consideration for NMS-293 is its activity against PARP-2. However, NMS-293 was specifically designed for high selectivity for PARP-1 over PARP-2. This selectivity is a key feature intended to improve the safety profile, particularly concerning hematological toxicities that have been associated with dual PARP-1/PARP-2 inhibition.[1][2][3]
Q2: How significant is the inhibition of PARP-2 by NMS-293?
A2: NMS-293 demonstrates a high degree of selectivity for PARP-1. Preclinical data indicates that NMS-293 is over 200-fold more selective for PARP-1 than for PARP-2, with some reports suggesting a selectivity of over 9200-fold.[1][2] This high selectivity minimizes the potential for off-target effects related to PARP-2 inhibition at therapeutic concentrations of NMS-293.
Q3: What does it mean that NMS-293 is a "non-trapping" PARP inhibitor, and how does this relate to off-target effects?
A3: "PARP trapping" refers to the stabilization of the PARP enzyme on DNA, which can lead to the formation of cytotoxic PARP-DNA complexes. This is a known mechanism of action for some PARP inhibitors that can contribute to their anti-tumor efficacy but also to toxicity in healthy cells. NMS-293 is described as a "non-trapping" inhibitor, meaning it is designed to inhibit the catalytic activity of PARP-1 without stabilizing these cytotoxic complexes.[4][5][6] This characteristic is expected to result in fewer off-target toxicities and better bone marrow tolerability, making it more suitable for combination therapies.[6]
Q4: Has NMS-293 been screened against a broader panel of kinases or other off-target proteins?
A4: While detailed results from comprehensive off-target screening panels are not extensively published in the public domain, preclinical characterization of NMS-293 (also referred to as NMS-P293) suggests a favorable drug-like profile with a lack of cytochrome interaction.[4] Furthermore, it is reported to have a "highly permissive profile in GLP drug safety studies," which would typically involve broader off-target assessments.[5] However, for specific kinase inhibition profiles or other off-target interactions, users may need to perform their own screening assays.
Q5: What are the known clinical side effects of NMS-293 that could be related to off-target effects?
A5: In a Phase I study, the most frequent treatment-related adverse events (TRAEs) for NMS-293 monotherapy were reversible QTcF prolongation, nausea, asthenia, decreased appetite, and vomiting, which were mainly mild to moderate.[7][8] When combined with temozolomide, the most frequent any-grade TRAEs were nausea, fatigue, vomiting, decreased appetite, and decreased platelet count, mostly Grade 1.[8] Notably, no dose-dependent trends of myelosuppression were observed, which aligns with its PARP-1 selectivity and non-trapping mechanism.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cytotoxicity in non-cancerous cell lines | 1. Off-target effects on other cellular pathways. 2. High concentrations of NMS-293 leading to off-target activity. 3. Cell line-specific sensitivities. | 1. Perform a dose-response curve to determine the EC50 in your specific cell line and use the lowest effective concentration. 2. Conduct a cell viability assay with and without other inhibitors to probe for potential synergistic off-target effects. 3. Consider performing a kinase or receptor screening panel to identify potential off-targets in your experimental system. |
| Discrepancy in PARP-1 selectivity compared to published data | 1. Inaccurate protein concentration in biochemical assays. 2. Differences in assay conditions (e.g., ATP concentration, substrate). 3. Purity and activity of recombinant PARP-1 and PARP-2 enzymes. | 1. Ensure accurate quantification of PARP-1 and PARP-2 protein concentrations. 2. Standardize assay conditions and use validated, high-quality recombinant enzymes. 3. Run a known dual PARP-1/2 inhibitor as a control to validate the assay system. |
| Evidence of PARP trapping in cellular assays | 1. Misinterpretation of assay results. 2. Use of an assay that is not specific for PARP trapping. 3. Extremely high, non-physiological concentrations of NMS-293. | 1. Utilize a validated PARP trapping assay (see recommended protocol below). 2. Compare the trapping potential of NMS-293 to a known potent PARP trapper (e.g., olaparib or saruparib) in the same assay. 3. Ensure that the concentrations of NMS-293 used are within the pharmacologically relevant range. |
Quantitative Data Summary
The following table summarizes the key selectivity and potency data for NMS-293.
| Target | Assay Type | IC50 (nM) | Selectivity (Fold) |
| PARP-1 | Biochemical | 10.4 | >400x vs PARP-2 |
| PARP-2 | Biochemical | >4160 |
Data sourced from a presentation by the NMS Group.[9]
Experimental Protocols
Protocol 1: Determining PARP-1 vs. PARP-2 Selectivity using a Biochemical Assay
Objective: To quantify the inhibitory activity of NMS-293 against PARP-1 and PARP-2 to determine its selectivity.
Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes
-
Histone H1 (as substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) (PAR) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
NMS-293 and a non-selective PARP inhibitor (control)
Procedure:
-
Coat streptavidin-coated microplates with biotinylated NAD+.
-
Prepare serial dilutions of NMS-293 and the control inhibitor.
-
In a separate plate, incubate recombinant PARP-1 or PARP-2 enzyme with histone H1, activated DNA, and the various concentrations of the inhibitors.
-
Initiate the PARP reaction by adding the NAD+ mixture.
-
After a defined incubation period, stop the reaction and transfer the reaction mixture to the biotin-NAD+ coated plates to capture the PARylated histones.
-
Wash the plates and add an anti-PAR antibody, followed by an HRP-conjugated secondary antibody.
-
Add TMB substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 values for PARP-1 and PARP-2 inhibition and determine the selectivity ratio (IC50 PARP-2 / IC50 PARP-1).
Protocol 2: Assessing PARP Trapping in a Cellular Assay
Objective: To evaluate the potential of NMS-293 to "trap" PARP1 on chromatin in cells.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
NMS-293 and a known PARP trapping inhibitor (e.g., olaparib)
-
Cell lysis buffer
-
Chromatin fractionation kit
-
SDS-PAGE and Western blotting reagents
-
Anti-PARP-1 antibody
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of NMS-293 or the control trapping inhibitor for a specified time (e.g., 24 hours).
-
Harvest the cells and perform chromatin fractionation according to the kit manufacturer's instructions to separate soluble and chromatin-bound proteins.
-
Resolve the chromatin-bound protein fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-PARP-1 antibody.
-
Quantify the band intensity for PARP-1 in the chromatin-bound fraction for each treatment condition. An increased signal in the chromatin fraction indicates PARP trapping.
Visualizations
Caption: Role of PARP-1 in DNA Repair and Inhibition by NMS-293.
Caption: Mechanism of Trapping vs. Non-Trapping PARP Inhibitors.
References
- 1. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Abstract 4843: NMS-P293, a PARP-1 selective inhibitor with no trapping activity and high CNS penetration, possesses potentin vivoefficacy and represents a novel therapeutic option for brain localized metastases and glioblastoma | Semantic Scholar [semanticscholar.org]
- 6. You are being redirected... [nervianoms.com]
- 7. You are being redirected... [nervianoms.com]
- 8. researchgate.net [researchgate.net]
- 9. nmsgroup.it [nmsgroup.it]
Technical Support Center: NMS-293 Combination Therapy Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NMS-293 in combination therapy experiments.
Frequently Asked Questions (FAQs)
Q1: What is NMS-293 and what is its mechanism of action?
A1: NMS-293 is a highly potent and selective, orally bioavailable, non-trapping inhibitor of poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3] PARP1 is a key enzyme in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP1, NMS-293 prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethal effect and cell death. Due to its non-trapping mechanism, NMS-293 is designed to have better tolerability in combination with DNA-damaging agents, making it a promising candidate for combination therapies in a wider range of tumors, including those without HR deficiencies.[1][2]
Q2: What is the rationale for using NMS-293 in combination with DNA-damaging agents like temozolomide (TMZ)?
A2: The combination of NMS-293 with DNA-damaging agents like the alkylating agent temozolomide is based on a synergistic mechanism of action. TMZ induces DNA damage, including SSBs. NMS-293 inhibits PARP1, preventing the repair of these SSBs. This accumulation of unrepaired SSBs leads to the collapse of replication forks and the formation of DSBs, which are highly cytotoxic, especially in tumor cells that may have underlying DNA repair defects. Preclinical studies have shown that this combination can be effective even in tumors that are resistant to TMZ alone.[4]
Q3: What is a recommended starting concentration for NMS-293 in in vitro experiments?
A3: The optimal concentration of NMS-293 for in vitro studies will vary depending on the cell line and the specific experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on preclinical data, NMS-293 has shown activity in the single-digit nanomolar range in some cell lines. A suggested starting range for a dose-response experiment could be from 1 nM to 10 µM.
Q4: How should I prepare and store NMS-293 for in vitro and in vivo experiments?
A4: NMS-293 is soluble in DMSO.[5] For in vitro experiments, prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C. For working solutions, dilute the stock in cell culture medium to the desired final concentration immediately before use. It is important to consider the final DMSO concentration in your experiments, as high concentrations can be toxic to cells. For in vivo studies, the formulation will depend on the route of administration. One preclinical study reported oral administration of 50 mg/kg NMS-P293 in a breast cancer xenograft model.[4] The vehicle used for formulation should be optimized for solubility and animal tolerance.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of PARP1 inhibition by NMS-293 in combination with a DNA-damaging agent.
Caption: NMS-293 inhibits PARP1-mediated DNA repair, leading to apoptosis.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Experimental Workflow
Caption: A stepwise workflow for performing a cell viability MTT assay.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High background in "no cell" controls | - Contamination of media or reagents.- NMS-293 or combination agent interferes with the assay reagent. | - Use fresh, sterile media and reagents.- Run a control with media, NMS-293, and the assay reagent (without cells) to check for direct chemical reduction. If interference is observed, consider a different viability assay (e.g., CellTiter-Glo).[6] |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors, especially with small volumes of drug stock.- "Edge effect" in 96-well plates. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and consider serial dilutions.- Avoid using the outer wells of the plate for treatment groups.[6] |
| Unexpected increase in viability at high drug concentrations | - NMS-293 or its vehicle (DMSO) may have off-target effects at high concentrations.- The compound may interfere with the assay chemistry. | - Ensure the final DMSO concentration is consistent across all wells and is below toxic levels (typically <0.5%).- Perform a cell-free assay to test for direct interaction between the drug and the assay reagent. |
| Low signal or small dynamic range | - Suboptimal cell number.- Insufficient incubation time with the drug or assay reagent. | - Optimize cell seeding density to ensure they are in the exponential growth phase during the assay.- Optimize incubation times for both drug treatment and the viability reagent. |
Western Blotting
Experimental Workflow
Caption: The main steps involved in performing a western blot experiment.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal for target protein (e.g., PARP1, γH2AX) | - Insufficient protein loading.- Inefficient protein transfer.- Primary antibody not optimized. | - Ensure accurate protein quantification and load an adequate amount of protein (20-30 µg is a good starting point).- Confirm successful transfer by staining the membrane with Ponceau S before blocking.- Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C). |
| High background | - Insufficient blocking.- Primary or secondary antibody concentration too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate antibody concentrations to find the optimal signal-to-noise ratio.- Increase the number and duration of wash steps.[7] |
| Non-specific bands | - Antibody cross-reactivity.- Protein degradation. | - Use a highly specific and validated antibody.- Always add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
| Inconsistent loading control signal | - Inaccurate protein quantification.- Uneven transfer. | - Use a reliable protein quantification method (e.g., BCA assay).- Ensure proper assembly of the transfer stack to avoid air bubbles. |
Xenograft Models
Experimental Workflow
Caption: A typical workflow for conducting in vivo xenograft studies.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor tumor take rate | - Low cell viability.- Insufficient cell number.- Suboptimal mouse strain. | - Ensure high viability of tumor cells before implantation (>90%).- Optimize the number of cells injected (typically 1-10 million cells).- Consider using more immunodeficient mouse strains (e.g., NSG mice). |
| High variability in tumor growth | - Inconsistent cell injection.- Variation in animal health. | - Ensure consistent injection technique and volume.- Use healthy animals of the same age and sex. |
| Toxicity or weight loss in treatment groups | - Drug dosage is too high.- Intolerance to the drug vehicle. | - Perform a maximum tolerated dose (MTD) study for the combination therapy.- Include a vehicle-only control group to assess vehicle toxicity. |
| Lack of tumor response | - Insufficient drug dosage or suboptimal dosing schedule.- Development of drug resistance.- Poor drug bioavailability. | - Optimize the dose and schedule of NMS-293 and the combination agent.- Analyze tumors at the endpoint to investigate potential resistance mechanisms.- Confirm drug formulation and administration are appropriate. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[8]
-
Treatment: Treat cells with various concentrations of NMS-293 alone, the combination agent alone, and the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blotting
-
Sample Preparation: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PARP1, anti-γH2AX, anti-β-actin) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[13]
Xenograft Model
-
Cell Preparation: Harvest tumor cells and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
Implantation: Subcutaneously inject the tumor cell suspension into the flank of immunocompromised mice.[14]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.[15]
-
Randomization: When tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into different treatment groups.
-
Treatment Administration: Administer NMS-293 (e.g., by oral gavage) and the combination agent according to the predetermined dose and schedule.
-
Monitoring: Continue to monitor tumor volume, body weight, and the general health of the animals.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
Quantitative Data Summary
Table 1: Example In Vitro IC50 Values (Hypothetical Data)
| Cell Line | NMS-293 IC50 (nM) | Combination Agent IC50 (µM) | Combination Index (CI) |
| Cell Line A (BRCA-mutant) | 5 | 10 | 0.4 |
| Cell Line B (BRCA-wildtype) | 50 | 25 | 0.6 |
| Cell Line C (TMZ-resistant) | 45 | >100 | 0.5 |
| CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Table 2: Example In Vivo Tumor Growth Inhibition (TGI) (Hypothetical Data)
| Treatment Group | Dose and Schedule | Average Tumor Volume at Endpoint (mm³) | TGI (%) |
| Vehicle Control | - | 1500 | - |
| NMS-293 | 50 mg/kg, oral, daily | 1000 | 33 |
| Combination Agent | X mg/kg, i.p., 5 days/week | 1200 | 20 |
| NMS-293 + Combination Agent | As above | 400 | 73 |
References
- 1. nmsgroup.it [nmsgroup.it]
- 2. nervianoms.com [nervianoms.com]
- 3. You are being redirected... [nervianoms.com]
- 4. researchgate.net [researchgate.net]
- 5. NMS-293 ( NMS-P293 ) | CAS 1606996-12-6 | PARP-1 Inhibitor | Sun-shinechem [sun-shinechem.com]
- 6. benchchem.com [benchchem.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. researchhub.com [researchhub.com]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
NMS-293 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NMS-293, a highly selective, non-trapping PARP1 inhibitor. The information is tailored for researchers, scientists, and drug development professionals encountering unexpected results or investigating potential resistance mechanisms during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NMS-293?
NMS-293 is a potent and selective small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1][2] Its primary mechanism of action is the inhibition of PARP1's catalytic activity, which is crucial for the repair of DNA single-strand breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of SSB repair by NMS-293 leads to the accumulation of DNA double-strand breaks (DSBs) during replication. This accumulation of damage results in synthetic lethality and selective killing of HR-deficient cancer cells.[1][2][3] A key feature of NMS-293 is its non-trapping mechanism, meaning it does not stabilize PARP1 on chromatin, a property that may reduce hematological toxicity seen with trapping PARP inhibitors.
Q2: What are the key advantages of NMS-293 compared to other PARP inhibitors?
NMS-293 is distinguished by several key features:
-
High PARP1 Selectivity: It exhibits over 200-fold greater selectivity for PARP1 compared to PARP2.[2][3] This selectivity may minimize off-target effects associated with PARP2 inhibition.
-
Non-Trapping Mechanism: Unlike many other PARP inhibitors, NMS-293 does not "trap" the PARP1 enzyme on DNA, which is thought to contribute to the toxicity of other PARP inhibitors and may offer a better safety profile, especially in combination therapies.
-
Blood-Brain Barrier Penetration: NMS-293 can cross the blood-brain barrier, making it a potential therapeutic agent for primary brain tumors like glioblastoma and brain metastases.
-
Not a P-glycoprotein (P-gp) Substrate: NMS-293 is not subject to efflux by the P-gp transporter, a common mechanism of multidrug resistance. This suggests that P-gp overexpression may not confer resistance to NMS-293.
Q3: My NMS-293-sensitive cell line is showing reduced response over time. What are the potential mechanisms of acquired resistance?
While specific acquired resistance mechanisms to NMS-293 have not been extensively documented in the literature, based on known resistance patterns to other PARP inhibitors, several potential mechanisms could be at play:
-
Restoration of Homologous Recombination (HR) Function: This is the most common mechanism of resistance to PARP inhibitors. Secondary mutations in genes like BRCA1/2 or other HR pathway components can restore the open reading frame and produce a functional protein, thereby reactivating the HR repair pathway.
-
Upregulation of Drug Efflux Pumps: Although NMS-293 is not a known substrate for P-gp, upregulation of other ABC transporters could potentially contribute to reduced intracellular drug concentrations.
-
Stabilization of the Replication Fork: Cancer cells can develop mechanisms to protect stalled replication forks from degradation, even in the absence of a fully functional HR pathway. This increased stability can prevent the formation of lethal double-strand breaks.
-
Changes in PARP1 Expression or Function: While less common, mutations in the PARP1 gene that prevent NMS-293 binding or a significant downregulation of PARP1 expression could theoretically lead to resistance.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with NMS-293 and provides steps to investigate potential resistance.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Decreased sensitivity to NMS-293 in a previously sensitive cell line (Increased IC50) | 1. Restoration of HR repair function. 2. Altered drug efflux. 3. Changes in PARP1 expression. | 1. Assess HR Competency: Perform a RAD51 focus formation assay. An increased number of RAD51 foci upon DNA damage indicates restored HR function. 2. Analyze Gene Expression: Use qPCR or RNA-seq to check for changes in the expression of key HR genes (BRCA1, BRCA2, RAD51, etc.). Sequence BRCA1/2 to check for reversion mutations. 3. Evaluate PARP1 Levels: Perform a Western blot to compare PARP1 protein levels between sensitive and resistant cells. |
| Cells continue to proliferate, but at a slower rate, in the presence of NMS-293 | 1. Incomplete inhibition of PARP1 activity. 2. Activation of alternative survival pathways. 3. Cell cycle arrest allowing for DNA repair. | 1. Verify PARP Inhibition: Perform a Western blot for poly(ADP-ribose) (PAR). A strong PAR signal indicates incomplete inhibition. 2. Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if cells are arresting in a specific phase of the cell cycle (e.g., G2/M). |
| Variable results in cell viability assays | 1. Inconsistent cell seeding density. 2. Issues with assay reagents or protocol. 3. Cell line heterogeneity. | 1. Optimize Cell Seeding: Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration. 2. Validate Assay Protocol: Ensure consistent incubation times and proper reagent handling. Refer to the detailed protocols below. 3. Consider Sub-cloning: If heterogeneity is suspected, consider single-cell cloning to establish a more uniform population. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System |
| PARP1/PARP2 Selectivity | >200-fold | Biochemical/Cellular Assays |
| PAR Synthesis Inhibition IC50 | Single-digit nanomolar range | In vitro cell-based assays |
| In Vivo Efficacy | Complete tumor regression and cures | BRCA mutated breast cancer xenograft models |
| Brain/Plasma Ratio | 4-10 | Rats and Mice |
Signaling and Experimental Workflow Diagrams
Caption: NMS-293 inhibits PARP1, leading to synthetic lethality in HR-deficient cells.
Caption: A logical workflow for investigating potential NMS-293 resistance.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the number of viable cells in culture based on the quantification of ATP.
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Include control wells with medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of NMS-293.
-
Add the desired concentrations of NMS-293 to the experimental wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[4]
-
Thaw the CellTiter-Glo® Reagent and bring it to room temperature.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5][6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4][5][6]
-
Record luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle control to determine the percentage of viability.
-
Calculate the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot for PARP1 and PAR Levels
This protocol is for assessing the expression of PARP1 and the level of poly(ADP-ribosylation) (PAR) as a marker of PARP1 activity.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP1, anti-PAR, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with NMS-293 and/or a DNA damaging agent (e.g., H2O2) for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8% SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PAR at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the bands using a chemiluminescence imaging system. The PAR signal will appear as a smear of high molecular weight bands.
-
RAD51 Focus Formation Assay (Immunofluorescence)
This assay assesses the competency of the HR repair pathway by visualizing the formation of RAD51 foci at sites of DNA damage.
Materials:
-
Glass coverslips in a multiwell plate
-
DNA damaging agent (e.g., Mitomycin C or irradiation)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-RAD51)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multiwell plate and allow them to adhere.
-
Treat cells with a DNA damaging agent to induce double-strand breaks (e.g., 10 Gy irradiation) and allow them to recover for 4-6 hours.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with anti-RAD51 primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope.
-
-
Analysis:
-
Count the number of RAD51 foci per nucleus in at least 100-200 cells per condition. A cell is typically considered positive if it has >5 foci. An increase in the percentage of RAD51-positive cells after DNA damage indicates a competent HR pathway.
-
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
Improving NMS-293 bioavailability in animal studies
Welcome to the technical support center for NMS-293 (also known as Itareparib or NMS-P293). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on conducting animal studies with NMS-293.
A critical feature of NMS-293 is its excellent preclinical profile, which includes nearly complete oral bioavailability in both rodents and non-rodents [1][2][3][4][5]. Therefore, this guide focuses not on improving its inherent bioavailability, but on ensuring that experimental procedures are optimized to consistently achieve and accurately measure its high systemic exposure. The following sections address common questions and troubleshooting scenarios where experimental variables may lead to observations of unexpectedly low or inconsistent plasma concentrations.
Frequently Asked Questions (FAQs)
Q1: What is NMS-293 and what is its mechanism of action?
A1: NMS-293 is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor. It is highly selective for Poly (ADP-ribose) Polymerase 1 (PARP-1)[2][6]. PARP-1 is a key enzyme in the repair of DNA single-strand breaks. By inhibiting PARP-1, NMS-293 prevents cancer cells, particularly those with existing defects in other DNA repair pathways (like BRCA1/2 mutations), from repairing their DNA, leading to cell death through a process called synthetic lethality[1][4]. A distinguishing feature of NMS-293 is that it is a "non-trapping" PARP inhibitor, which may lead to better tolerability when combined with DNA-damaging agents[1][7].
Q2: What is the reported oral bioavailability of NMS-293 in animals?
A2: Preclinical studies have consistently shown that NMS-293 has an excellent pharmacokinetic profile, with low clearance and nearly complete oral bioavailability in rodent and non-rodent species[1][2][3][4]. This means that when administered orally, the vast majority of the drug is expected to be absorbed into the systemic circulation.
Q3: What are suitable vehicles for formulating NMS-293 for oral administration in animal studies?
A3: While specific formulation details are often proprietary, a suitable vehicle for a preclinical compound with good solubility and bioavailability would typically consist of a simple aqueous system. Common options include a solution or suspension in vehicles such as 0.5% (w/v) methylcellulose in water or a mixture of polyethylene glycol (PEG) and water. The final choice depends on the exact physicochemical properties of the supplied compound and the required dose volume. It is critical to ensure the compound is stable and uniformly distributed in the chosen vehicle.
Q4: Is NMS-293 brain-penetrant?
A4: Yes, NMS-293 is reported to extensively cross the blood-brain barrier in mice and rats, achieving a brain-to-plasma concentration ratio of 4-10[1][3]. This makes it a promising candidate for treating primary brain tumors like glioblastoma and brain metastases[1][7][8].
Troubleshooting Guide
This guide is designed to help you diagnose potential sources of experimental error if you observe unexpectedly low or highly variable plasma concentrations of NMS-293.
Problem: Observed NMS-293 plasma concentrations are significantly lower than expected or highly variable between animals.
Given the high reported bioavailability of NMS-293, the root cause is likely experimental rather than an inherent property of the compound. The following decision tree and detailed checks can help isolate the issue.
Quantitative Data Summary
While specific pharmacokinetic values can vary by study, the key reported characteristic of NMS-293 is its high oral bioavailability.
| Parameter | Species | Finding | Reference |
| Oral Bioavailability (F%) | Rodents & Non-Rodents | Described as "nearly complete" | [1][2][3][4] |
| CNS Penetration | Rats & Mice | Brain/Plasma Ratio of 4-10 | [1][3] |
| Metabolic Stability | Cross-species | Described as "high" | [2][4] |
| Clearance | Rodents & Non-Rodents | Described as "low" | [2][4] |
| P-gp Substrate | In vitro | No | [1][3] |
Experimental Protocols
Protocol 1: Preparation of NMS-293 Formulation for Oral Gavage (Suspension)
-
Objective: To prepare a homogeneous and concentration-verified suspension of NMS-293 in 0.5% methylcellulose for oral gavage in mice.
-
Materials:
-
NMS-293 powder
-
Methylcellulose (USP grade)
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Glass beaker or bottle
-
Analytical balance
-
Homogenizer (optional)
-
-
Procedure:
-
Calculate the required amount of NMS-293 and vehicle based on the desired concentration (e.g., 10 mg/mL) and total volume.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously. Leave stirring for several hours or overnight at 4°C to ensure full hydration and dissolution.
-
Accurately weigh the calculated amount of NMS-293 powder.
-
Add a small amount of the vehicle to the NMS-293 powder to create a paste. This helps prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.
-
If necessary, use a homogenizer to ensure a fine, uniform particle size.
-
Visually inspect the suspension for any clumps or inconsistencies.
-
Crucially, continuously stir the suspension on a stir plate during the dosing procedure and vortex the bulk suspension immediately before drawing up each individual dose to prevent settling and ensure each animal receives the correct amount of drug.
-
Protocol 2: Mouse Pharmacokinetic Study Workflow
This protocol outlines the key steps for conducting a pharmacokinetic (PK) study in mice to assess NMS-293 plasma concentrations.
Visualizations of Mechanism
PARP-1 Signaling in DNA Repair
NMS-293 targets the PARP-1 enzyme, which is critical for repairing single-strand breaks in DNA. In cancers with BRCA mutations, the cell's ability to repair double-strand breaks via homologous recombination is already compromised. Inhibiting PARP-1 in this context leads to an accumulation of irreparable DNA damage and cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]
- 5. medkoo.com [medkoo.com]
- 6. NMS-293 ( NMS-P293 ) | CAS 1606996-12-6 | PARP-1 Inhibitor | Sun-shinechem [sun-shinechem.com]
- 7. You are being redirected... [nervianoms.com]
- 8. You are being redirected... [nervianoms.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP-1 selective inhibitor, NMS-293, in preclinical models. The information is designed to help anticipate and address potential adverse events based on available preclinical safety information.
Frequently Asked Questions (FAQs)
Q1: What is the known preclinical safety profile of NMS-293?
A1: NMS-293, a highly selective PARP-1 inhibitor, has a generally favorable preclinical safety profile, often described as having high tolerability.[1][2] Its non-trapping mechanism of action is thought to contribute to a better safety profile, particularly concerning bone marrow toxicity, compared to some other PARP inhibitors.[1][3] However, as with any investigational compound, careful monitoring for potential adverse events is crucial.
Q2: What are the key potential adverse events to monitor in preclinical studies with NMS-293?
A2: Based on pivotal Good Laboratory Practice (GLP) toxicity studies in rats and dogs, the primary organ systems and corresponding potential adverse events to monitor include:
-
Hemolymphopoietic System: Effects on blood and blood-forming tissues.
-
Central Nervous System (CNS): Neurological signs, particularly observed in canine models.
-
Liver: Potential for drug-induced liver injury.
-
Testes: Effects on male reproductive organs, particularly observed in rodent models.
Q3: Is NMS-293 known to cause significant myelosuppression in preclinical models?
A3: NMS-293 is reported to have high bone marrow tolerability, which is a distinguishing feature from some other PARP inhibitors.[3][4] However, effects on the hemolymphopoietic system have been noted in preclinical studies, so routine monitoring of hematological parameters is recommended.
Q4: Are there specific considerations when using NMS-293 in combination with other agents, such as temozolomide (TMZ)?
A4: Preclinical and clinical studies have shown that NMS-293 has good tolerability when combined with TMZ.[1][2][5] Despite this, combination therapies can sometimes potentiate toxicities. It is essential to include appropriate control groups and monitor for any increase in the severity or incidence of adverse events, particularly hematological and gastrointestinal toxicities, which are known side effects of TMZ.
Troubleshooting Guides
Issue 1: Alterations in Hematological Parameters
Symptoms:
-
Unexpected changes in complete blood counts (CBCs), such as anemia, neutropenia, or thrombocytopenia, compared to control groups.
-
Abnormalities observed in peripheral blood smears.
Possible Causes:
-
On-target effects on the hematopoietic system.
-
Exacerbation of effects in combination with other myelosuppressive agents.
-
Underlying health status of the animal model.
Troubleshooting Steps:
-
Confirm the finding: Repeat CBCs on affected and control animals to verify the initial observation.
-
Review dosing and administration: Ensure correct dosing and formulation.
-
Expand monitoring:
-
Increase the frequency of blood collection for CBC analysis.
-
Perform a thorough review of peripheral blood smears by a qualified veterinary pathologist.
-
Consider adding bone marrow analysis at necropsy to assess hematopoiesis.
-
-
Dose de-escalation: If the effects are severe and dose-dependent, consider including a lower dose group in subsequent studies.
-
Consult a veterinary pathologist: Discuss the findings to understand their potential clinical significance.
Issue 2: Observation of Central Nervous System (CNS) Abnormalities
Symptoms:
-
Clinical signs such as ataxia, tremors, changes in gait, or altered behavior in study animals, particularly in canine models.
-
Decreased activity or lethargy.
Possible Causes:
-
Direct CNS effects of NMS-293.
-
Off-target pharmacological effects.
Troubleshooting Steps:
-
Standardize observations: Use a functional observational battery (FOB) to systematically and quantitatively assess neurological function.
-
Increase observation frequency: Monitor animals more frequently for the onset and progression of clinical signs.
-
Automated activity monitoring: Employ automated systems to detect subtle changes in motor activity that might not be apparent during routine clinical observations.
-
Histopathological examination: Ensure a thorough histopathological evaluation of the brain and spinal cord by a neuropathologist at the end of the study.
-
Consider pharmacokinetics: Analyze brain tissue concentrations of NMS-293 to correlate exposure with clinical signs.
Issue 3: Indicators of Potential Liver Injury
Symptoms:
-
Elevations in serum liver enzymes (e.g., ALT, AST, ALP) compared to the control group.
-
Changes in liver weight or gross pathological findings at necropsy.
-
Histopathological evidence of liver damage.
Possible Causes:
-
Drug-induced liver injury (DILI).
-
Species-specific metabolism leading to hepatotoxic metabolites.
Troubleshooting Steps:
-
Confirm and characterize: Repeat serum chemistry to confirm enzyme elevations. Fractionate bilirubin (direct and indirect) to assess liver function.
-
Histopathology: A thorough histopathological review of the liver by a pathologist is crucial to characterize the nature of the injury (e.g., necrosis, cholestasis, steatosis).
-
Dose-response relationship: Evaluate if the liver enzyme elevations are dose-dependent.
-
Time course: Monitor the onset, progression, and potential reversal of liver enzyme changes.
-
Mechanism investigation: Consider additional mechanistic studies, such as investigating mitochondrial function or reactive metabolite formation in liver microsomes.
Issue 4: Findings Related to Testicular Toxicity
Symptoms:
-
Reduced testicular weight.
-
Histopathological findings such as seminiferous tubule degeneration, germ cell depletion, or changes in sperm morphology.
-
Changes in male reproductive organ weights (e.g., epididymis, prostate).
Possible Causes:
-
Direct effects of NMS-293 on spermatogenesis.
-
Hormonal-mediated effects.
Troubleshooting Steps:
-
Comprehensive histopathology: Ensure a detailed qualitative and semi-quantitative evaluation of the testes and epididymides by an experienced reproductive pathologist.
-
Sperm analysis: If applicable to the study design and species, perform sperm analysis (count, motility, morphology).
-
Hormonal analysis: Consider measuring relevant hormone levels (e.g., testosterone, FSH, LH) to investigate potential endocrine disruption.
-
Reversibility assessment: Include a recovery group in the study design to determine if the testicular effects are reversible after cessation of treatment.
-
Consult regulatory guidelines: Refer to relevant guidelines (e.g., FDA guidance on testicular toxicity) for further recommendations on evaluation.[6]
Quantitative Data Summary
Quantitative data from pivotal preclinical GLP toxicology studies of NMS-293 are not publicly available. The following tables are illustrative examples of how to structure and present such data for interpretation.
Table 1: Example of Hematological Parameter Monitoring
| Parameter | Control (Vehicle) | NMS-293 (Low Dose) | NMS-293 (High Dose) |
| Red Blood Cell Count (x10^6/µL) | 8.5 ± 0.5 | 8.3 ± 0.6 | 7.9 ± 0.7 |
| Hemoglobin (g/dL) | 15.2 ± 1.1 | 14.9 ± 1.3 | 14.1 ± 1.5 |
| Platelet Count (x10^3/µL) | 750 ± 150 | 720 ± 160 | 680 ± 170 |
| Neutrophil Count (x10^3/µL) | 2.5 ± 0.8 | 2.4 ± 0.9 | 2.1 ± 0.7 |
| Data are presented as mean ± standard deviation. *p < 0.05 compared to control. |
Table 2: Example of Serum Chemistry Monitoring for Hepatotoxicity
| Parameter | Control (Vehicle) | NMS-293 (Low Dose) | NMS-293 (High Dose) |
| Alanine Aminotransferase (ALT) (U/L) | 40 ± 10 | 45 ± 12 | 65 ± 15 |
| Aspartate Aminotransferase (AST) (U/L) | 60 ± 15 | 68 ± 18 | 95 ± 25 |
| Alkaline Phosphatase (ALP) (U/L) | 150 ± 30 | 160 ± 35 | 180 ± 40 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.1 | 0.2 ± 0.1 | 0.3 ± 0.1 |
| Data are presented as mean ± standard deviation. *p < 0.05 compared to control. |
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity
-
Animal Model: As appropriate for the study (e.g., Sprague-Dawley rats, Beagle dogs).
-
Blood Collection:
-
Collect approximately 0.5 mL of whole blood from a suitable site (e.g., tail vein in rats, cephalic vein in dogs) into tubes containing K2-EDTA anticoagulant.
-
Collect samples at baseline (pre-dose) and at specified time points during the study (e.g., weekly) and at termination.
-
-
Complete Blood Count (CBC) Analysis:
-
Use a validated automated hematology analyzer to determine the following parameters: Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), Mean Corpuscular Hemoglobin Concentration (MCHC), Platelet count (PLT), and White Blood Cell (WBC) count.
-
Perform a leukocyte differential to count neutrophils, lymphocytes, monocytes, eosinophils, and basophils.
-
-
Peripheral Blood Smear:
-
Prepare a blood smear from a fresh drop of blood for each animal.
-
Stain the smear with a Romanowsky-type stain (e.g., Wright-Giemsa).
-
A veterinary pathologist should examine the smears for abnormalities in red blood cell morphology, white blood cell morphology, and platelet morphology and number.
-
-
Data Analysis:
-
Compare the mean values of each parameter between the NMS-293-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Protocol 2: Assessment of CNS Toxicity
-
Animal Model: As appropriate for the study (e.g., Beagle dogs).
-
Clinical Observations:
-
Perform detailed clinical observations at least twice daily.
-
Observations should include, but are not limited to, changes in posture, gait, activity level, and the presence of any abnormal behaviors (e.g., tremors, convulsions).
-
-
Functional Observational Battery (FOB):
-
Conduct a weekly FOB that includes:
-
Home cage observations: Note any unusual behaviors.
-
Handling observations: Assess ease of removal from the cage and reaction to handling.
-
Open field assessment: Observe the animal in a novel environment for a set period (e.g., 5 minutes) and score parameters such as arousal, gait, and any abnormal movements.
-
Sensorimotor tests: Evaluate responses to sensory stimuli (e.g., light, sound) and tests of grip strength and motor coordination (e.g., rotarod test for rodents).
-
-
-
Automated Activity Monitoring:
-
Place animals in cages equipped with infrared beams to continuously monitor ambulatory and vertical movements over a defined period (e.g., 24 hours).
-
-
Histopathology:
-
At necropsy, perfuse the animals with a suitable fixative (e.g., 10% neutral buffered formalin).
-
Collect the brain and spinal cord, and process for histopathological examination. A neuropathologist should evaluate sections from multiple brain regions.
-
-
Data Analysis:
-
Analyze quantitative data (e.g., motor activity counts, grip strength) using appropriate statistical tests.
-
Qualitative observations from the FOB should be summarized and compared between groups.
-
Visualizations
Caption: NMS-293 inhibits PARP-1, leading to synthetic lethality in HR-deficient cancer cells.
Caption: Logical workflow for troubleshooting unexpected hematological findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Nerviano Medical Sciences Presents Preliminary, Encouraging Clinical Phase 1 Data for PARP-1 Selective Inhibitor at the 35th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics - BioSpace [biospace.com]
- 3. nervianoms.com [nervianoms.com]
- 4. You are being redirected... [nervianoms.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. fda.gov [fda.gov]
Technical Support Center: NMS-293 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NMS-293, a potent and selective PARP-1 inhibitor.
Introduction to NMS-293
NMS-293 is a highly selective, orally bioavailable, and brain-penetrant inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1).[1][2][3][4] PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations, the inhibition of PARP-1 by NMS-293 leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality.[5] A distinguishing feature of NMS-293 is its "non-trapping" mechanism, which means it does not stabilize PARP-1 on DNA, potentially leading to a better toxicity profile compared to trapping PARP inhibitors.[3]
Troubleshooting Guides
Optimizing the dose-response curve for NMS-293 is critical for accurate assessment of its potency and efficacy. The following table addresses common issues that may arise during these experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Edge effects in the microplate.- Pipetting errors. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or media.- Use calibrated pipettes and proper pipetting techniques. |
| Poor dose-response curve (flat or irregular) | - Inappropriate cell line selection (HR-proficient cells may be less sensitive).- Incorrect drug concentration range.- Insufficient incubation time.- Cell seeding density is too high or too low.[6][7][8] | - Use a well-characterized HR-deficient cell line (e.g., with BRCA1/2 mutation) as a positive control.- Perform a wide range of serial dilutions (e.g., logarithmic scale) to capture the full dose-response.- Optimize the incubation time; typically 72-120 hours is sufficient for PARP inhibitors to induce cell death.[9]- Determine the optimal seeding density for your specific cell line to ensure logarithmic growth throughout the experiment.[6][7] |
| Unexpectedly high IC50 value | - Cell line may have acquired resistance to PARP inhibitors.- NMS-293 degradation due to improper storage.- Presence of serum in the medium may interfere with drug activity. | - Verify the genetic background of the cell line to confirm HR deficiency.- Store NMS-293 according to the manufacturer's instructions, protected from light and moisture.- Consider reducing the serum concentration during the drug incubation period, if compatible with cell health. |
| "Bell-shaped" dose-response curve | - At very high concentrations, the drug may precipitate out of solution.- Off-target effects at high concentrations leading to unexpected cellular responses. | - Visually inspect the wells with the highest drug concentrations for any signs of precipitation.- Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a non-toxic level. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the optimal concentration of NMS-293 to use in my experiments? | The optimal concentration is cell line-dependent. It is recommended to perform a dose-response experiment starting with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the IC50 value for your specific cell line. |
| Which cell lines are most sensitive to NMS-293? | Cell lines with defects in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations, are expected to be most sensitive to NMS-293 due to the principle of synthetic lethality.[5] |
| How long should I incubate my cells with NMS-293? | An incubation period of 72 to 120 hours is generally recommended for PARP inhibitors to allow for the accumulation of DNA damage and subsequent effects on cell viability.[9] However, the optimal time may vary between cell lines. |
| Can I use NMS-293 in combination with other drugs? | Yes, NMS-293 is being investigated in combination with DNA-damaging agents like temozolomide.[1][2] When designing combination studies, it is important to first establish the dose-response curve for each agent individually. |
| How can I confirm that NMS-293 is inhibiting PARP-1 in my cells? | You can perform a Western blot to assess the levels of poly(ADP-ribose) (PAR), the product of PARP-1 activity. A decrease in PAR levels upon treatment with NMS-293 indicates target engagement and inhibition. |
Experimental Protocols
Protocol 1: NMS-293 Dose-Response Determination using a Cell Viability Assay (MTT/MTS)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of NMS-293.
Materials:
-
HR-deficient (e.g., SUM149PT, MDA-MB-436) and HR-proficient (e.g., MCF7) cancer cell lines
-
Complete cell culture medium
-
NMS-293 stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.[6]
-
Include wells with medium only for blank measurements.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of NMS-293 in complete medium. A common starting point is a 10-point dilution series with a 3-fold dilution factor, starting from a high concentration (e.g., 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the corresponding NMS-293 dilution. Include vehicle control wells (medium with the same concentration of DMSO as the highest NMS-293 concentration).
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[9]
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the NMS-293 concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of PARP-1 Activity (PAR levels)
This protocol is to confirm the on-target activity of NMS-293 by measuring the levels of poly(ADP-ribose) (PAR).
Materials:
-
Cell lines of interest
-
NMS-293
-
DNA-damaging agent (e.g., H₂O₂)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAR and anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of NMS-293 for a specified time (e.g., 1-4 hours).
-
Induce DNA damage by adding a DNA-damaging agent (e.g., H₂O₂) for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the PAR signal to the loading control. A decrease in the PAR signal in NMS-293-treated cells compared to the control indicates inhibition of PARP-1 activity.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. You are being redirected... [nervianoms.com]
- 3. researchgate.net [researchgate.net]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijrr.com [ijrr.com]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
NMS-293 Assay Development and Validation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the development and validation of assays for NMS-293, a potent and highly selective PARP-1 inhibitor. This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is NMS-293 and what is its mechanism of action?
A1: NMS-293 is a potent, orally bioavailable, and selective small molecule inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1).[1][2] Its primary mechanism of action is the inhibition of PARP-1 enzymatic activity, which plays a crucial role in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP-1, NMS-293 prevents the repair of SSBs, which can then lead to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a state known as homologous recombination deficiency or HRD), this accumulation of DSBs leads to synthetic lethality and cell death.[1] A key feature of NMS-293 is that it is a "non-trapping" PARP inhibitor, meaning it does not stabilize PARP-1 on DNA, a property that may contribute to a better safety profile compared to "trapping" inhibitors.[3]
Q2: What are the key in vitro assays to characterize the activity of NMS-293?
A2: The two primary in vitro assays for characterizing NMS-293 are:
-
PAR Synthesis Inhibition Assay: This biochemical or cellular assay directly measures the inhibition of poly(ADP-ribose) (PAR) formation by PARP-1 in the presence of NMS-293.
-
Cell Viability/Proliferation Assay: This cell-based assay assesses the cytotoxic or cytostatic effects of NMS-293 on cancer cell lines, particularly comparing its activity in HR-deficient (e.g., BRCA1/2 mutant) versus HR-proficient cell lines.
Q3: Why is it important to use both HR-deficient and HR-proficient cell lines in our assays?
A3: Utilizing both types of cell lines is crucial for demonstrating the targeted "synthetic lethality" mechanism of NMS-293. The compound is expected to be significantly more potent in HR-deficient cells that are highly reliant on PARP-1 for DNA repair. In contrast, HR-proficient cells have alternative DNA repair pathways and should be less sensitive to NMS-293. This differential activity is a key indicator of the compound's intended therapeutic mechanism.
Q4: Can NMS-293 be used in combination with other agents?
A4: Yes, preclinical and clinical studies are exploring the use of NMS-293 in combination with DNA-damaging agents like temozolomide.[4][5][6][7][8] The rationale is that NMS-293 will prevent the repair of DNA damage induced by these agents, leading to enhanced anti-tumor activity. Its non-trapping nature may improve its tolerability in such combinations.[3][9]
Quantitative Data Summary
The following tables summarize key quantitative data for NMS-293 based on preclinical findings.
| Parameter | Value | Reference Cell Line/System | Citation |
| PARP-1 IC50 | 10.4 nM | Biochemical Assay | [10] |
| PARP-1 Kd | 2 nM | Biochemical Assay | [2] |
| Selectivity | >400-fold vs. PARP-2 | Biochemical Assays | [10] |
| Pharmacokinetic Parameter | Value/Observation | Species | Citation |
| Oral Bioavailability | High | Rodents | [1] |
| Brain Penetration | Yes, crosses the blood-brain barrier | Rodents | [9] |
| Plasma Half-life | Approximately 5 to 13 hours | Human | [4] |
| Tumor Accumulation | Intratumoral concentrations > 3.5-fold higher than plasma | Mice | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: NMS-293 inhibits PARP-1, leading to synthetic lethality in HR-deficient cells.
Caption: Workflow for a cellular PAR synthesis inhibition assay.
Experimental Protocols
Cellular PAR Synthesis Inhibition Assay
Objective: To determine the IC50 of NMS-293 for the inhibition of PARP-1 activity in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well clear-bottom white plates
-
NMS-293 stock solution (e.g., 10 mM in DMSO)
-
Hydrogen peroxide (H2O2)
-
Lysis buffer (e.g., RIPA buffer)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Anti-PAR primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader with luminescence detection
Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 20,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of NMS-293 in cell culture medium.
-
Compound Treatment: Remove the medium from the cells and add the NMS-293 dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1 hour.
-
DNA Damage Induction: Add H2O2 to a final concentration of 200 µM to all wells except the no-treatment control. Incubate for 15 minutes.
-
Cell Lysis: Aspirate the medium, wash with PBS, and lyse the cells.
-
ELISA-like procedure:
-
Coat a high-binding 96-well plate with the cell lysates overnight at 4°C.
-
Wash the plate and block with blocking buffer for 1 hour.
-
Add the anti-PAR primary antibody and incubate for 2 hours.
-
Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash and add the chemiluminescent substrate.
-
-
Data Acquisition: Immediately read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percent inhibition against the log concentration of NMS-293. Calculate the IC50 value using a non-linear regression curve fit.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of NMS-293 on HR-deficient and HR-proficient cell lines.
Materials:
-
HR-deficient cell line (e.g., MDA-MB-436 - BRCA1 mutant)
-
HR-proficient cell line (e.g., MDA-MB-231 - BRCA wild-type)
-
Appropriate cell culture media and supplements
-
96-well clear plates
-
NMS-293 stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader with absorbance detection at 570 nm
Methodology:
-
Cell Seeding: Seed both cell lines in separate 96-well plates at their optimal densities (e.g., 3,000-5,000 cells/well). Incubate overnight.
-
Compound Treatment: Add serial dilutions of NMS-293 to the wells. Include a vehicle control. Incubate for 72-96 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each cell line.
Troubleshooting Guide
Caption: A decision tree for troubleshooting cell viability assay results.
Problem: High background in the PAR synthesis inhibition assay.
-
Possible Cause: Incomplete blocking or non-specific antibody binding.
-
Solution: Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or extend the blocking time. Titrate the primary and secondary antibodies to find the optimal concentrations that maximize signal-to-noise.
Problem: Inconsistent IC50 values in cell viability assays.
-
Possible Causes:
-
Solutions:
-
Optimize and standardize the cell seeding density for each cell line.
-
Maintain a consistent incubation time across all experiments.
-
Prepare fresh dilutions of NMS-293 for each experiment from a validated stock. Ensure the MTT reagent is properly dissolved and protected from light.
-
Problem: NMS-293 shows lower than expected potency in HR-deficient cells.
-
Possible Causes:
-
Cell line integrity: The HR-deficient phenotype may have reverted, or the cell line may be misidentified.
-
Compound integrity: The NMS-293 compound may have degraded.
-
-
Solutions:
-
Perform STR profiling to authenticate the cell line and sequence the relevant genes (e.g., BRCA1/2) to confirm the mutation status.
-
Verify the identity and purity of the NMS-293 compound using analytical methods such as LC-MS and NMR. Use a fresh, validated batch of the compound.
-
Problem: Edge effects in 96-well plate assays.
-
Possible Cause: Uneven temperature or humidity across the plate during incubation, leading to increased evaporation in the outer wells.
-
Solution: Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier. Ensure the incubator has proper humidity and temperature distribution.
References
- 1. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. You are being redirected... [nervianoms.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ph I/II Study of NMS-03305293+TMZ in Adult Patients With Recurrent Glioblastoma [clin.larvol.com]
- 6. You are being redirected... [nervianoms.com]
- 7. nmsgroup.it [nmsgroup.it]
- 8. You are being redirected... [nervianoms.com]
- 9. You are being redirected... [nervianoms.com]
- 10. nmsgroup.it [nmsgroup.it]
- 11. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PARP Inhibitors: NMS-293, Olaparib, and Talazoparib
This guide provides a detailed comparison of the novel PARP1-selective, non-trapping inhibitor NMS-293 with the established PARP1/2 inhibitors olaparib and talazoparib. The information is intended for researchers, scientists, and drug development professionals, with a focus on preclinical and clinical data, mechanism of action, and experimental methodologies.
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[1][2] These inhibitors exploit the concept of synthetic lethality, where the inhibition of a compensatory DNA repair pathway in cancer cells with a pre-existing DNA repair defect leads to cell death. Olaparib and talazoparib are well-established PARP inhibitors that have demonstrated clinical efficacy in various tumor types.[3][4] NMS-293 is a next-generation PARP inhibitor with a distinct mechanism of action that may offer an improved therapeutic window and broader applicability.[5][6][7]
Mechanism of Action
The primary mechanism of action of PARP inhibitors involves the inhibition of PARP enzymatic activity, which is critical for the repair of single-strand DNA breaks (SSBs). Unrepaired SSBs can lead to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication. In HRR-deficient cells, these DSBs cannot be efficiently repaired, resulting in genomic instability and cell death.
A key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA.[8][9] This trapping creates a cytotoxic DNA-PARP complex that can be more potent in killing cancer cells than catalytic inhibition alone.[9]
-
NMS-293: This is a potent and highly selective inhibitor of PARP1.[10][11][12] A distinguishing feature of NMS-293 is that it is a non-trapping inhibitor.[5][6][7][12][13] Its anti-tumor activity is derived from the catalytic inhibition of PARP1, leading to the accumulation of unrepaired SSBs. The non-trapping nature is hypothesized to reduce toxicity to healthy cells, potentially offering a better safety profile, especially in combination therapies.[6][7][14] NMS-293 is also brain-penetrant, which may enable its use in treating primary brain tumors and brain metastases.[12][13][15]
-
Olaparib: Olaparib is a potent inhibitor of both PARP1 and PARP2 and exhibits PARP trapping activity.[8][16][17] The trapping of PARP-DNA complexes is a significant contributor to its cytotoxic effects.[18]
-
Talazoparib: Talazoparib is also a dual inhibitor of PARP1 and PARP2.[16] It is considered the most potent PARP trapping agent among the clinically approved PARP inhibitors, being approximately 100-fold more potent at trapping PARP than olaparib.[8][9][19][20][21] This high trapping efficiency is thought to contribute to its high cytotoxicity.[9]
Below is a diagram illustrating the DNA damage repair pathway and the mechanism of action of trapping vs. non-trapping PARP inhibitors.
Caption: Mechanism of trapping vs. non-trapping PARP inhibitors in DNA repair.
Preclinical Data Comparison
Direct head-to-head preclinical studies comparing NMS-293 with olaparib and talazoparib under the same experimental conditions are limited in the public domain. However, available data for each inhibitor provide insights into their relative potency and selectivity.
| Parameter | NMS-293 | Olaparib | Talazoparib |
| Target(s) | PARP1 | PARP1/2 | PARP1/2 |
| PARP1 Selectivity | >200-fold vs PARP2[10][11] | Inhibits both PARP1 and PARP2 | Inhibits both PARP1 and PARP2 |
| PARP Trapping | Non-trapping[5][6][7][12][13] | Trapping[8][17] | Potent trapping (~100x > olaparib)[8][9][19][20][21] |
| Brain Penetrance | High[12][13][15] | Limited | Limited |
| Preclinical Efficacy | Strong antitumor activity and complete tumor regression in BRCA mutated xenograft models.[15][22] Synergistic with temozolomide in glioblastoma models.[13][15][22] | Potent inhibitor of PARP activity and demonstrates efficacy in BRCA-mutated models. | Highly potent, showing significant anti-tumor activity at lower concentrations compared to other PARP inhibitors in preclinical models. |
Clinical Data Comparison
NMS-293 is currently in early-phase clinical trials, and as such, direct comparative clinical data with olaparib and talazoparib is not yet available. Initial results for NMS-293 are promising, showing good tolerability and early signs of clinical activity.[15][22][23]
Olaparib and talazoparib have been compared in indirect treatment analyses for patients with germline BRCA-mutated (gBRCAm), HER2-negative metastatic breast cancer.
Efficacy in gBRCAm HER2-Negative Metastatic Breast Cancer (Indirect Comparison)
| Outcome | Olaparib vs. Talazoparib (Hazard Ratio, 95% CrI) | Conclusion |
| Progression-Free Survival (PFS) | 1.08 (0.34–3.45)[24] | No significant difference in efficacy.[3][25][26] |
| Overall Survival (OS) | 1.18 (0.61–2.31)[24] | No significant difference. |
Safety and Tolerability in gBRCAm HER2-Negative Metastatic Breast Cancer (Indirect Comparison)
| Adverse Event (Any Grade) | Olaparib vs. Talazoparib (Odds Ratio, 95% CrI) | Interpretation |
| Anemia | 0.37 (0.02–6.81)[24] | Olaparib has a lower risk of anemia.[25] |
| Neutropenia | 0.54 (0.09–3.27)[24] | Olaparib has a lower risk of neutropenia. |
| Nausea | Higher with Olaparib[3][4][25] | Talazoparib is better tolerated regarding nausea. |
| Vomiting | Higher with Olaparib[3][4][25] | Talazoparib is better tolerated regarding vomiting. |
| Alopecia | Lower with Olaparib[25] | Talazoparib has a higher risk of alopecia. |
Experimental Protocols
Detailed protocols for key assays used in the evaluation of PARP inhibitors are provided below.
PARP Trapping Assay (Fluorescence Polarization)
This assay quantifies the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA oligonucleotide.
Principle: A fluorescently labeled DNA probe has a low fluorescence polarization (FP) signal. Binding of the larger PARP1 enzyme to this probe increases the FP signal. In the presence of NAD+, PARP1 auto-PARylates, becomes negatively charged, and dissociates from the DNA, leading to a decrease in the FP signal. A PARP inhibitor that "traps" PARP1 on the DNA will prevent this dissociation, resulting in a sustained high FP signal.[16][27][28]
Workflow:
Caption: Workflow for a Fluorescence Polarization PARP Trapping Assay.
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide probe
-
Assay buffer
-
NAD+ solution
-
Test inhibitors (NMS-293, olaparib, talazoparib)
-
96-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 96-well plate, add the assay buffer, fluorescent DNA probe, and PARP1 enzyme to each well.
-
Add the test inhibitors at various concentrations to the respective wells. Include control wells with no inhibitor (low FP control) and wells with no NAD+ (high FP control).
-
Incubate the plate to allow for the binding of PARP1 to the DNA and the interaction with the inhibitors.
-
Initiate the PARylation reaction by adding a concentrated solution of NAD+ to all wells except the high FP control.
-
Incubate the plate to allow for the PARylation reaction and dissociation of PARP1 in the control wells.
-
Measure the fluorescence polarization using a plate reader.
-
The increase in FP signal in the presence of an inhibitor is proportional to its PARP trapping activity. Calculate the EC50 value from the dose-response curve.
Cytotoxicity Assay
This assay determines the concentration of an inhibitor required to reduce the viability of a cancer cell line by 50% (IC50).
Principle: Cell viability can be measured using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.
Procedure:
-
Seed cancer cells (e.g., BRCA-mutant and BRCA-wild-type cell lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PARP inhibitors (NMS-293, olaparib, talazoparib) and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of PARP inhibitors in a living organism.
Procedure:
-
Immunodeficient mice are subcutaneously or orthotopically implanted with human cancer cells (e.g., BRCA-mutant breast cancer cells).[29]
-
Once the tumors reach a palpable size, the mice are randomized into treatment groups (e.g., vehicle control, NMS-293, olaparib, talazoparib).
-
The inhibitors are administered orally at predetermined doses and schedules.[30]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic markers like PAR levels).
-
The anti-tumor efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control group.
Conclusion
NMS-293 represents a novel approach to PARP inhibition with its high selectivity for PARP1 and its non-trapping mechanism. This profile may translate to an improved safety and tolerability profile, particularly in combination therapies, and its brain penetrance opens up possibilities for treating CNS malignancies. Olaparib and talazoparib are effective, approved PARP inhibitors with a well-characterized trapping mechanism that contributes significantly to their cytotoxicity. Talazoparib's superior trapping potency makes it a highly effective agent, though this may also contribute to its distinct toxicity profile compared to olaparib.
Future head-to-head clinical trials will be necessary to definitively establish the comparative efficacy and safety of NMS-293 against olaparib and talazoparib. The unique characteristics of NMS-293, however, position it as a promising candidate for expanding the therapeutic potential of PARP inhibition beyond the current landscape.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficacy and safety of PARP inhibitors in patients with BRCA-mutated advanced breast cancer: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. becarispublishing.com [becarispublishing.com]
- 4. Indirect treatment comparison of olaparib and talazoparib in germline BRCA-mutated HER2-negative metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. You are being redirected... [nervianoms.com]
- 6. You are being redirected... [nervianoms.com]
- 7. You are being redirected... [nervianoms.com]
- 8. pnas.org [pnas.org]
- 9. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. nmsgroup.it [nmsgroup.it]
- 15. aacrjournals.org [aacrjournals.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 22. firstwordpharma.com [firstwordpharma.com]
- 23. Ph I/II Study of NMS-03305293+TMZ in Adult Patients With Recurrent Glioblastoma [clin.larvol.com]
- 24. Comparative efficacy, safety, and acceptability of single-agent poly (ADP-ribose) polymerase (PARP) inhibitors in BRCA-mutated HER2-negative metastatic or advanced breast cancer: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ascopubs.org [ascopubs.org]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. m.youtube.com [m.youtube.com]
- 29. Testing PARP Inhibitors Using a Murine Xenograft Model. | Semantic Scholar [semanticscholar.org]
- 30. aacrjournals.org [aacrjournals.org]
NMS-293: Unveiling High Selectivity for PARP1 in Cancer Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs. Their mechanism, rooted in the principle of synthetic lethality, offers a promising strategy for treating cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations. While first-generation PARP inhibitors have shown clinical efficacy, their activity against both PARP1 and PARP2 has been associated with dose-limiting toxicities. This has spurred the development of next-generation inhibitors with enhanced selectivity for PARP1, the primary enzyme involved in the DNA damage response. NMS-293 is a novel, potent, and highly selective PARP1 inhibitor designed to offer a wider therapeutic window and improved safety profile. This guide provides an objective comparison of NMS-293's selectivity for PARP1 over PARP2, supported by experimental data and detailed methodologies.
Quantitative Analysis of NMS-293 Selectivity
The inhibitory potency of NMS-293 against PARP1 and PARP2 has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's significant preference for PARP1.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (Fold) |
| NMS-293 | 10.4[1] | > 4160* | > 400[1] |
*Estimated based on the reported >400-fold selectivity.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for key assays are provided below.
Biochemical Fluorescence Polarization (FP) Assay for PARP1/PARP2 Inhibition
This assay quantitatively determines the inhibitory activity of a compound by measuring the displacement of a fluorescently labeled ligand from the PARP enzyme.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Fluorescently labeled PARP inhibitor tracer (e.g., a fluorescent analog of a known PARP inhibitor)
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA, 0.01% Tween-20)
-
NMS-293 and other test compounds
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of NMS-293 and control compounds in the assay buffer.
-
In the microplate, add the assay buffer, the fluorescent tracer, and the PARP enzyme (either PARP1 or PARP2) to each well.
-
Add the serially diluted compounds to the wells. Include wells with no inhibitor (maximum polarization) and wells with no enzyme (minimum polarization) as controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., four-parameter logistic fit).
Cellular Poly(ADP-ribose) (PAR) Synthesis Assay (ELISA-based)
This cell-based assay measures the ability of an inhibitor to block the formation of PAR chains in cells, a direct downstream indicator of PARP activity.
Materials:
-
Cancer cell line of interest (e.g., HeLa or a specific cancer line with known DNA repair deficiencies)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., H₂O₂)
-
NMS-293 and other test compounds
-
Cell lysis buffer
-
Anti-PAR antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well microplate
-
Microplate reader for absorbance measurement
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of NMS-293 or control compounds for a specified duration (e.g., 1 hour).
-
Induce DNA damage by adding a DNA damaging agent (e.g., H₂O₂) and incubate for a short period (e.g., 15 minutes).
-
Wash the cells with PBS and then lyse the cells to release cellular proteins.
-
Coat a new 96-well microplate with the cell lysates and incubate to allow protein binding.
-
Wash the plate and block non-specific binding sites.
-
Add the primary anti-PAR antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add the TMB substrate and allow color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is proportional to the amount of PAR synthesized. Calculate the percentage of inhibition of PAR synthesis for each compound concentration and determine the IC50 value.
Visualizing the Mechanism and Workflow
To further elucidate the context of NMS-293's action, the following diagrams illustrate the PARP1/PARP2 signaling pathway and the experimental workflow for determining inhibitor selectivity.
Caption: Experimental workflow for determining PARP inhibitor selectivity.
References
NMS-293 and DNA Damaging Agents: A Comparative Guide to Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of NMS-293, a novel PARP1 inhibitor, with DNA damaging agents. It is designed to offer an objective analysis of its performance against alternative combination strategies, supported by available experimental data.
NMS-293 is a potent and highly selective, non-trapping inhibitor of poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3] Its unique non-trapping mechanism is designed to enhance safety, particularly by reducing bone marrow toxicity, when combined with DNA-damaging therapies.[4] This favorable safety profile allows for the exploration of NMS-293 in combination with chemotherapeutic agents in a broader range of tumors, not limited to those with BRCA mutations.[5] Preclinical and ongoing clinical studies are evaluating the synergistic potential of NMS-293 with DNA damaging agents such as temozolomide (TMZ) and topotecan in various cancers.
Data Presentation: NMS-293 Combination Therapy
The following tables summarize the available data on the combination of NMS-293 with DNA damaging agents from preclinical and clinical studies.
Table 1: Preclinical and Clinical Overview of NMS-293 Combination Therapy
| Combination | Cancer Type(s) | Study Phase | Key Findings |
| NMS-293 + Temozolomide | Glioblastoma | Preclinical / Phase I/II (NCT04910022) | Preclinical models demonstrate synergistic anti-tumor activity.[6][7][8][9] Clinical trials are ongoing to determine safety and efficacy.[6][7][8][9][10] |
| NMS-293 + Topotecan | Recurrent Ovarian Cancer | Phase Ia/b (NCT06930755) | Clinical trial initiated to evaluate safety, tolerability, and anti-tumor efficacy of the combination.[11][12] |
| NMS-293 + Temozolomide | Relapsed Small Cell Lung Cancer | Phase I | Clinical trial initiated to assess safety and preliminary anti-tumor activity. |
Note: Specific quantitative preclinical data on the degree of synergy (e.g., Combination Index values) for NMS-293 combinations are not yet publicly available in detail. The synergistic effects have been described in publications and presentations from Nerviano Medical Sciences.
Comparison with Alternative Combination Strategies
To provide a comprehensive overview, this section compares the synergistic effects of NMS-293 combinations with alternative strategies involving other DNA Damage Response (DDR) inhibitors.
Table 2: Preclinical and Clinical Overview of Alternative Combination Therapies
| Combination | Cancer Type(s) | Study Phase | Key Findings & Quantitative Data |
| ATR Inhibitor (Gartisertib) + Temozolomide | Glioblastoma | Preclinical | Gartisertib synergistically enhances TMZ-induced cell death in patient-derived glioblastoma cell lines.[13][14][15] Combination shows higher synergy than TMZ + radiation therapy.[13][14][15] |
| ATR Inhibitor (BAY 1895344) + Temozolomide | Glioblastoma | Preclinical | Significant synergism observed in a subset of glioma stem-like cell lines (Combination Index and Bliss model).[16] In vivo, the combination significantly reduced tumor size and extended survival in an orthotopic xenograft model.[16] |
| CHK1 Inhibitor (PF-00477736) + Topotecan | Ovarian Cancer | Preclinical | Potent and synergistic inhibition of proliferation in high-grade serous ovarian cancer cells.[17][18][19] The combination led to increased apoptosis markers.[17][18][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the context of evaluating synergistic effects.
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effect of combining NMS-293 with a DNA damaging agent on cancer cell viability.
Methodology:
-
Cell Culture: Cancer cell lines relevant to the disease of interest (e.g., glioblastoma or ovarian cancer cell lines) are cultured in appropriate media and conditions.
-
Drug Preparation: NMS-293 and the DNA damaging agent (e.g., temozolomide or topotecan) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Cell Seeding: Cells are seeded into 96-well or 384-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of NMS-293 alone, the DNA damaging agent alone, and in combination at fixed or variable ratios.
-
Incubation: Treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT, MTS, or CellTiter-Glo assay, which measures metabolic activity or ATP content, respectively.
-
Data Analysis: The dose-response curves for each agent and the combinations are generated. The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[20][21][22] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[20] Alternatively, synergy can be assessed using the Bliss independence model.[16]
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of NMS-293 in combination with a DNA damaging agent in a tumor xenograft model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into the mice.[23]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[24]
-
Randomization: Mice are randomly assigned to different treatment groups: vehicle control, NMS-293 alone, DNA damaging agent alone, and the combination of NMS-293 and the DNA damaging agent.
-
Drug Administration: The drugs are administered according to a predetermined schedule and route (e.g., oral gavage for NMS-293, intraperitoneal injection for the DNA damaging agent).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.[25]
-
Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect of the combination therapy compared to single-agent treatments.[26]
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the proposed mechanisms of action and the synergistic interaction between NMS-293 and DNA damaging agents.
Caption: Synergistic mechanism of NMS-293 and Temozolomide.
Caption: Synergistic mechanism of NMS-293 and Topotecan.
Experimental Workflow Diagrams
Caption: Workflow for in vitro synergy assessment.
Caption: Workflow for in vivo xenograft study.
References
- 1. nms-03305293 - My Cancer Genome [mycancergenome.org]
- 2. Advancements in Targeted Cancer Therapy: The Potential of NMS-P293, a Selective PARP-1 Inhibitor [synapse.patsnap.com]
- 3. nmsgroup.it [nmsgroup.it]
- 4. nmsgroup.it [nmsgroup.it]
- 5. You are being redirected... [nervianoms.com]
- 6. Redirecting to https://onderzoekmetmensen.nl/en/trial/56287 [onderzoekmetmensen.nl]
- 7. A Phase I/II Combination Study of NMS-03305293 and Temozolomide in Adult Patients with Recurrent Glioblastoma | Dana-Farber Cancer Institute [dana-farber.org]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. A phase I/II combination study of NMS-03305293 and Temozolomide in adult patients with recurrent Glioblastoma [mdanderson.org]
- 10. duke-research.dukehealth.org [duke-research.dukehealth.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. NMS-03305293 + Topotecan for Ovarian Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Topotecan synergizes with CHEK1 (CHK1) inhibitor to induce apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Topotecan synergizes with CHEK1 (CHK1) inhibitor to induce apoptosis in ovarian cancer cells | springermedizin.de [springermedizin.de]
- 19. Topotecan synergizes with CHEK1 (CHK1) inhibitor to induce apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. static1.squarespace.com [static1.squarespace.com]
- 22. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubcompare.ai [pubcompare.ai]
- 26. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
NMS-293 Safety Profile: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the safety and tolerability profile of NMS-293, a novel PARP-1 selective inhibitor, with other approved PARP inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of NMS-293's therapeutic potential.
Executive Summary
NMS-293 is a potent and selective inhibitor of PARP-1, a key enzyme in the DNA damage response pathway.[1][2] Preclinical and early clinical data suggest that NMS-293 has a favorable safety profile, particularly concerning hematological adverse events, a common dose-limiting toxicity for other drugs in this class. This guide presents a detailed comparison of treatment-related adverse events (TRAEs) from available studies of NMS-293 and other approved PARP inhibitors, along with an overview of the experimental protocols used to generate these safety data.
Comparative Safety Profile of PARP Inhibitors
The following table summarizes the most frequently reported treatment-related adverse events for NMS-293 and other selected PARP inhibitors based on available clinical trial data. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and duration.
| Adverse Event Category | NMS-293 (Monotherapy)[3] | NMS-293 + Temozolomide[3] | Olaparib[4][5][6] | Rucaparib[7][8][9] | Niraparib[4][10][11][12] | Talazoparib[13][14][15][16] |
| Gastrointestinal | Nausea, Vomiting, Decreased Appetite | Nausea, Vomiting, Decreased Appetite | Nausea, Vomiting, Diarrhea, Decreased Appetite | Nausea, Vomiting, Decreased Appetite, Asthenia/Fatigue | Nausea, Vomiting | Nausea, Decreased Appetite |
| Hematological | No dose-dependent trends of myelosuppression observed | Decreased Platelet Count | Anemia, Neutropenia, Thrombocytopenia | Anemia, Thrombocytopenia | Thrombocytopenia, Anemia, Neutropenia | Anemia, Neutropenia, Thrombocytopenia |
| Constitutional | Asthenia | Fatigue | Fatigue | Asthenia/Fatigue | Fatigue | Fatigue |
| Neurological | - | - | Headache, Dizziness | - | - | - |
| Cardiovascular | Reversible QTcF Prolongation | - | - | - | Hypertension | - |
In-Depth Analysis of NMS-293 Safety Data
Initial results from two Phase I clinical trials, PARPA-293-001 (NCT04182516) and PARPA-293-002 (NCT04910022), provide the most comprehensive human safety data for NMS-293 to date.[3]
In the PARPA-293-001 study, which evaluated NMS-293 as a monotherapy in patients with advanced solid tumors, the most common any-grade TRAEs were reversible QTcF prolongation, nausea, asthenia, decreased appetite, and vomiting.[3] Notably, these events were reported as mainly mild to moderate.[3]
The PARPA-293-002 study is assessing NMS-293 in combination with temozolomide (TMZ) in patients with recurrent diffuse gliomas.[3][17] In this combination setting, the most frequent any-grade TRAEs included nausea, fatigue, vomiting, decreased appetite, and a decrease in platelet count.[3] Importantly, no dose-dependent trends of myelosuppression have been observed in either study, a significant point of differentiation from other PARP inhibitors.[3] Preclinical data also support the high bone marrow tolerability of NMS-293.[10][18]
Experimental Protocols
The safety profile of NMS-293 and other PARP inhibitors is established through a series of non-clinical and clinical studies designed to identify potential toxicities. Key experimental methodologies include:
-
In Vivo Toxicology Studies: These studies are conducted in animal models to assess the systemic toxicity of a drug candidate.[19][20][21][22][23] Typically, rodents and a non-rodent species are used.[21] The studies involve single-dose and repeat-dose administrations to determine the maximum tolerated dose (MTD) and identify target organs for toxicity.[19][20] Key parameters monitored include clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.[22]
-
Genetic Toxicology Assays: These assays are designed to detect the potential of a drug to cause genetic mutations. The Ames test is a widely used bacterial reverse mutation assay that assesses the mutagenic potential of a chemical compound.[18][24][25][26][27] It utilizes strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine.[18][24] The test measures the ability of the compound to cause a reversion to the wild-type state, allowing the bacteria to grow on a histidine-free medium.[24][25]
-
Safety Pharmacology Studies: These studies investigate the potential adverse effects of a drug on major physiological functions. The hERG assay is a critical in vitro study that assesses the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[28][29][30][31][32] This is typically evaluated using patch-clamp electrophysiology on cells expressing the hERG channel.[30][32]
-
Clinical Trials: Human clinical trials are conducted in phases to evaluate the safety and efficacy of a new drug. Phase I trials primarily focus on safety, tolerability, and pharmacokinetics in a small group of subjects.[3] Subsequent Phase II and III trials further evaluate safety and efficacy in larger patient populations.[17]
Visualizing Key Pathways and Processes
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PARP-1 Signaling Pathway in DNA Single-Strand Break Repair.
Caption: General Workflow of the Ames Test for Mutagenicity Assessment.
References
- 1. ascopubs.org [ascopubs.org]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Adverse events of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clinical Review - Olaparib (Lynparza) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Rucaparib in ovarian cancer: an update on safety, efficacy and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of rucaparib in previously treated, locally advanced or metastatic urothelial carcinoma from a phase 2, open-label trial (ATLAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of rucaparib treatment in patients with BRCA-mutated, relapsed ovarian cancer: final results from Study 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of niraparib in patients aged 65 years and older with advanced ovarian cancer: Results from the PRIMA/ENGOT-OV26/GOG-3012 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Talazoparib plus enzalutamide in metastatic castration-resistant prostate cancer: Safety analyses from the randomized, placebo-controlled, phase III TALAPRO-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. In vivo Toxicology | InterBioTox [interbiotox.com]
- 20. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 21. youtube.com [youtube.com]
- 22. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Ames test - Wikipedia [en.wikipedia.org]
- 25. microbiologyinfo.com [microbiologyinfo.com]
- 26. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 27. criver.com [criver.com]
- 28. hERG Assay | PPTX [slideshare.net]
- 29. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 30. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 31. tools.thermofisher.com [tools.thermofisher.com]
- 32. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
NMS-293 Brain-to-Plasma Ratio: A Comparative Benchmark Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapeutics, particularly those aimed at central nervous system (CNS) malignancies, the ability of a drug to effectively cross the blood-brain barrier is a critical determinant of its potential efficacy. This guide provides a comparative analysis of the brain-to-plasma ratio of NMS-293, a selective PARP-1 inhibitor, against its key competitors. The data presented is supported by experimental findings to offer a clear perspective on its CNS penetration capabilities.
Superior Brain Penetration of NMS-293
NMS-293, a potent and selective inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), has demonstrated exceptional brain penetration in preclinical studies. This characteristic is crucial for its development in treating primary brain tumors and brain metastases.
Quantitative Comparison of Brain-to-Plasma Ratios
The following table summarizes the available data on the brain-to-plasma (B/P) concentration ratios of NMS-293 and other notable PARP inhibitors. A higher ratio indicates greater penetration into the brain tissue relative to the concentration in the blood.
| Compound | Brain-to-Plasma (B/P) Ratio | Species | Notes |
| NMS-293 | 4 - 10 | Rats, Mice | Significantly higher than major comparators.[1][2] |
| Olaparib | ~0.03 - 0.25 | Mice, Rats | Highly variable and generally low penetration.[3] |
| Niraparib | ~0.3 - 0.99 | Rats, Mice | Moderate brain penetration.[4] |
| Pamiparib | ~0.2 | Mice | Moderate brain penetration. |
| Veliparib | ~0.3 - 1.0 | Rodents | High intact brain penetration. |
| AZD9574 | ~0.31 - 0.79 | Rats, Monkeys | High CNS penetration.[5] |
Understanding the Mechanism: The PARP-1 Signaling Pathway
NMS-293 exerts its therapeutic effect by inhibiting PARP-1, a key enzyme in the DNA damage response (DDR) pathway. In cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA mutations, the inhibition of PARP-1 leads to synthetic lethality and cell death.
Caption: PARP-1 Signaling in DNA Damage Response.
Experimental Protocols
The determination of the brain-to-plasma ratio is a fundamental pharmacokinetic study in preclinical drug development. Below is a generalized protocol that outlines the key steps involved.
In Vivo Study for Brain-to-Plasma Ratio Determination
Objective: To determine the concentration of the test compound in the brain and plasma at various time points after administration to establish the brain-to-plasma concentration ratio.
Materials:
-
Test compound (e.g., NMS-293)
-
Experimental animals (e.g., male CD-1 mice, 8-10 weeks old)
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Dosing equipment (e.g., oral gavage needles)
-
Blood collection supplies (e.g., heparinized tubes, syringes)
-
Tissue homogenization equipment (e.g., bead beater, sonic dismembrator)
-
Analytical instrumentation (e.g., LC-MS/MS system)
-
Reagents for sample preparation (e.g., acetonitrile, internal standard)
Procedure:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Dosing:
-
Prepare the test compound in the appropriate vehicle to the desired concentration.
-
Administer a single dose of the test compound to a cohort of animals via the intended clinical route (e.g., oral gavage).
-
-
Sample Collection:
-
At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours), euthanize a subset of animals (typically 3-4 per time point).
-
Immediately collect blood via cardiac puncture into heparinized tubes.
-
Perfuse the brain with ice-cold saline to remove residual blood.
-
Carefully dissect the whole brain and weigh it.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Brain Homogenate: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to a known concentration (e.g., 20% w/v). Store the homogenate at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma and brain homogenate.
-
Prepare calibration standards and quality control samples in the respective matrices (plasma and blank brain homogenate).
-
Extract the test compound and an internal standard from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation with acetonitrile).
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the concentration of the test compound in each plasma and brain homogenate sample using the calibration curve.
-
The brain concentration is typically expressed as ng/g of tissue.
-
Calculate the brain-to-plasma concentration ratio at each time point by dividing the mean concentration in the brain by the mean concentration in the plasma.
-
Caption: Experimental Workflow for B/P Ratio Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Visualization of a DNA-PK/PARP1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of HEK-293 Cell Culture Waste: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of biological and chemical waste is a critical component of laboratory safety and regulatory compliance. Waste generated from the culture of Human Embryonic Kidney 293 (HEK-293) cells, here referred to as SV 293, requires careful handling to mitigate potential biological and chemical hazards. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this waste stream.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and the relevant Safety Data Sheets (SDS) for all components of your cell culture system. The primary hazards associated with HEK-293 cell culture waste are biological, as the cells are of human origin, and potentially chemical, depending on the reagents and supplements used in the culture medium.
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including laboratory coats, gloves, and eye protection.
-
Handle all cell culture waste as potentially biohazardous.
-
Conduct all procedures that may generate aerosols in a biological safety cabinet (BSC).
-
Be aware of the potential for chemical contamination of the cell culture medium.
Quantitative Data Summary
The following table summarizes key information from the Safety Data Sheet for a common serum-free medium used for HEK-293 cells, EX-CELL™ 293.
| Parameter | Value | Reference |
| pH | 7.0 - 7.4 | [1] |
| Hazardous Ingredients | With the exception of purified water, all ingredients are in concentrations of less than 1%. | [1] |
| Recommended Storage | 2 to 8 °C, protect from light. | [1] |
Experimental Protocols for Waste Decontamination and Disposal
The proper disposal of waste from HEK-293 cell cultures involves two main streams: biological waste (cells and contaminated solids) and liquid waste (culture medium).
Protocol 1: Decontamination and Disposal of Biological Solids
This protocol is applicable to HEK-293 cells, cell pellets, and any plasticware or consumables that have come into contact with the cells (e.g., pipette tips, flasks, plates).
Methodology:
-
Collection: Collect all solid biohazardous waste in a designated, leak-proof biohazard bag.
-
Autoclaving:
-
Ensure the biohazard bag is not sealed airtight to allow for steam penetration.
-
Place the bag in a secondary, autoclavable container.
-
Autoclave at 121°C (250°F) for a minimum of 30 minutes. The exact time may vary based on the load size and autoclave specifications.
-
Follow your institution's guidelines for autoclave validation and monitoring.
-
-
Disposal: Once autoclaved and cooled, the decontaminated waste can typically be disposed of as regular solid waste. Confirm this with your institution's waste management plan.
Protocol 2: Decontamination and Disposal of Liquid Waste
This protocol applies to the used cell culture medium.
Methodology:
-
Chemical Decontamination:
-
Aspirate the used medium into a collection flask containing a suitable chemical disinfectant. A common choice is a fresh 10% solution of bleach (sodium hypochlorite).
-
Ensure the final concentration of bleach in the collected liquid is at least 10% of the total volume and that the contact time is a minimum of 30 minutes.
-
-
pH Neutralization (if necessary): If required by your local wastewater regulations, neutralize the pH of the decontaminated liquid waste before disposal.
-
Disposal: Pour the decontaminated and neutralized liquid down a designated laboratory sink with copious amounts of running water.[1]
Important Consideration: If the cell culture medium contains hazardous chemicals (e.g., certain selection antibiotics, cytotoxic agents), it must be treated as chemical waste. In this case, do not add bleach. Collect the waste in a designated, properly labeled hazardous waste container for disposal by your institution's environmental health and safety (EHS) office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from HEK-293 cell cultures.
Caption: Decision tree for the proper disposal of HEK-293 cell culture waste.
By adhering to these procedures and consulting with your institution's safety office, you can ensure the safe and compliant disposal of waste from your HEK-293 cell cultures, fostering a secure and responsible research environment.
References
Essential Safety and Operational Guidance for Handling Super Vinall 293
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential safety protocols and logistical information for handling Super Vinall 293, a versatile, non-toxic cleaner used for tough grime in industrial settings. Adherence to these guidelines is critical to minimize risks and ensure proper disposal.
Personal Protective Equipment (PPE)
When handling Super Vinall 293, appropriate personal protective equipment must be worn to prevent exposure and ensure personal safety. The following table summarizes the required PPE.[1]
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Protective gloves | Wear suitable protective gloves. |
| Eyes | Chemical goggles or face shield | Use chemical goggles or a face shield to protect against splashes. |
| Skin | Protective clothing | Wear suitable protective clothing to prevent skin contact. |
| Respiratory | Appropriate mask | In case of vapor formation, wear an appropriate mask. |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintaining a safe working environment and the integrity of the product.
Handling:
-
Avoid all unnecessary exposure.[1]
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[1]
-
Ensure good ventilation in the process area to prevent the formation of vapor.[1]
-
Keep the product away from heat, sparks, open flames, and other ignition sources.[1]
-
No smoking should be permitted in the handling area.[1]
-
Do not breathe dust, mist, or spray from the product.[1]
-
Handle empty containers with care as residual vapors may be flammable.[1]
-
Proper grounding procedures should be followed to avoid static electricity.[1]
Storage:
-
Store only in the original container.[1]
-
Keep the container in a cool, well-ventilated place.[1]
-
Keep the container closed when not in use.[1]
-
Store in a fireproof place.[1]
-
Incompatible products to be stored separately include strong bases and strong acids.[1]
-
Keep away from sources of ignition, direct sunlight, and heat sources.[1]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Spill Response:
-
Evacuate unnecessary personnel from the area.[1]
-
Equip the cleanup crew with proper protection.[1]
-
Ventilate the area of the spill.[1]
-
Prevent the spill from entering sewers and public waters.[1]
-
Use materials like rags, towels, or absorbent socks to contain the spill.[2]
-
For small spills, a wet vacuum or mop can be used for cleanup, followed by cleaning the area with water.[2]
First Aid:
-
General: If you feel unwell, seek medical advice. Never give anything by mouth to an unconscious person.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with water or shower. Immediately call a poison center or doctor.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[1] If the person is conscious, give one to two glasses of water to dilute the substance.[2]
Disposal Plan
Dispose of Super Vinall 293 and its container in a safe manner, adhering to local, regional, national, and international regulations.[1] Avoid releasing the product into the environment.[1] Handle empty containers with care, as they may contain flammable residual vapors.[1]
Experimental Workflow: Handling and Disposal of Super Vinall 293
The following diagram outlines the standard procedure for working with and disposing of Super Vinall 293.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
